molecular formula H2N2O2 B1216842 Nitramide CAS No. 7782-94-7

Nitramide

Cat. No.: B1216842
CAS No.: 7782-94-7
M. Wt: 62.028 g/mol
InChI Key: SFDJOSRHYKHMOK-UHFFFAOYSA-N
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Description

Nitramide is a chemical compound with the molecular formula H 2 N−NO 2 and a molecular weight of 62.03 g/mol . It appears as colorless, plate-like crystals with a melting point of 72 to 75 °C . This compound is the simplest nitramine and can be viewed as the nitrogen analog of nitric acid, where the hydroxyl group is replaced by an amino group . It is highly soluble in water, ethanol, and diethyl ether, but only slightly soluble in hexane . As a foundational nitramine compound, this compound is a key subject in research concerning high-energy materials and decomposition kinetics . Its structure consists of an amine group bonded to a nitro group and is reported to be non-planar in the gas phase but planar in the crystal phase . The compound exhibits acidic properties with a pK a of approximately 6.5 . Its decomposition, which can be acid-catalyzed, is a critical area of study for understanding the behavior of more complex nitroamine explosives like RDX and HMX . The synthesis of this compound can be achieved through several routes, including the hydrolysis of potassium nitrocarbamate or nitrocarbamic acid, as well as the reaction of sodium amidosulfonate with nitric acid . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H2N2O2/c1-2(3)4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDJOSRHYKHMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999028
Record name Nitramide
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Molecular Weight

62.028 g/mol
Source PubChem
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CAS No.

7782-94-7
Record name Nitramide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitramide
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Record name Nitramide
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Record name NITRAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Molecular Properties of Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitramide (H₂N₂O₂) is an inorganic compound of significant interest in both theoretical chemistry and as a precursor to energetic materials.[1] Structurally, it is the simplest member of the nitramine family, which is characterized by a nitro group (–NO₂) bonded directly to the nitrogen of an amine.[2][3] This guide provides a detailed overview of the molecular formula, structure, and key experimental data for this compound, tailored for researchers and professionals in chemical and materials science.

Molecular Formula and Basic Properties

This compound is a chemical compound with the molecular formula H₂N₂O₂.[2][4][5] It can also be represented by the linear formula H₂N-NO₂, which highlights the direct connectivity between its constituent amino and nitro functional groups.[6] this compound is an isomer of hyponitrous acid and can be conceptualized as a nitrogen analog of nitric acid, where a hydroxyl group (–OH) is substituted by an amino group (–NH₂).[4][6]

PropertyValue
Molecular Formula H₂N₂O₂
Molar Mass 62.028 g·mol⁻¹[2][4]
CAS Number 7782-94-7[2][4]
Appearance Colorless solid[4]
Synonyms Nitroamine, Nitric amide[2][4]

Molecular Structure and Geometry

The molecular structure of this compound is defined by an amine group (–NH₂) covalently bonded to a nitro group (–NO₂).[4] A key structural characteristic of this compound is its conformational difference between the gaseous and solid states. In the gas phase, the molecule adopts a non-planar configuration.[4][6] Electron diffraction studies indicate a pyramidal geometry around the amino nitrogen atom in the gaseous state.[6] Conversely, in the crystalline phase, the molecule is planar.[4][6] This planarity in the solid state is attributed to the formation of intermolecular hydrogen bonds.[7][8]

The precise bond lengths and angles of this compound have been determined through X-ray crystallography for the solid phase and microwave spectroscopy for the gas phase. These parameters are crucial for understanding the molecule's electronic structure and reactivity.

ParameterCrystalline Phase ValueGas Phase Value
N–N Bond Length 1.318 - 1.322 Å[8]1.427 Å[9]
N–O Bond Length 1.231 - 1.239 Å[8]1.206 Å[9]
N–H Bond Length ~0.86 Å[7][8]1.005 Å[9]
O–N–O Bond Angle 123.0° - 123.1°[8]130.1°[9]
O–N–N Bond Angle 118.46° - 118.52°[8]-
H–N–N Bond Angle 116° - 117°[6][8]-
H–N–H Bond Angle -115.2°[9]

The N-N bond length in the crystalline phase is significantly shorter than a typical N-N single bond (e.g., 1.45 Å in hydrazine), indicating a partial double bond character.[6][7] This is a result of resonance, where the lone pair of electrons on the amino nitrogen is delocalized into the nitro group.

The electronic distribution and partial double bond character of the N-N bond in this compound can be represented by two major resonance structures.

Caption: Resonance structures of the this compound molecule.

The actual structure is a hybrid of these forms, which explains the observed N-N and N-O bond lengths that are intermediate between single and double bonds.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of sodium sulfamate (B1201201) with nitric acid.

Protocol: Synthesis from Sodium Sulfamate and Nitric Acid [4]

  • Materials:

    • Sodium sulfamate (Na(SO₃NH₂))

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Reaction vessel with stirring capability

  • Procedure:

    • Cool the concentrated nitric acid in the reaction vessel using an ice bath to maintain a low temperature.

    • Slowly add sodium sulfamate to the cooled nitric acid with continuous and vigorous stirring. The addition must be controlled to manage the exothermic reaction and prevent excessive temperature increases.

    • After the addition is complete, allow the mixture to react while maintaining the low temperature.

    • The reaction produces this compound and sodium bisulfate as a byproduct (NaHSO₄).

    • Isolate the this compound product from the reaction mixture. This may involve extraction or other purification techniques depending on the desired purity.

  • Reaction Equation: Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄

This protocol provides a direct route to this compound from readily available starting materials. Other established methods include the hydrolysis of potassium nitrocarbamate or the reaction of dinitrogen pentoxide with ammonia.[4]

Logical Workflow and Structural Representation

The relationship between the functional groups and the overall molecular geometry can be visualized to better understand the structure of this compound.

Nitramide_Structure mol This compound (H₂N₂O₂) fg1 Amino Group (-NH₂) mol->fg1 contains fg2 Nitro Group (-NO₂) mol->fg2 contains geom Molecular Geometry mol->geom exhibits bond N-N Covalent Bond fg1->bond forms fg2->bond forms gas Gas Phase: Non-Planar geom->gas solid Crystal Phase: Planar geom->solid hbond Intermolecular H-Bonding solid->hbond due to

Caption: Logical relationships in this compound's molecular structure.

References

An In-depth Technical Guide to the Synthesis of Nitramide (H₂NNO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitramide (H₂NNO₂), the simplest inorganic nitramine, serves as a fundamental building block in energetic materials and a key intermediate in the synthesis of various organic compounds. Its unique structure, featuring an amino group directly bonded to a nitro group, imparts a distinct reactivity profile that is of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols for each major pathway. Quantitative data for each method are systematically presented to allow for a comparative analysis of their efficacy and practicality. Furthermore, this guide includes visualizations of the core synthesis pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a crystalline solid that has been the subject of extensive research due to its energetic properties and its utility as a synthon in organic chemistry. The presence of both a nucleophilic amino group and an electrophilic nitro group within the same molecule makes it a versatile reagent. While its application in drug development is still an emerging field, the this compound moiety is being explored for its potential to modulate biological activity.

This document outlines the most common and historically significant methods for the synthesis of this compound. Each method is presented with a detailed experimental protocol, a summary of its key quantitative parameters, and a visual representation of the synthetic pathway or workflow.

Synthesis Methodologies

Several distinct methods have been developed for the synthesis of this compound since its first preparation by Thiele and Lachman. The choice of method often depends on the desired scale, available starting materials, and safety considerations. The following sections detail the most prominent synthetic routes.

Hydrolysis of Potassium Nitrocarbamate (Thiele and Lachman Method)

This is the original and a widely cited method for the preparation of this compound. It involves the careful hydrolysis of potassium nitrocarbamate in the presence of a strong acid.

Experimental Protocol:

  • Preparation of the Reaction Mixture: A mixture of 25 g of concentrated sulfuric acid and 200 g of crushed ice is prepared in a suitable reaction vessel and cooled.

  • Addition of Potassium Nitrocarbamate: To this cooled and stirred acidic solution, 25 g (0.138 moles) of potassium nitrocarbamate is added in small portions. The temperature should be maintained at or below 0°C during the addition.

  • Salting Out: After the addition is complete, the solution is saturated with ammonium (B1175870) sulfate (B86663) to decrease the solubility of this compound in the aqueous phase.

  • Extraction: The aqueous solution is then extracted multiple times with diethyl ether. The extraction should be continued until a sample of the ether extract no longer evolves gas when treated with a drop of ammonium hydroxide. This indicates the complete extraction of this compound.

  • Isolation and Purification: The combined ether extracts (typically 1 to 1.5 liters) are placed in a flask and the ether is evaporated in a stream of dry air at room temperature. The residue is dissolved in a small amount of ether, and then ligroin is added to precipitate the this compound as white, plate-like crystals.

  • Drying: The crystals are washed with low-boiling ligroin and air-dried on a filter.

Overall Reaction:

(K⁺)₂(O₂N−N⁻−CO₂⁻) + 2H₂SO₄ → H₂N−NO₂ + CO₂ + 2KHSO₄[1]

Reaction of Nitryl Fluoride (B91410) with Ammonia (B1221849)

This method is known for producing high yields of this compound and involves the direct reaction of nitryl fluoride with ammonia, typically in an inert solvent.

Experimental Protocol:

  • Preparation of Ammonia Solution: A saturated solution of ammonia in diethyl ether is prepared by bubbling ammonia gas through 300 ml of the solvent for approximately twenty minutes.

  • Reaction with Nitryl Fluoride: A stream of nitryl fluoride gas is then bubbled through the ammonia solution. The reaction is exothermic, and the temperature should be monitored. In a typical preparation, the temperature may rise from 26°C to 32°C over about 18 minutes.

  • Precipitation and Filtration: A white precipitate, which is a mixture of this compound and ammonium fluoride, forms during the reaction. The flow of nitryl fluoride is stopped, and the precipitate is collected by filtration and washed with diethyl ether.

  • Separation: The solid mixture is then repeatedly extracted with liquid ammonia at -33°C. This compound is soluble in liquid ammonia, while ammonium fluoride is not.

  • Isolation of this compound: The combined liquid ammonia extracts are evaporated to dryness, leaving a residue of pure this compound.

Overall Reaction:

NO₂F + 2NH₃ → H₂N−NO₂ + NH₄F

Hydrolysis of N,N'-Dinitrourea

This method provides a convenient route to this compound starting from urea (B33335). The intermediate, N,N'-dinitrourea, is hydrolyzed to yield this compound. The hydrolysis is reported to be rapid.[2]

Experimental Protocol:

  • Synthesis of N,N'-Dinitrourea: N,N'-dinitrourea is first synthesized by the nitration of urea using a mixture of 100% nitric acid and 20% oleum (B3057394) at a low temperature (-15°C for the initial stage, rising to 5°C). The reaction time is typically around 50 minutes.[3][4]

  • Hydrolysis: The isolated N,N'-dinitrourea is added to water. The hydrolysis proceeds immediately upon contact with water.

  • Work-up: Following hydrolysis, the aqueous solution containing this compound is typically subjected to an extraction and purification procedure similar to that described in the Thiele and Lachman method (Section 2.1) to isolate the final product.

Overall Reaction:

O₂N-NH-CO-NH-NO₂ + H₂O → 2H₂N−NO₂ + CO₂

Reaction of Sodium Sulfamate (B1201201) with Nitric Acid

This method offers another pathway to this compound utilizing readily available starting materials.

Experimental Protocol:

Detailed, step-by-step experimental protocols for this specific method are not as readily available in the reviewed literature. However, the general transformation involves the reaction of sodium sulfamate with concentrated nitric acid.

  • Reaction Setup: Sodium sulfamate is carefully added to concentrated nitric acid, likely at a reduced temperature to control the reaction rate.

  • Reaction Progression: The mixture is stirred for a specified period to ensure complete reaction.

  • Isolation: The this compound product would then be isolated from the reaction mixture, likely through quenching with ice, followed by extraction and purification steps analogous to other methods.

Overall Reaction:

Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄[1][5]

Reaction of Dinitrogen Pentoxide with Ammonia

This synthesis involves the direct reaction of dinitrogen pentoxide with ammonia. The reaction can lead to several products depending on the conditions, including this compound and ammonium dithis compound.[6]

Experimental Protocol:

Specific, detailed protocols for the selective synthesis of this compound via this route are not extensively documented in the reviewed literature. The reaction is complex and sensitive to conditions.

  • Reactant Introduction: Gaseous or dissolved dinitrogen pentoxide would be introduced to a solution of ammonia in an inert solvent at a controlled, likely low, temperature.

  • Stoichiometry: The reaction requires two equivalents of ammonia for every one equivalent of dinitrogen pentoxide to favor the formation of this compound.

  • Product Separation: A mixture of products is often formed, necessitating careful separation and purification to isolate this compound.

Overall Reaction:

N₂O₅ + 2NH₃ → H₂N−NO₂ + NH₄NO₃[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their effectiveness.

Synthesis MethodStarting Material(s)Key ReagentsTypical Yield (%)Reaction Temperature (°C)Reaction Time
Hydrolysis of Potassium Nitrocarbamate Potassium NitrocarbamateH₂SO₄, Ice70-88%0Not specified
Reaction of Nitryl Fluoride with Ammonia Nitryl Fluoride, AmmoniaDiethyl etherHigh (essentially stoichiometric)< 50~20 minutes
Hydrolysis of N,N'-Dinitrourea N,N'-DinitroureaWater~75% (from urea)Room TemperatureImmediate
Reaction of Sodium Sulfamate with Nitric Acid Sodium SulfamateHNO₃Not specifiedNot specifiedNot specified
Reaction of Dinitrogen Pentoxide with Ammonia Dinitrogen Pentoxide, AmmoniaInert SolventVariableLowNot specified

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods for this compound.

Synthesis_Pathways cluster_0 Synthesis of this compound (H₂NNO₂) KNC Potassium Nitrocarbamate This compound This compound (H₂NNO₂) KNC->this compound H₂SO₄ / H₂O (Thiele & Lachman) NF3 Nitryl Fluoride NF3->this compound NH₃ / Ether DNU N,N'-Dinitrourea DNU->this compound H₂O (Hydrolysis) SS Sodium Sulfamate SS->this compound HNO₃ N2O5 Dinitrogen Pentoxide N2O5->this compound NH₃

Caption: Overview of the primary synthetic routes to this compound.

Thiele_Lachman_Workflow cluster_1 Thiele & Lachman Method Workflow start Start step1 Prepare H₂SO₄ and Ice Mixture start->step1 step2 Add Potassium Nitrocarbamate step1->step2 step3 Saturate with (NH₄)₂SO₄ step2->step3 step4 Extract with Diethyl Ether step3->step4 step5 Evaporate Ether step4->step5 step6 Precipitate with Ligroin step5->step6 step7 Filter and Dry Crystals step6->step7 end This compound Product step7->end

Caption: Experimental workflow for the Thiele and Lachman synthesis.

Nitryl_Fluoride_Workflow cluster_2 Nitryl Fluoride Method Workflow start Start step1 Prepare Saturated NH₃ in Ether start->step1 step2 Bubble NO₂F Gas Through Solution step1->step2 step3 Filter Precipitate (this compound & NH₄F) step2->step3 step4 Extract with Liquid NH₃ step3->step4 step5 Evaporate Liquid NH₃ step4->step5 end Pure this compound step5->end

Caption: Experimental workflow for the nitryl fluoride synthesis.

Conclusion

The synthesis of this compound can be achieved through a variety of chemical transformations, each with its own set of advantages and challenges. The Thiele and Lachman method, while historically significant, involves a multi-step preparation of the starting material. The reaction of nitryl fluoride with ammonia offers a more direct and high-yielding route. The hydrolysis of N,N'-dinitrourea presents a convenient method starting from the readily available precursor, urea. The sodium sulfamate and dinitrogen pentoxide routes, while established, require further investigation to delineate optimal and safe experimental protocols.

For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient production of this compound and its derivatives for further investigation. The choice of a particular synthetic method will be guided by factors such as yield, purity requirements, scalability, and safety considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the synthesis and application of this important chemical entity.

References

physical and chemical properties of nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂NNO₂), the simplest member of the nitramine family of compounds, is a molecule of significant interest due to its energetic properties and its role as a fundamental structure in the study of more complex energetic materials.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details its structural characteristics, synthesis, stability, and decomposition pathways, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Physical Properties

This compound is a colorless solid at room temperature.[1] Its physical state is characterized by a notable difference in molecular geometry between the gas and crystal phases. In the gaseous state, the this compound molecule is non-planar, whereas in the crystalline solid phase, it adopts a planar conformation.[1] This difference is attributed to the influence of intermolecular hydrogen bonding in the crystal lattice.

Tabulated Physical Data
PropertyValueReference(s)
Molecular Formula H₂N₂O₂[1]
Molar Mass 62.028 g·mol⁻¹[1]
Appearance Colorless solid[1]
Melting Point 72 to 75 °C (162 to 167 °F; 345 to 348 K)[1]
Density 1.378 g/cm³[1]
Acidity (pKa) 6.5[1]

Chemical Properties

Structure and Bonding

The molecular structure of this compound features an amine group (-NH₂) bonded to a nitro group (-NO₂).[1] The nature of the nitrogen-nitrogen bond is of particular interest, exhibiting characteristics between a single and a double bond. This is reflected in the observed bond lengths, which are shorter than a typical N-N single bond.

Tabulated Structural Data
ParameterGas PhaseCrystal PhaseReference(s)
Molecular Geometry Non-planarPlanar[1]

Note: Detailed bond lengths and angles are available in specialized crystallographic and computational chemistry literature.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, purity, and available starting materials.

Synthesis_of_this compound cluster_start Starting Materials cluster_product Product Potassium Nitrocarbamate Potassium Nitrocarbamate This compound This compound Potassium Nitrocarbamate->this compound Hydrolysis (H₂SO₄) Sodium Sulfamate (B1201201) Sodium Sulfamate Sodium Sulfamate->this compound Reaction with HNO₃ Dinitrogen Pentoxide Dinitrogen Pentoxide Dinitrogen Pentoxide->this compound Reaction with Ammonia Ammonia Ammonia

Caption: Primary synthetic routes to this compound.

Decomposition of this compound

The decomposition of this compound is a key chemical property and has been studied under both acidic and basic conditions. The mechanisms of these decomposition pathways are distinct.

In the presence of a base, this compound decomposes to form nitrous oxide (N₂O) and water. The reaction proceeds via the deprotonation of this compound to form the NHNO₂⁻ anion, which is the rate-determining step.

Base_Catalyzed_Decomposition This compound (H₂NNO₂) This compound (H₂NNO₂) NHNO₂⁻ NHNO₂⁻ This compound (H₂NNO₂)->NHNO₂⁻ + OH⁻ (slow) NHNO₂⁻->this compound (H₂NNO₂) + H₂O N₂O + H₂O N₂O + H₂O NHNO₂⁻->N₂O + H₂O (fast)

Caption: Base-catalyzed decomposition of this compound.

The acid-catalyzed decomposition of this compound is more complex. In dilute acid, the decomposition is actually a base-catalyzed reaction where water acts as the base.[2] However, in more concentrated acidic media, a true acid-catalyzed pathway becomes significant.[2]

Acid_Catalyzed_Decomposition This compound (H₂NNO₂) This compound (H₂NNO₂) Protonated this compound Protonated this compound This compound (H₂NNO₂)->Protonated this compound + H⁺ Decomposition Products Decomposition Products Protonated this compound->Decomposition Products

Caption: Simplified acid-catalyzed decomposition of this compound.

Experimental Protocols

Synthesis of this compound

This is the original method reported by Thiele and Lachman.[1]

Materials:

  • Potassium nitrocarbamate ((K⁺)₂(O₂N-N-CO₂²⁻))

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ether for extraction

  • Ammonium (B1175870) sulfate

Procedure:

  • A mixture of concentrated sulfuric acid and ice is prepared in a flask.

  • Potassium nitrocarbamate is added in small portions to the cold acid mixture.

  • The resulting solution is saturated with ammonium sulfate.

  • The aqueous solution is then extracted multiple times with ether.

  • The combined ether extracts are dried, and the ether is evaporated to yield crude this compound.

  • Purification can be achieved by recrystallization.

Materials:

  • Sodium sulfamate (Na(SO₃NH₂))

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Sodium sulfamate is reacted with concentrated nitric acid.[1]

  • The reaction produces this compound and sodium bisulfate as a byproduct.[1]

  • Isolation and purification of this compound from the reaction mixture are required.

Materials:

  • Dinitrogen pentoxide (N₂O₅)

  • Ammonia (NH₃)

Procedure:

  • Dinitrogen pentoxide is reacted with two equivalents of ammonia.[1]

  • The reaction yields this compound and ammonium nitrate (B79036).[1]

  • Separation of this compound from the ammonium nitrate byproduct is a critical step in this synthesis.

Experimental Workflow for Kinetic Studies of Decomposition

The kinetics of this compound decomposition can be monitored by various techniques, such as measuring the volume of evolved N₂O gas over time or by spectroscopic methods.

Kinetic_Study_Workflow cluster_monitor Monitoring Methods Prepare this compound Solution Prepare this compound Solution Add Catalyst (Acid or Base) Add Catalyst (Acid or Base) Prepare this compound Solution->Add Catalyst (Acid or Base) Monitor Reaction Progress Monitor Reaction Progress Add Catalyst (Acid or Base)->Monitor Reaction Progress Gas Volumetry (N₂O) Gas Volumetry (N₂O) Monitor Reaction Progress->Gas Volumetry (N₂O) Spectroscopy (UV-Vis) Spectroscopy (UV-Vis) Monitor Reaction Progress->Spectroscopy (UV-Vis) Data Analysis Data Analysis Gas Volumetry (N₂O)->Data Analysis Spectroscopy (UV-Vis)->Data Analysis

Caption: General workflow for kinetic analysis of this compound decomposition.

Safety and Handling

This compound and its precursors, as well as the reagents used in its synthesis, are energetic and potentially hazardous materials. Appropriate safety precautions must be taken at all times.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate gloves are mandatory.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid friction, impact, and exposure to heat or open flames.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Disclaimer: This guide is intended for informational purposes only and does not constitute a license to operate. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, following all applicable safety regulations and procedures.

References

An In-depth Technical Guide on the Core Decomposition Mechanism of Aqueous Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanism of nitramide (H₂NNO₂) in aqueous solutions. The decomposition of this compound is a classic example of a reaction subject to general acid-base catalysis and has been a subject of extensive study for over a century. Understanding its decomposition pathways is crucial for handling and utilizing this high-energy material, and its study provides fundamental insights into reaction kinetics and catalysis. This document details the uncatalyzed, acid-catalyzed, and base-catalyzed decomposition pathways, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the reaction mechanisms.

Core Decomposition Pathways

The decomposition of aqueous this compound primarily yields nitrous oxide (N₂O) and water. The reaction can proceed through three main pathways: an uncatalyzed (or water-catalyzed) route, an acid-catalyzed route, and a base-catalyzed route. The dominant pathway is highly dependent on the pH of the solution.

Uncatalyzed Decomposition

In neutral or near-neutral solutions, the decomposition of this compound is slow and is believed to be catalyzed by water acting as a weak base.[1] Theoretical studies suggest that this uncatalyzed pathway proceeds through a concerted mechanism involving the tautomeric aci-nitro form of this compound (H₂N(O)OH).[2] A cyclic transition state involving two water molecules is proposed to be more favorable than a mechanism involving a single water molecule.[2] This mechanism facilitates the proton transfer and subsequent rearrangement to products.

Acid-Catalyzed Decomposition

In strongly acidic media, the decomposition of this compound is significantly accelerated.[1] The acid-catalyzed mechanism is thought to involve the protonation of the aci-nitro tautomer on the hydroxyl group, which leads to a species that spontaneously fragments.[2] This process is characterized by a concerted proton transfer and fragmentation.[2] The rate of the acid-catalyzed decomposition is dependent on the concentration of hydrogen ions.[3]

Base-Catalyzed Decomposition

The base-catalyzed decomposition of this compound is the most extensively studied pathway and is a classic example of general base catalysis.[4] The mechanism involves the deprotonation of this compound by a base to form the nitramidate anion (HNNO₂⁻) as an intermediate.[5] This anion then undergoes a slower, rate-determining decomposition to form nitrous oxide and a hydroxide (B78521) ion.[5][6] The rate of the base-catalyzed reaction is dependent on the concentration and strength of the base present in the solution.

Quantitative Kinetic Data

The rate of this compound decomposition is highly sensitive to pH and the presence of catalysts. The following tables summarize key quantitative data for the different decomposition pathways.

Table 1: Rate Constants for this compound Decomposition under Various Conditions

CatalystConcentration (M)Temperature (°C)k (s⁻¹)Reference
None (Water)-25Value not explicitly found in search results
H⁺Specify concentration25Value not explicitly found in search results
OH⁻Specify concentration25Value not explicitly found in search results
Various BasesSee Brønsted Plot data25See Brønsted Plot data[7]

Table 2: Activation Parameters for this compound Decomposition

MechanismEₐ (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Acid-CatalyzedValue not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results[1]
Base-CatalyzedValue not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results[1]
UncatalyzedValue not explicitly found in search resultsValue not explicitly found in search resultsValue not explicitly found in search results

Note: While the existence of activation parameters for both acid and base-catalyzed mechanisms is cited, the specific values were not available in the provided search results.

Table 3: Brønsted Relationship for General Base-Catalyzed Decomposition

The decomposition of this compound catalyzed by various bases follows the Brønsted catalysis law, which relates the catalytic rate constant to the pKa of the catalyzing base. A Brønsted plot for this reaction shows a linear relationship between log(k_base) and the pKa of the conjugate acid of the catalyzing base.[7]

BasepKa of Conjugate Acidlog(k_base)Reference
WaterSpecify valueSpecify value[7]
HydroxideSpecify valueSpecify value[7]
Neutral BasesSpecify valueSpecify value[7]
Monoanionic BasesSpecify valueSpecify value[7]
Dianionic BasesSpecify valueSpecify value[7]

Note: A graphical representation of the Brønsted plot is available in the cited reference, but the raw data for this table was not explicitly provided in the search results.

Experimental Protocols

The kinetics of this compound decomposition are typically studied using UV-Vis spectrophotometry or by monitoring the evolution of nitrous oxide gas. For rapid reactions, stopped-flow techniques are employed.

UV-Vis Spectrophotometry for Kinetic Analysis

This protocol outlines a general procedure for monitoring the decomposition of this compound by observing the change in absorbance over time.

Materials:

  • This compound solution of known concentration

  • Buffer solutions of desired pH

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of buffer solutions to maintain a constant pH during the reaction.

  • Set the spectrophotometer to the wavelength of maximum absorbance for the this compound species being monitored (the specific wavelength will depend on the pH and the species of interest).

  • Equilibrate the this compound solution and the buffer solution to the desired reaction temperature in a water bath.

  • To initiate the reaction, mix a known volume of the this compound solution with the buffer solution in a quartz cuvette and immediately place it in the thermostatted cell holder of the spectrophotometer.

  • Record the absorbance at regular time intervals.

  • The rate constant can be determined by plotting the natural logarithm of the absorbance versus time for a first-order reaction.

Stopped-Flow Kinetics for Rapid Reactions

For studying the fast kinetics of this compound decomposition, particularly in the presence of efficient catalysts, a stopped-flow apparatus is necessary.[8][9]

Apparatus:

  • Stopped-flow instrument coupled with a UV-Vis spectrophotometer or fluorescence detector.

Procedure:

  • Load one syringe of the stopped-flow instrument with the this compound solution and the other with the catalyst solution (e.g., a strong base or acid).

  • Rapidly inject the two solutions into the mixing chamber.

  • The mixed solution flows into the observation cell, and the flow is abruptly stopped.

  • The change in absorbance or fluorescence is monitored on a millisecond timescale immediately after mixing.

  • The kinetic data is collected and analyzed to determine the rate constant of the rapid reaction.

Visualization of Decomposition Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the uncatalyzed, acid-catalyzed, and base-catalyzed decomposition of aqueous this compound.

Uncatalyzed Decomposition Pathway

Uncatalyzed_Decomposition This compound H₂NNO₂ AciNitro H₂N(O)OH (Aci-nitro tautomer) This compound->AciNitro Tautomerization TransitionState [Cyclic Transition State with 2 H₂O] AciNitro->TransitionState + 2H₂O Products N₂O + 2H₂O TransitionState->Products

Caption: Uncatalyzed decomposition of this compound via its aci-nitro tautomer.

Acid-Catalyzed Decomposition Pathway

Acid_Catalyzed_Decomposition This compound H₂NNO₂ AciNitro H₂N(O)OH (Aci-nitro tautomer) This compound->AciNitro Tautomerization ProtonatedAciNitro [H₂N(O)OH₂]⁺ (Protonated aci-nitro) AciNitro->ProtonatedAciNitro + H₃O⁺ Products N₂O + H₃O⁺ ProtonatedAciNitro->Products Fragmentation

Caption: Acid-catalyzed decomposition of this compound.

Base-Catalyzed Decomposition Pathway

Base_Catalyzed_Decomposition This compound H₂NNO₂ Nitramidate [HNNO₂]⁻ (Nitramidate anion) This compound->Nitramidate + OH⁻ (fast) Products N₂O + OH⁻ Nitramidate->Products (slow)

Caption: Base-catalyzed decomposition of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis Prepthis compound Prepare this compound Stock Solution Mix Mix this compound and Buffer in Cuvette Prepthis compound->Mix PrepBuffer Prepare Buffer Solutions (various pH) PrepBuffer->Mix Spectro Monitor Absorbance vs. Time (UV-Vis) Mix->Spectro Plot Plot ln(Absorbance) vs. Time Spectro->Plot Calc Calculate Rate Constant (k) Plot->Calc

Caption: General workflow for a kinetic study of this compound decomposition.

References

A Technical Guide to the Historical Synthesis of Nitramide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview of the core historical methods for the synthesis of nitramide (H₂NNO₂). It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the chemistry of this simple but significant nitro compound. This guide details key synthetic routes, presenting quantitative data in accessible tables, outlining experimental protocols, and illustrating reaction pathways with diagrams.

The Thiele and Lachman Synthesis: Hydrolysis of Potassium Nitrocarbamate

The first successful isolation of this compound was reported by Johannes Thiele and Friedrich Lachman in the late 19th century. Their method, which remains a cornerstone in the historical context of this compound chemistry, involves the acid-catalyzed hydrolysis of potassium nitrocarbamate. This salt is prepared from the nitration of urethane (B1682113) followed by treatment with ammonia (B1221849) and then potassium hydroxide.

Quantitative Data
ParameterValueReference
Starting MaterialPotassium Nitrocarbamate[1]
ReagentsSulfuric Acid, Ice[1]
Overall Yield from Urethane25.7% - 44.3%[1]
Yield from Potassium Nitrocarbamate70.3% - 87.5%[1]
Melting Point72-75 °C[1]
Experimental Protocol

The synthesis is a multi-step process starting from urethane:

  • Preparation of Nitrourethane: Urethane is nitrated using a mixture of potassium nitrate (B79036) and sulfuric acid.

  • Preparation of Ammonium (B1175870) Nitrourethane: The resulting nitrourethane is then treated with concentrated ammonium hydroxide.

  • Preparation of Potassium Nitrocarbamate: Ammonium nitrourethane is converted to the potassium salt by reaction with potassium hydroxide.

  • Hydrolysis to this compound: The potassium nitrocarbamate is carefully added in small portions to a mixture of concentrated sulfuric acid and crushed ice. The solution is then saturated with ammonium sulfate (B86663) and extracted multiple times with diethyl ether. The ether extracts are combined, dried, and the solvent is evaporated to yield crystalline this compound.[1]

Reaction Pathway

Thiele_Lachman urethane Urethane nitrourethane Nitrourethane urethane->nitrourethane KNO₃, H₂SO₄ ammonium_nitrourethane Ammonium Nitrourethane nitrourethane->ammonium_nitrourethane NH₄OH potassium_nitrocarbamate Potassium Nitrocarbamate ammonium_nitrourethane->potassium_nitrocarbamate KOH This compound This compound potassium_nitrocarbamate->this compound H₂SO₄, H₂O

Thiele and Lachman Synthesis Pathway

Synthesis from Sulfamic Acid and its Salts

A significant alternative route to this compound involves the nitration of sulfamic acid or its salts. This method has been explored extensively, often in the context of producing dithis compound, for which this compound can be an intermediate.

Quantitative Data
ParameterValueReference
Starting MaterialSulfamic Acid or Ammonium Sulfamate[2]
Nitrating AgentMixture of Fuming Nitric Acid and Sulfuric Acid[2]
Reaction Temperature-30 to -37 °C[2]
Reaction Time1.5 hours[2]
Experimental Protocol
  • Preparation of Nitrating Mixture: Fuming nitric acid (e.g., 40 mL, 96%) and sulfuric acid (e.g., 20 mL, 95%) are mixed in a reaction vessel.[2]

  • Cooling: The acid mixture is cooled to between -30 and -37 °C using a cryogenic bath.[2]

  • Addition of Sulfamic Acid: Sulfamic acid (e.g., 5 g) is added in small portions (0.5 to 1.0 g) to the cooled and stirred nitrating mixture.[2]

  • Reaction: The mixture is allowed to react for 1.5 hours at this low temperature.[2]

  • Quenching: The reaction mixture is then transferred to a flask containing crushed ice (e.g., 85 g) to quench the reaction.[2]

  • Workup: The resulting solution would then typically undergo neutralization and extraction to isolate the this compound.

Reaction Pathway

Sulfamic_Acid_Route cluster_reagents Reagents sulfamic_acid Sulfamic Acid (or its salt) This compound This compound sulfamic_acid->this compound Nitration byproduct Bisulfate Salt sulfamic_acid->byproduct HNO3 Fuming HNO₃ H2SO4 H₂SO₄

Synthesis from Sulfamic Acid

Synthesis from Dinitrogen Pentoxide and Ammonia

The direct reaction of dinitrogen pentoxide (N₂O₅) with ammonia is another historical route to this compound. This method is conceptually straightforward but can lead to a mixture of products depending on the reaction conditions.[3]

Quantitative Data
ParameterValueReference
ReagentsDinitrogen Pentoxide (N₂O₅), Ammonia (NH₃)[3]
Molar Ratio (NH₃:N₂O₅)2:1[1]
ProductsThis compound, Ammonium Nitrate, Nitrous Oxide[3]
Experimental Protocol

Detailed, high-yield experimental protocols for the selective synthesis of this compound via this method are not as well-documented in easily accessible literature, as the reaction can also produce ammonium dithis compound and other byproducts.[3] Generally, the reaction involves the controlled addition of dinitrogen pentoxide to a solution of ammonia in an inert solvent at low temperatures.

Reaction Pathway

Dinitrogen_Pentoxide_Route N2O5 Dinitrogen Pentoxide (N₂O₅) This compound This compound N2O5->this compound NH3 Ammonia (NH₃) NH3->this compound side_products Side Products (NH₄NO₃, N₂O, H₂O) This compound->side_products depending on conditions

Synthesis from Dinitrogen Pentoxide and Ammonia

Synthesis from the Decomposition of Nitrourea (B1361781)

This compound can also be formed from the decomposition of nitrourea. This method has been noted to produce low yields but is of historical interest.

Quantitative Data
ParameterValueReference
Starting MaterialNitrourea[4]
ConditionTreatment with concentrated sulfuric acid or heating with water[4]
YieldLow[4]
Experimental Protocol

One procedure involves the careful addition of urea (B33335) nitrate to cold (-3 to 0 °C) concentrated sulfuric acid. After stirring, the mixture is poured over ice, and the precipitated nitrourea is filtered. The subsequent decomposition of nitrourea to this compound can be achieved by heating in water, though yields are generally poor.

Reaction Pathway

Nitrourea_Decomposition urea_nitrate Urea Nitrate nitrourea Nitrourea urea_nitrate->nitrourea H₂SO₄ This compound This compound nitrourea->this compound Decomposition (e.g., heat in H₂O) isocyanic_acid Isocyanic Acid nitrourea->isocyanic_acid

Nitrourea Decomposition Pathway

References

A Technical Guide to the Theoretical Isomers and Tautomers of Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂NNO₂), the simplest member of the nitramine family, is a molecule of significant interest due to its energetic properties and its role as a fundamental structure in medicinal chemistry and materials science.[1] Understanding the isomeric and tautomeric landscape of this compound is crucial for predicting its stability, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the theoretically predicted isomers and tautomers of this compound, supported by quantitative computational data, detailed experimental protocols for its synthesis and characterization, and visual representations of key molecular transformations.

Theoretical Isomers and Tautomers of this compound

This compound can exist in several isomeric and tautomeric forms. The most stable and well-characterized form is the this compound structure itself. Computational studies have explored the potential energy surface of the H₂N₂O₂ system to identify other stable or metastable structures.[2]

Key Isomers and Tautomers
  • This compound (H₂N-NO₂): The ground-state structure, featuring an amino group bonded to a nitro group. In the gas phase, the molecule is non-planar, while in the crystal phase, it adopts a planar conformation.[1]

  • Aci-nitro Tautomer (HN=N(O)OH): A key tautomer formed by the migration of a proton from the amino group to one of the oxygen atoms of the nitro group. This tautomer is implicated in the decomposition pathways of this compound.[2]

  • Hyponitrous Acid (HO-N=N-OH): An isomer of this compound that exists as two geometric isomers:

    • cis-Hyponitrous Acid: The less stable of the two geometric isomers.

    • trans-Hyponitrous Acid: The more stable geometric isomer.

Quantitative Data on Isomers and Tautomers

Computational chemistry provides valuable insights into the relative stabilities and geometric parameters of this compound and its isomers. The following tables summarize key quantitative data from theoretical studies.

Isomer/TautomerPoint GroupRelative Energy (kcal/mol)Dipole Moment (Debye)
This compoundCₛ0.00~3.5
Aci-nitro TautomerC₁~13.0N/A
trans-Hyponitrous AcidC₂ₕN/A0.0
cis-Hyponitrous AcidC₂ᵥN/AN/A
Isomer/TautomerBondBond Length (Å)Bond AngleAngle (°)
This compound (Gas Phase)N-N~1.38O-N-O~123.0
N-O~1.21H-N-H~115.0
This compound (Crystal)N-N~1.32O-N-O~123.0
N-O~1.24H-N-H~117.0
trans-Hyponitrous AcidN=N~1.25H-O-N~102.0
N-O~1.41O-N=N~106.0
cis-Hyponitrous AcidN=N~1.25H-O-N~102.0
N-O~1.41O-N=N~113.0

Note: Geometric parameters are approximate and can vary with the computational method.

Experimental Protocols

Synthesis of this compound

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common laboratory-scale preparations.

Protocol 1: Hydrolysis of Potassium Nitrocarbamate [1]

This is the original method reported by Thiele and Lachman.

  • Materials: Potassium nitrocarbamate ((K⁺)₂(O₂N-N⁻-CO₂⁻)), concentrated Sulfuric Acid (H₂SO₄), ice.

  • Procedure:

    • Potassium nitrocarbamate is slowly added to a cooled, concentrated solution of sulfuric acid with vigorous stirring.

    • The reaction mixture is maintained at a low temperature (typically below 0 °C) to control the exothermic reaction.

    • The this compound formed is then extracted from the reaction mixture using a suitable solvent (e.g., diethyl ether).

    • The solvent is carefully evaporated under reduced pressure to yield crystalline this compound.

Protocol 2: Reaction of Sodium Sulfamate (B1201201) with Nitric Acid [1]

This method offers an alternative route to this compound.

  • Materials: Sodium sulfamate (Na(SO₃NH₂)), concentrated Nitric Acid (HNO₃).

  • Procedure:

    • Sodium sulfamate is cautiously added in small portions to concentrated nitric acid, with cooling to manage the reaction temperature.

    • After the addition is complete, the mixture is stirred for a specified period at a controlled temperature.

    • The reaction is then quenched by pouring it onto ice.

    • The this compound product is isolated by extraction with an organic solvent, followed by solvent removal.

Characterization of this compound

Standard spectroscopic techniques are employed to characterize the structure and purity of synthesized this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single peak is observed for the two equivalent protons of the amino group.

    • ¹⁴N NMR or ¹⁵N NMR: Two distinct signals are expected, one for the amino nitrogen and another for the nitro nitrogen. For ¹⁵N-labeled this compound, the amino nitrogen signal appears as a triplet due to coupling with the two protons.[3]

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the N-H stretching vibrations of the amino group are observed in the region of 3200-3400 cm⁻¹.

    • Strong asymmetric and symmetric stretching vibrations of the NO₂ group appear around 1580 cm⁻¹ and 1350 cm⁻¹, respectively.

  • X-ray Crystallography:

    • Single-crystal X-ray diffraction can be used to determine the precise molecular structure of this compound in the solid state, including bond lengths and angles.[3]

Signaling Pathways and Logical Relationships

The interconversion between this compound and its aci-nitro tautomer is a key process that influences its chemical behavior, particularly its decomposition.

Tautomerization This compound This compound (H₂N-NO₂) TS This compound->TS Proton Transfer AciNitro Aci-nitro Tautomer (HN=N(O)OH) AciNitro->TS TS->AciNitro

This compound to Aci-nitro Tautomerization Pathway.

The geometric isomerization of hyponitrous acid represents another important dynamic equilibrium.

Isomerization Cis cis-Hyponitrous Acid TS Cis->TS Rotation around N=N bond Trans trans-Hyponitrous Acid Trans->TS TS->Trans

cis-trans Isomerization of Hyponitrous Acid.

A general workflow for the investigation of this compound and its derivatives is outlined below.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Conditions Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization, Chromatography Pure this compound Pure this compound Purification->Pure this compound Spectroscopy Spectroscopy Pure this compound->Spectroscopy NMR, IR Xray Xray Pure this compound->Xray X-ray Crystallography Structural Confirmation Structural Confirmation Spectroscopy->Structural Confirmation Further Studies Further Studies Structural Confirmation->Further Studies Reactivity, Biological Activity Xray->Structural Confirmation

Experimental Workflow for this compound Synthesis and Characterization.

References

An In-depth Technical Guide on the Thermodynamic Data for Nitramide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of nitramide (H₂NNO₂), a molecule of significant interest in energetic materials and as a synthon in various chemical syntheses. This document summarizes key quantitative thermodynamic parameters, details experimental protocols for its synthesis and thermochemical characterization, and visualizes the reaction pathways involved in its formation.

Thermodynamic Data of this compound

The formation of this compound is an exothermic process, as indicated by its negative standard molar enthalpy of formation. A summary of the available quantitative thermodynamic data is presented in the table below.

Thermodynamic ParameterSymbolValueUnits
Standard Molar Enthalpy of FormationΔHf°-89.5[1][2][3]kJ/mol
Standard Molar Gibbs Free Energy of FormationΔGf°Not explicitly found in search resultskJ/mol
Standard Molar EntropyNot explicitly found in search resultsJ/mol·K

Note: While a specific value for the standard molar Gibbs free energy of formation was not found, it can be calculated using the Gibbs free energy equation, ΔG° = ΔH° - TΔS°, provided the standard molar entropy is known. The standard state is defined as 100 kPa (1 bar) and 298.15 K.[1][2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of the key methods.

2.1.1. Hydrolysis of Potassium Nitrocarbamate

This is the original method for this compound synthesis.[4]

Protocol:

  • Preparation of Potassium Nitrocarbamate: (Detailed protocol for the preparation of the starting material is required and was not explicitly found in the search results. This would typically involve the reaction of a carbamate (B1207046) derivative with a nitrating agent under controlled conditions.)

  • Hydrolysis:

    • In a reaction vessel equipped with a stirrer and cooling bath, dissolve potassium nitrocarbamate in a minimal amount of water.

    • Slowly add a stoichiometric amount of a strong acid, such as sulfuric acid, while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The overall reaction is: (K⁺)₂(O₂N−N⁻−CO₂⁻) + 2 H₂SO₄ → H₂N−NO₂ + CO₂ + 2 KHSO₄[4]

    • Continuous stirring is essential during the addition of the acid.

  • Isolation and Purification:

    • After the reaction is complete, the this compound can be extracted from the aqueous solution using a suitable organic solvent, such as diethyl ether.

    • The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

2.1.2. Reaction of Sodium Sulfamate (B1201201) with Nitric Acid

This method provides an alternative route to this compound.[4]

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a cooling bath, suspend sodium sulfamate in a suitable inert solvent.

  • Nitration:

    • Slowly add concentrated nitric acid to the suspension. The reaction proceeds according to the following equation: Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄[4]

    • The temperature of the reaction mixture should be carefully controlled, typically kept at low temperatures (e.g., -30 to -40 °C) to prevent decomposition of the product.

  • Work-up and Isolation:

    • Upon completion of the reaction, the reaction mixture is typically quenched by pouring it over ice.

    • The this compound product is then extracted into an organic solvent.

    • The organic layer is washed, dried, and the solvent evaporated to yield this compound.

2.1.3. Reaction of Nitryl Fluoride (B91410) with Ammonia (B1221849)

A high-yield synthesis of this compound can be achieved by the reaction of nitryl fluoride with ammonia.

Protocol:

  • Reactant Preparation: A saturated solution of ammonia in an inert solvent like diethyl ether is prepared by bubbling ammonia gas through the solvent.

  • Reaction:

    • A stream of nitryl fluoride gas is then bubbled through the ammonia solution. This reaction is exothermic.[5]

    • The reaction temperature should be maintained below 50 °C.[5]

  • Product Isolation:

    • A white precipitate consisting of this compound and ammonium (B1175870) fluoride is formed.[5]

    • This solid mixture is filtered off and washed with diethyl ether.[5]

    • This compound can be separated from ammonium fluoride by extraction with liquid ammonia at -33 °C.[5]

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of this compound is determined experimentally by measuring its heat of combustion using a bomb calorimeter.

Protocol:

  • Sample Preparation:

    • A precisely weighed sample of pure this compound (typically less than 1 gram) is pressed into a pellet.[6]

    • The pellet is placed in a sample holder (crucible) made of a material that will not react with the combustion products.

  • Bomb Assembly:

    • A fuse wire of known length and heat of combustion is attached to the electrodes of the bomb, with the wire in contact with the sample pellet.[6][7]

    • A small, known amount of deionized water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor and dissolve the acid products of combustion.[6]

    • The bomb is sealed and purged with a small amount of high-purity oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[6]

  • Calorimetric Measurement:

    • The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water.[7]

    • The calorimeter is assembled, and the initial temperature is recorded once thermal equilibrium is reached.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.

  • Data Analysis:

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The heat released by the combustion of the this compound sample is calculated from the temperature rise of the calorimeter and its heat capacity.

    • Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid from the residual nitrogen in the bomb.

    • From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) is calculated.

    • Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Reaction Pathway Visualization

The formation of this compound can proceed through various intermediates depending on the synthetic route. The following diagram illustrates a possible reaction pathway for the formation of this compound from the reaction of an aminosulfonate species with a nitronium ion, as suggested by computational studies on the synthesis of ammonium dithis compound where this compound is a key intermediate.[8]

Nitramide_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products NH2SO3- Aminosulfonate TS1 Transition State 1 NH2SO3-->TS1 Attack by N on NO2+ NO2+ Nitronium ion NO2+->TS1 Intermediate_Complex Intermediate Complex [H2N(SO3)NO2] TS1->Intermediate_Complex TS2 Transition State 2 Intermediate_Complex->TS2 Rearrangement This compound This compound (H2N-NO2) TS2->this compound SO3 Sulfur Trioxide TS2->SO3

Caption: A simplified reaction pathway for this compound formation.

This guide provides a foundational understanding of the thermodynamic properties of this compound and the experimental approaches to its synthesis and characterization. Further research is required to experimentally determine the standard molar entropy and Gibbs free energy of formation to complete the thermodynamic profile of this important compound.

References

Quantum Chemical Calculations for Nitramide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the quantum chemical methodologies used to assess the stability of nitramide (H₂NNO₂). Understanding the decomposition pathways and energetic barriers of this compound is crucial for its potential applications in energetic materials and as a synthon in organic chemistry. This document details the theoretical background, computational protocols, and key findings from various quantum chemical studies.

Core Concepts in this compound Stability

The thermal stability of this compound is primarily dictated by the energy required to initiate its decomposition. Quantum chemical calculations are instrumental in elucidating the mechanisms of these decomposition processes and quantifying the associated energy barriers. The most commonly investigated decomposition pathways for this compound and related primary nitramines include:

  • N-NO₂ Bond Homolytic Cleavage: This is often considered the primary initial step in the thermal decomposition of many nitramines. It involves the breaking of the nitrogen-nitrogen bond to form two radical species (H₂N• and •NO₂). The energy required for this process is known as the Bond Dissociation Energy (BDE).

  • Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where the this compound molecule isomerizes to nitrous acid amine (H₂N-ONO). This isomer can then undergo further decomposition.

  • Concerted Mechanisms: Some decomposition pathways may occur in a single, concerted step. For instance, the uncatalyzed decomposition of this compound can proceed through a cyclic transition state involving tautomerization to the aci-form followed by a concerted fragmentation.

  • Acid/Base Catalyzed Decomposition: The decomposition of this compound can be significantly influenced by the presence of acids or bases, which can facilitate proton transfer and subsequent fragmentation through lower energy pathways.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound stability. The choice of method and basis set is critical for obtaining accurate results.

Density Functional Theory (DFT)

DFT methods are widely used due to their balance of computational cost and accuracy. Several functionals have been shown to be effective for studying nitramines:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A popular hybrid functional that often provides good geometric parameters and vibrational frequencies. It has been used extensively in studies of nitramine decomposition.

  • M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality functional that has demonstrated high accuracy for thermochemistry and kinetics, including the calculation of bond dissociation energies for nitrated compounds.[1][2]

Ab Initio Methods
  • Møller-Plesset Perturbation Theory (MP2): This is a common starting point for electron correlation calculations beyond the Hartree-Fock level. It is often used for geometry optimizations and frequency calculations.

  • Quadratic Configuration Interaction (QCISD(T)): A high-level correlation method that includes single and double excitations, with a perturbative correction for triple excitations. It provides very accurate energies but is computationally expensive.

  • Coupled-Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry for single-reference systems, providing highly accurate energies.

Composite Methods

Composite methods combine results from several lower-level calculations to approximate a high-level calculation. They are often used to obtain highly accurate thermochemical data.

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate to the complete basis set limit to achieve high accuracy for energies.[3] CBS-QB3 is a widely used method for calculating accurate enthalpies of formation and reaction energies.[1][3]

  • Gaussian-n (G-n) Theories (e.g., G2, G3, G4): A series of composite methods developed by John Pople and collaborators to achieve high accuracy for thermochemical data.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For this compound calculations, Pople-style basis sets are commonly used:

  • 6-31G(d): A split-valence basis set with polarization functions on heavy atoms.

  • 6-311++G(df,p): A triple-split valence basis set with diffuse functions on all atoms and multiple polarization functions. This larger basis set is often necessary for accurate energy calculations.

Quantitative Data Summary

The following tables summarize key quantitative data from various quantum chemical studies on this compound and related compounds.

Table 1: N-NO₂ Bond Dissociation Enthalpies (BDEs) for Trithis compound and Its Analogs

CompoundN-NO₂ Bond Length (Å)Radical N-NO₂ Bond Length (Å)BDE (kJ/mol)Computational Method
N(NO₂)₃1.5021.459122M06-2X/6-31+G(d,p)[1][2]
N(NO₂)₂NH₂1.508 / 1.4971.39354M06-2X/6-31+G(d,p)[1][2]
N(NO₂)₂CF₃1.494 / 1.4741.424138M06-2X/6-31+G(d,p)[1][2]
N(NF₂)₃1.395 (N-NF₂)-138M06-2X/6-31+G(d,p)[2]

Table 2: Activation Barriers for Methylnitramine Decomposition Pathways

Reaction PathwayActivation Barrier (kJ/mol)Computational Method
Isomerization147-156B3LYP/6-311++G(df,p)

Note: The original data may have been reported in kcal/mol and has been converted to kJ/mol for consistency (1 kcal/mol = 4.184 kJ/mol).

Experimental Protocols: A Generalized Workflow

This section outlines a typical workflow for calculating the N-NO₂ bond dissociation energy and locating the transition state for a decomposition reaction of this compound using the Gaussian software package.

Protocol for Bond Dissociation Energy (BDE) Calculation
  • Geometry Optimization of the Parent Molecule:

    • Create an input file for this compound (H₂NNO₂).

    • Specify the desired level of theory and basis set (e.g., M062X/6-311++G(df,p)).

    • Use the Opt keyword to perform a geometry optimization.

    • Use the Freq keyword to perform a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy).

    • Example Gaussian Input:

  • Geometry Optimization of the Radical Fragments:

    • Create separate input files for the amino radical (H₂N•) and the nitrogen dioxide radical (•NO₂).

    • Specify the same level of theory and basis set as for the parent molecule.

    • Set the charge to 0 and the multiplicity to 2 (doublet) for each radical.

    • Perform geometry optimization and frequency calculations for each radical.

  • Calculate the BDE:

    • The BDE is the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).

    • BDE = [H(H₂N•) + H(•NO₂)] - H(H₂NNO₂)

    • Extract the "Sum of electronic and thermal Enthalpies" from the output files of the frequency calculations.

Protocol for Transition State (TS) Searching
  • Estimate the Transition State Geometry:

    • Manually build a starting geometry that approximates the structure of the transition state for the reaction of interest (e.g., nitro-nitrite isomerization). This is often the most challenging step and may require chemical intuition.

  • Perform a Transition State Optimization:

    • Use the Opt=TS keyword in the Gaussian input file.

    • The Freq keyword should also be included to verify the nature of the stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Example Gaussian Input Fragment:

  • Verify the Transition State:

    • Confirm the presence of a single imaginary frequency in the output of the frequency calculation.

    • Visualize the vibrational mode corresponding to the imaginary frequency to ensure it represents the desired reaction pathway.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the correct minima.

Visualizations

The following diagrams illustrate key concepts in the quantum chemical study of this compound stability.

Nitramide_Decomposition_Pathways This compound This compound (H₂NNO₂) Aci_this compound aci-Nitramide (HN=N(O)OH) This compound->Aci_this compound Intramolecular H-Transfer Radicals Radical Products (H₂N• + •NO₂) This compound->Radicals Homolytic Cleavage (High Energy) Isomer Nitrous Acid Amine (H₂N-ONO) This compound->Isomer Nitro-Nitrite Isomerization Decomp_Products1 Decomposition Products (e.g., N₂O + H₂O) Aci_this compound->Decomp_Products1 Concerted Decomposition Decomp_Products2 Further Decomposition Isomer->Decomp_Products2

Caption: Major decomposition pathways of this compound investigated by quantum chemical methods.

Quantum_Calculation_Workflow cluster_BDE BDE Calculation cluster_TS Transition State Search Opt_Parent Optimize Parent (e.g., H₂NNO₂) Freq_Parent Frequency Calc. (Get Enthalpy) Opt_Parent->Freq_Parent Calc_BDE Calculate BDE: ΔH = ΣH(prod) - H(react) Freq_Parent->Calc_BDE Opt_Radicals Optimize Radicals (H₂N•, •NO₂) Freq_Radicals Frequency Calc. (Get Enthalpies) Opt_Radicals->Freq_Radicals Freq_Radicals->Calc_BDE Guess_TS Estimate TS Geometry Opt_TS Optimize to TS (Opt=TS) Guess_TS->Opt_TS Freq_TS Frequency Calc. Opt_TS->Freq_TS Verify_TS Verify TS (1 Imaginary Freq.) Freq_TS->Verify_TS IRC_Calc IRC Calculation (Confirm Path) Verify_TS->IRC_Calc

Caption: Generalized workflow for BDE and transition state calculations.

References

A Comprehensive Literature Review on Nitramide Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂N-NO₂), the simplest member of the nitramine family, is a molecule of significant interest due to its energetic properties and its role as a fundamental compound in the study of nitro chemistry. It can be conceptualized as an ammonia (B1221849) molecule with one hydrogen atom replaced by a nitro group. This structural feature imparts unique chemical reactivity and physical properties that have been the subject of extensive research. This technical guide provides a comprehensive review of the synthesis, decomposition, physicochemical properties, and potential applications of this compound, with a particular focus on quantitative data, detailed experimental protocols, and the elucidation of its reaction mechanisms.

Physicochemical Properties and Structure

This compound is a colorless, crystalline solid with a melting point of 72-75 °C.[1] Its molecular structure has been a subject of interest, with studies showing that it is non-planar in the gas phase but planar in the crystal phase.[1] The molecule consists of an amine group (-NH₂) directly bonded to a nitro group (-NO₂).[1]

Table 1: Key Physicochemical and Spectroscopic Data for this compound
PropertyValueReference(s)
Molecular Formula H₂N₂O₂[1]
Molar Mass 62.028 g/mol [1]
Appearance Colorless solid[1]
Melting Point 72-75 °C[1]
Density 1.378 g/cm³[1]
Acidity (pKa) 6.5[1]
Standard Enthalpy of Formation (ΔHf°) ~3.8 kcal/mol (at 0 K, theoretical)[2]
N-N Bond Dissociation Energy ~40.7 kcal/mol (theoretical)[2]
¹H NMR (THF-d₈) 10.1 ppm[3]
¹⁵N NMR (THF-d₈) -25.5 ppm (-NO₂), -220.3 ppm (-NH₂)[3]
Table 2: Characteristic Infrared (IR) Vibrational Frequencies for this compound
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-HSymmetric & Asymmetric Stretch3200 - 3400
N-HBending (Scissoring)1590 - 1650
N-OAsymmetric Stretch1500 - 1600
N-OSymmetric Stretch1280 - 1350
N-NStretch~920

Synthesis of this compound

Several synthetic routes to this compound have been developed over the years, each with its own advantages and disadvantages in terms of yield, purity, and safety.

Experimental Protocols

1. Hydrolysis of Potassium Nitrocarbamate (Thiele and Lachman Synthesis)

This is the original method for the synthesis of this compound.[1]

  • Reaction: (K⁺)₂(O₂N-N⁻-CO₂⁻) + 2H₂SO₄ → H₂N-NO₂ + CO₂ + 2KHSO₄[4]

  • Procedure:

    • Potassium nitrocarbamate is slowly added to a cold, concentrated solution of sulfuric acid.

    • The reaction mixture is then poured onto ice.

    • The resulting aqueous solution is saturated with a salt, such as ammonium (B1175870) sulfate, to decrease the solubility of this compound.

    • The this compound is then extracted from the aqueous solution using an organic solvent like diethyl ether.

    • Finally, the ether is evaporated to yield solid this compound.

2. Hydrolysis of N,N'-Dinitrourea

This method is considered a more convenient and modern approach.

  • Procedure: N,N'-dinitrourea is hydrolyzed, which can be achieved by the addition of water, to produce this compound.[5] This method has been noted for its convenience in generating this compound for subsequent reactions.

3. Reaction of Nitryl Fluoride (B91410) with Ammonia

This process is a high-yield synthesis method.

  • Reaction: F-NO₂ + 2NH₃ → H₂N-NO₂ + NH₄F

  • Procedure: Gaseous nitryl fluoride is passed into a solution of ammonia in an inert solvent, such as a lower aliphatic ether. The reaction is exothermic and proceeds rapidly. The this compound product precipitates from the solution and can be collected by filtration.

G cluster_synthesis General Synthesis Workflow for this compound start Starting Materials reaction Chemical Reaction (e.g., Hydrolysis, Nitration) start->reaction extraction Extraction with Organic Solvent reaction->extraction purification Purification (e.g., Evaporation, Crystallization) extraction->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Decomposition of this compound

The decomposition of this compound is a key area of research, as it provides insights into the stability of nitramines. The decomposition can be catalyzed by both acids and bases.

Base-Catalyzed Decomposition

In the presence of a base (B), this compound undergoes decomposition to form nitrous oxide (N₂O) and water. The mechanism involves the deprotonation of the this compound to form its conjugate base, which is the rate-determining step.

  • Step 1 (Fast): H₂N-NO₂ + B ⇌ BH⁺ + [HN-NO₂]⁻

  • Step 2 (Slow): [HN-NO₂]⁻ → N₂O + OH⁻

  • Step 3 (Fast): OH⁻ + BH⁺ → B + H₂O

G cluster_base_decomp Base-Catalyzed Decomposition of this compound This compound This compound (H₂N-NO₂) Intermediate This compound Anion ([HN-NO₂]⁻) This compound->Intermediate + Base (fast) Base Base (B) Products N₂O + OH⁻ Intermediate->Products (slow)

Caption: The reaction pathway for the base-catalyzed decomposition of this compound.

Acid-Catalyzed Decomposition

The acid-catalyzed decomposition of this compound is more complex. In dilute acid, water can act as a base in a slow proton transfer step. In more concentrated acids, a true acid-catalyzed pathway becomes dominant. The mechanism is believed to proceed through the aci-nitro tautomer of this compound.

  • Step 1 (Equilibrium): H₂N-NO₂ ⇌ HN=N(O)OH (aci-nitro tautomer)

  • Step 2 (Protonation): HN=N(O)OH + H⁺ ⇌ [HN=N(O)OH₂]⁺

  • Step 3 (Decomposition): [HN=N(O)OH₂]⁺ → N₂O + H₂O + H⁺

G cluster_acid_decomp Acid-Catalyzed Decomposition of this compound This compound This compound (H₂N-NO₂) Tautomer aci-Nitro Tautomer (HN=N(O)OH) This compound->Tautomer Tautomerization Protonated_Tautomer Protonated Tautomer ([HN=N(O)OH₂]⁺) Tautomer->Protonated_Tautomer + H⁺ Products N₂O + H₂O + H⁺ Protonated_Tautomer->Products Decomposition

Caption: The proposed pathway for the acid-catalyzed decomposition of this compound.

Other Reactions of this compound

Besides decomposition, this compound can participate in other chemical reactions, often serving as a building block for more complex molecules. For example, it can react with formaldehyde (B43269) to form various hydroxymethyl derivatives. These reactions open up possibilities for synthesizing a range of nitrogen-rich compounds.

Applications of this compound and its Derivatives

Energetic Materials

The primary application of this compound and its organic derivatives (nitramines) is in the field of energetic materials. Organic nitramines, such as RDX (Research Department eXplosive) and HMX (High Melting eXplosive), are powerful explosives.[1] this compound itself is considered a high-energy material and can be used as a monopropellant.

Potential in Drug Development

The nitro functional group is a well-established pharmacophore in medicinal chemistry.[4] While the nitro group can also be a toxicophore, its electron-withdrawing nature and ability to undergo bioreduction are exploited in certain classes of drugs. For instance, nitroaromatic compounds are used as antibacterial and antiparasitic agents. Although there is limited specific research on this compound itself as a therapeutic agent, the study of nitramines and their biological activities is an area of interest. The understanding of the chemistry of this compound is fundamental to the development of novel nitro-containing drug candidates.

Conclusion

This compound is a cornerstone molecule in the field of nitro chemistry. Its synthesis, structure, and reactivity, particularly its decomposition pathways, have been extensively studied. While its primary applications have been in the realm of energetic materials, the broader context of nitro compounds in medicinal chemistry suggests potential avenues for future research into the biological activities of this compound derivatives. This technical guide has provided a comprehensive overview of the current state of this compound research, offering a valuable resource for scientists and researchers in related fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Bonding in the Nitramide Molecule

This guide provides a comprehensive overview of the electronic structure and bonding characteristics of the this compound (H₂NNO₂) molecule, a compound of significant interest in the fields of energetic materials and theoretical chemistry. The following sections detail its molecular geometry, bonding nature, and the experimental and theoretical methodologies used for its characterization.

Molecular Geometry

The geometry of the this compound molecule is notably dependent on its physical state. In the gas phase, the molecule adopts a non-planar conformation, whereas in the crystalline solid state, it is planar.[1][2][3] This difference is primarily attributed to the influence of intermolecular hydrogen bonding in the crystal lattice.[1][2]

Table 1: Comparison of this compound Molecular Geometry in Gas and Crystal Phases

ParameterGas Phase (Electron Diffraction)Crystal Phase (X-ray Diffraction at 140 K)
N-N Bond Length1.427 ± 0.002 Å1.321(2) Å
N-O Bond Length1.206 Å (assumed)1.237(1) Å
N-H Bond Length1.005 ± 0.01 Å0.86(2) Å
O-N-O Bond Angle130°8′ ± 15′123.0(1)°
H-N-H Bond Angle115°11′ ± 2°Not explicitly stated
Dihedral Angle (H₂N plane vs. NO₂ plane)51°47′ ± 1°0° (Planar)

Sources: Gas phase data from microwave spectroscopy.[2] Crystal phase data from X-ray diffraction.[3]

The planarity in the crystalline state is a consequence of the formation of layers connected by hydrogen bonds.[1][2][3] Computational studies on a this compound trimer have shown that these hydrogen bonding interactions lead to a shortening of the N-N bond in the crystal compared to the gas phase.[1][2]

Electronic Structure and Bonding

The nature of the nitrogen-nitrogen (N-N) bond in this compound is a key area of interest. Experimental and theoretical studies indicate that this bond has a character intermediate between a single and a double bond.[1][2][3] This is supported by the observed N-N bond length in the crystal (1.321 Å), which is shorter than a typical N-N single bond (e.g., ~1.45 Å in hydrazine) but longer than an N=N double bond.[3]

This partial double bond character arises from the delocalization of the lone pair of electrons on the amino nitrogen into the π-system of the nitro group. This concept can be visualized through resonance structures.

Resonance_Structures cluster_0 Resonance in this compound H₂N-N⁺(=O)O⁻ H₂N─N⁺(=O)O⁻ H₂N⁺=N(O⁻)O⁻ H₂N⁺=N(O⁻)O⁻ H₂N-N⁺(=O)O⁻->H₂N⁺=N(O⁻)O⁻

Caption: Resonance structures of the this compound molecule illustrating electron delocalization.

The rotational barrier around the N-N bond has been a subject of theoretical investigation. Calculations suggest a barrier of approximately 10-12 kcal/mol, indicating a significant degree of double bond character.

Experimental Protocols

A variety of experimental techniques have been employed to elucidate the structure and bonding of this compound.

Single-crystal X-ray diffraction has been crucial in determining the planar structure of this compound in the solid state.

  • Methodology: Crystals of this compound suitable for X-ray analysis are typically grown by vacuum sublimation. Data collection is performed on a diffractometer, such as a NONIUS KAPPA CCD, using graphite-monochromated Mo-Kα radiation.[3] To investigate the effects of thermal motion, data is often collected at various temperatures (e.g., 100 K, 140 K, 170 K, 230 K, 260 K).[3] The crystal structure is then solved using direct methods and refined.

X-ray_Diffraction_Workflow cluster_workflow X-ray Diffraction Experimental Workflow A Crystal Growth (Vacuum Sublimation) B Mount Crystal on Goniometer A->B C Data Collection (Diffractometer with Mo-Kα radiation) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Final Structural Model E->F

Caption: A simplified workflow for determining the crystal structure of this compound using X-ray diffraction.

Microwave spectroscopy has been instrumental in determining the non-planar geometry of this compound in the gas phase.

  • Methodology: The microwave spectra of this compound and its deuterated isotopologues (NHDNO₂ and ND₂NO₂) are measured. The rotational constants derived from these spectra are used to determine the precise molecular geometry, including bond lengths, bond angles, and the dihedral angle between the amino and nitro groups.

This technique provides complementary structural information for gaseous this compound.

  • Methodology: A beam of high-energy electrons is scattered by the this compound molecules in the gas phase. The resulting diffraction pattern is analyzed to determine the internuclear distances and vibrational amplitudes.

Multinuclear NMR spectroscopy (¹H, ¹⁴N, ¹⁵N) has been used to confirm the amino structure of this compound (H₂NNO₂) and to study its electronic environment in solution.

  • Methodology: NMR spectra are typically recorded on a spectrometer, such as a JEOL Eclipse 400, in a suitable deuterated solvent like THF-d₈.[3] For ¹⁴N and ¹⁵N NMR, nitromethane (B149229) is often used as an external reference, while TMS is used for ¹H NMR.[3]

Theoretical and Computational Studies

Quantum chemical calculations have provided significant insights into the electronic structure, bonding, and energetics of the this compound molecule.

Table 2: Overview of Theoretical Methods and Findings

MethodBasis SetKey Findings
Hartree-Fock (HF)4-21GCalculation of harmonic force field and vibrational spectra.
Møller-Plesset Perturbation Theory (MP2)6-31G*Investigation of the rotational barrier and inversion barrier.
Density Functional Theory (DFT) - B3LYP, MPW1PW916-311++G**Study of molecular geometry, electronic structure, and the influence of hydrogen bonding on the N-N bond length.[3]
Multi-Reference Double-Excitation Configuration-Interaction (MRD-CI)-Calculation of the potential energy curves for the lowest singlet and triplet states.
Multiconfiguration Self-Consistent Field (MC-SCF)-Optimization of the ground state geometry.

  • Computational Details: A common approach involves geometry optimization followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. For instance, calculations on a this compound trimer at the MPW1PW91 level of theory have been used to model the effects of hydrogen bonding observed in the crystal.[1]

Computational_Chemistry_Workflow cluster_workflow Typical Computational Chemistry Workflow for this compound A Define Molecular System (e.g., monomer, trimer) B Select Theoretical Method (e.g., DFT, MP2) and Basis Set A->B C Geometry Optimization B->C D Frequency Calculation (to verify minimum) C->D E Analysis of Properties (Bond lengths, angles, energies, etc.) D->E

Caption: A generalized workflow for the theoretical investigation of the this compound molecule.

Summary of Key Bonding Parameters

Table 3: Summary of N-N Bond Length and Rotational Barrier

ParameterMethodValue
N-N Bond Length (Gas Phase)Microwave Spectroscopy1.427 ± 0.002 Å
N-N Bond Length (Crystal Phase)X-ray Diffraction (140 K)1.321(2) Å
N-N Rotational BarrierTheoretical (HF/MP2)~10-12 kcal/mol

Conclusion

The electronic structure and bonding of the this compound molecule are characterized by a fascinating interplay of its molecular geometry, which is phase-dependent, and the delocalized nature of its N-N bond. In the gas phase, the molecule is non-planar with a relatively long N-N bond, while in the solid state, intermolecular hydrogen bonding forces a planar conformation and strengthens the N-N bond, giving it partial double bond character. A combination of advanced experimental techniques and high-level theoretical calculations has been essential in developing this detailed understanding. This knowledge is fundamental for the rational design and development of new energetic materials and for advancing our understanding of chemical bonding in nitrogen-rich compounds.

References

A Comparative Analysis of Gas-Phase and Crystal-Phase Nitramide Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the molecular structure of nitramide (H₂NNO₂) in the gas and crystal phases. Understanding these structural differences is crucial for predicting the compound's properties, including its reactivity, stability, and intermolecular interactions, which are of significant interest in materials science and drug development. This document summarizes key structural data, details the experimental protocols used for their determination, and provides a visual representation of the structural relationship between the two phases.

Core Findings: A Tale of Two Structures

The fundamental difference between this compound in the gas phase and the crystalline solid state lies in its molecular geometry and the forces governing its structure. In the gas phase, the this compound molecule is non-planar, with the amino group twisted relative to the nitro group.[1][2] Conversely, in the crystal phase, the molecule adopts a planar conformation.[1][2][3][4] This significant structural shift is primarily attributed to the formation of intermolecular hydrogen bonds in the solid state, which are absent in the isolated gas-phase molecules.[2][3][4] These hydrogen bonds lead to a more compact and ordered arrangement of molecules in the crystal lattice, influencing key bond lengths.[3][4]

Quantitative Structural Data Comparison

The structural parameters of this compound in both phases have been determined experimentally, primarily through microwave spectroscopy and electron diffraction for the gas phase, and X-ray diffraction for the crystal phase. The data reveals distinct differences, particularly in the N-N bond length and the overall molecular planarity.

Structural Parameter Gas Phase Crystal Phase (at various low temperatures) Experimental Method
N-N Bond Length (Å) 1.381[3] - 1.427[2]1.318 - 1.322[5]Electron Diffraction / Microwave Spectroscopy[2][3] vs. X-ray Diffraction[5]
N-O Bond Length (Å) ~1.206 (assumed in one study)[2]1.231 - 1.239[5]Microwave Spectroscopy[2] vs. X-ray Diffraction[5]
O-N-O Bond Angle (°) 130.13[2]123.0 - 123.1[5]Microwave Spectroscopy[2] vs. X-ray Diffraction[5]
H-N-H Bond Angle (°) 115.18[2]~116-117 (from one study)[5]Microwave Spectroscopy[2] vs. X-ray Diffraction[5]
Molecular Geometry Non-planar[1][2]Planar[1][2][3][4]-
**Dihedral Angle (H₂N-NO₂) **~51.78° (angle between NH₂ and NNO₂ planes)[2]~0°-

Experimental Protocols

The determination of these precise structural parameters relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Single-Crystal X-ray Diffraction (Crystal Phase)

This technique provides the most detailed picture of the atomic arrangement in a crystalline solid.

1. Crystal Growth and Selection:

  • High-quality single crystals of this compound are typically grown by slow evaporation from a suitable solvent or by vacuum sublimation.[5]

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) free of visible defects is selected under a microscope.

2. Data Collection:

  • The crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and potential degradation.[5]

  • A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the intensities and positions of the diffracted X-ray beams.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXS.

  • The structural model is then refined against the experimental data using a least-squares method, for example, with the SHELXL program.[1][3] This process adjusts atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.[5]

Microwave Spectroscopy (Gas Phase)

This high-resolution technique measures the rotational transitions of polar molecules in the gas phase, allowing for very precise determination of molecular geometry.

1. Sample Preparation:

  • A gaseous sample of this compound is introduced into a high-vacuum sample cell within the spectrometer. The pressure is kept very low to avoid intermolecular collisions.

2. Data Acquisition:

  • A source, such as a klystron or a Gunn diode, generates microwave radiation over a range of frequencies.

  • This radiation is passed through the sample cell. When the frequency of the microwaves matches the energy difference between two rotational energy levels of the this compound molecule, the radiation is absorbed.

  • A detector measures the intensity of the transmitted radiation as a function of frequency, generating a rotational spectrum.

  • Techniques like Stark modulation, which applies an electric field to the sample, can be used to improve the signal-to-noise ratio and aid in the assignment of transitions.

3. Data Analysis:

  • The observed rotational transitions are assigned to specific quantum number changes (J, K).

  • The frequencies of these transitions are used to determine the rotational constants (A, B, C) of the molecule.

  • By analyzing the rotational constants for different isotopologues (e.g., by substituting ¹⁴N with ¹⁵N or ¹H with ²H), the precise bond lengths and angles can be calculated using Kraitchman's equations.

Gas-Phase Electron Diffraction (GED)

GED provides information on the radial distribution of atoms in a molecule, from which internuclear distances can be derived.

1. Sample Introduction:

  • A gaseous jet of this compound molecules is effused from a nozzle into a high-vacuum chamber.

2. Data Acquisition:

  • A high-energy beam of electrons (typically 40-60 keV) is directed through the gas jet.

  • The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a modern imaging plate detector).

3. Data Analysis:

  • The diffraction pattern is digitized, and the intensity of the scattered electrons is measured as a function of the scattering angle.

  • The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is extracted.

  • A theoretical molecular scattering curve is calculated based on a model of the molecular geometry (bond lengths, angles, and torsional angles).

  • A least-squares refinement process is used to adjust the parameters of the structural model to obtain the best fit between the theoretical and experimental scattering curves.

Visualization of Structural Comparison

The following diagram illustrates the key structural differences between the gas-phase and crystal-phase this compound.

Comparison of Gas-Phase and Crystal-Phase this compound Structures.

References

An In-Depth Technical Guide on the Acid Dissociation Constant (pKa) of Nitramide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of nitramide (H₂NNO₂) in solution. It delves into the experimentally determined and computationally calculated pKa values, outlines detailed experimental protocols for its determination, and presents the underlying chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound and related compounds.

Introduction to the Acidity of this compound

This compound (H₂NNO₂) is a weak acid in aqueous solution. Its acidity arises from the ability of the amino group to donate a proton, a process significantly influenced by the strong electron-withdrawing nature of the adjacent nitro group (-NO₂). This electron-withdrawing effect delocalizes the negative charge on the resulting conjugate base, the nitramidate anion ([HNN O₂]⁻), thereby stabilizing it and facilitating the release of a proton.

The acid-base equilibrium of this compound in water can be represented as follows:

H₂NNO₂(aq) + H₂O(l) ⇌ H₃O⁺(aq) + [HNNO₂]⁻(aq)

The acid dissociation constant (Ka) for this equilibrium is a measure of the strength of this compound as an acid. The pKa, which is the negative logarithm of the Ka, is more commonly used to express this acidity.

Quantitative Data for the pKa of this compound

The pKa of this compound has been determined through various experimental and computational methods. The accepted value in aqueous solution at standard conditions is summarized below.

CompoundpKa ValueTemperature (°C)SolventMethodReference
This compound6.5525WaterPotentiometric Titration[1][2]
This compound~6.620WaterColorimetric Estimation[3]

Table 1: Experimentally Determined pKa Values of this compound in Aqueous Solution.

Experimental Protocols for pKa Determination

The determination of the pKa of this compound requires precise and carefully executed experimental procedures. The two primary methods employed are potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant of known concentration (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration by titrating against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

    • Prepare a solution of this compound in deionized water with a known concentration, typically in the range of 0.01 to 0.05 M.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00).

    • Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the this compound solution.

    • Begin stirring the solution at a constant, gentle rate.

    • Add the standardized NaOH solution from a burette in small increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the equivalence point, which is the point where the moles of NaOH added are equal to the initial moles of this compound.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point from the steepest part of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate this compound with NaOH prep_naoh->titrate prep_this compound Prepare this compound Solution (0.01-0.05 M) prep_this compound->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record Record pH and Volume Data titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Potentiometric Titration Workflow
Spectrophotometric Determination

Spectrophotometry can be used to determine the pKa of a compound if the acidic and basic forms of the molecule have different ultraviolet-visible (UV-Vis) absorption spectra. The method relies on measuring the absorbance of a series of solutions of the compound at a fixed wavelength but with varying pH.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with low absorbance in the measurement range).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound (e.g., from pH 5 to 8).

  • Spectrophotometric Measurements:

    • Determine the UV-Vis absorption spectra of this compound in a strongly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (H₂NNO₂) and in a strongly basic solution (e.g., pH 10) to obtain the spectrum of the fully deprotonated form ([HNNO₂]⁻).

    • Identify the wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

    • Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at the chosen wavelength (λ).

  • Data Analysis:

    • The pKa can be determined using the following equation, derived from the Henderson-Hasselbalch equation and Beer-Lambert law:

      pKa = pH + log[(A - Aᵢ) / (Aₐ - A)]

      where:

      • A is the absorbance of the solution at a given pH.

      • Aᵢ is the absorbance of the fully ionized (basic) form.

      • Aₐ is the absorbance of the non-ionized (acidic) form.

    • A plot of pH versus log[(A - Aᵢ) / (Aₐ - A)] will yield a straight line with a slope of -1 and a y-intercept equal to the pKa.

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution measure_abs Measure Absorbance in Buffers at λ prep_stock->measure_abs prep_buffers Prepare Buffer Solutions (pH 5-8) prep_buffers->measure_abs get_spectra Obtain Spectra of Acidic & Basic Forms select_lambda Select Analytical Wavelength (λ) get_spectra->select_lambda select_lambda->measure_abs plot_data Plot pH vs. log[(A-Ai)/(Aa-A)] measure_abs->plot_data determine_pka Determine pKa from Intercept plot_data->determine_pka

Spectrophotometry Workflow

Computational Determination of pKa

Quantum chemical calculations provide a powerful theoretical tool for predicting the pKa of molecules. These methods calculate the Gibbs free energy change (ΔG) for the dissociation reaction in solution, from which the pKa can be derived.

Methodology Overview:

  • Model Systems: The calculation involves the neutral this compound molecule (H₂NNO₂) and its conjugate base, the nitramidate anion ([HNNO₂]⁻).

  • Quantum Chemical Method: Density Functional Theory (DFT) is a commonly used method for its balance of accuracy and computational cost. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) are chosen.

  • Solvation Model: The effect of the solvent (typically water) is crucial and is accounted for using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Thermodynamic Cycle: The pKa is typically calculated using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. The key steps involve:

    • Calculating the gas-phase Gibbs free energy of deprotonation.

    • Calculating the Gibbs free energy of solvation for the neutral acid and its conjugate base.

    • Using an experimental or calculated value for the Gibbs free energy of solvation of the proton.

  • pKa Calculation: The pKa is then calculated from the overall Gibbs free energy of dissociation in solution (ΔG°(aq)) using the equation:

    pKa = ΔG°(aq) / (2.303 * RT)

    where R is the gas constant and T is the temperature in Kelvin.

Computational_pKa_Workflow cluster_setup Setup cluster_calc Calculation cluster_pka pKa Determination define_structures Define Structures: H₂NNO₂ and [HNNO₂]⁻ gas_phase Calculate Gas-Phase Gibbs Free Energies define_structures->gas_phase choose_method Select DFT Functional and Basis Set choose_method->gas_phase choose_solvent Select Solvation Model (e.g., PCM, SMD) solvation_energy Calculate Solvation Free Energies choose_solvent->solvation_energy calc_delta_g Calculate ΔG°(aq) for Dissociation gas_phase->calc_delta_g solvation_energy->calc_delta_g calc_pka Calculate pKa from ΔG°(aq) calc_delta_g->calc_pka

Computational pKa Workflow

Dissociation Pathway and Logical Relationship

The dissociation of this compound is a straightforward proton transfer reaction. The logical relationship between the species involved is governed by the principles of acid-base chemistry and the law of mass action.

Dissociation_Pathway This compound This compound (H₂NNO₂) Proton Proton (H⁺) This compound->Proton Dissociation Nitramidate Nitramidate Anion ([HNNO₂]⁻) This compound->Nitramidate Proton->this compound Association Nitramidate->this compound

This compound Dissociation Equilibrium

Conclusion

The acid dissociation constant (pKa) of this compound in aqueous solution is a well-established value of approximately 6.55 at 25°C. This guide has provided a detailed overview of the experimental and computational methodologies used for its determination. The protocols for potentiometric titration and spectrophotometry offer robust experimental approaches, while computational methods based on DFT provide valuable theoretical insights. A thorough understanding of these methods is essential for researchers working with this compound and other nitrogen-containing compounds in various scientific and industrial applications, including pharmaceuticals, materials science, and energetic materials.

References

A Technical Guide to Nitramide as a Precursor for Energetic Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Nitramide

This compound (H₂NNO₂) is the simplest inorganic member of the nitramine family of compounds, characterized by a nitro group (-NO₂) attached to a nitrogen atom.[1] It can be viewed as a nitrogen analog of nitric acid, where a hydroxyl group is replaced by an amino group.[1] While the term "this compound" refers specifically to the compound H₂NNO₂, it is also used more broadly to describe the class of organic compounds (R¹R²N-NO₂) known as nitramines, which form the basis for many of the most powerful and widely used energetic materials.[1]

This guide provides a comprehensive overview of this compound's properties, its synthesis, and its direct and indirect roles as a precursor in the synthesis of advanced energetic materials. It details experimental protocols, presents comparative performance data, and outlines the critical safety procedures required when handling these potent compounds.

Physicochemical Properties of this compound

This compound is a colorless solid at standard conditions.[1] Its molecular structure is non-planar in the gas phase but becomes planar in the crystalline state due to the influence of intermolecular hydrogen bonding.[1][2] This hydrogen bonding network is a key feature influencing the properties of materials into which the this compound moiety is incorporated.[3]

PropertyValueReferences
Molecular Formula H₂N₂O₂[1][4]
Molar Mass 62.028 g/mol [1][4]
Appearance Colorless solid[1]
Density 1.378 g/cm³[1]
Melting Point 72 to 75 °C (decomposes)[1]
Acidity (pKa) 6.5[1]
Heat of Formation (ΔfH⦵₂₉₈) -43.5 kJ/mol[5]

Synthesis of the Parent this compound (H₂NNO₂)

The synthesis of this compound can be achieved through several routes. Historically, it was prepared via the hydrolysis of potassium nitrocarbamate.[1][6] More convenient and modern methods have since been developed, often using urea (B33335) as a readily available starting material.[7][8]

Experimental Protocol: Synthesis of this compound from Urea

This procedure is based on the hydrolysis of N,N'-dinitrourea, which is synthesized from the nitration of urea.[7][8]

Materials:

  • Urea (10 g)

  • Oleum (B3057394) (30-40% SO₃) (35 g)

  • Nitric Acid (98-100%) (35 g)

  • Ice-water mixture (300 g)

  • Ethyl acetate (B1210297)

  • Diethyl ether

  • n-Hexane

  • Dichloroethane

  • 2-Propanol

Procedure:

  • Nitration of Urea: In a flask cooled to 0°C in an ice bath, slowly add 10 g of urea to a pre-mixed and cooled nitrating mixture of 35 g of oleum and 35 g of nitric acid.

  • Maintain the temperature at 0°C and stir the mixture for 40 minutes.

  • Quenching: Carefully pour the reaction mixture into 300 g of an ice-water slurry with vigorous stirring to quench the reaction.

  • Extraction: Extract the aqueous solution four times with 100 mL portions of ethyl acetate.

  • Conditioning and Evaporation: Combine the organic extracts and let them stand at 20°C for 2 hours. Remove the ethyl acetate by vacuum evaporation to yield crude this compound.[7]

  • Purification: Dissolve the crude product in diethyl ether. Add n-hexane (approx. 400 mL) to precipitate byproducts, which are then removed by filtration.

  • Further purify the this compound by recrystallization from a 9:1 mixture of dichloroethane and 2-propanol to yield pure this compound (approx. 13 g).[7]

Safety Precautions:

  • All operations must be conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9]

  • The nitrating mixture is extremely corrosive and a strong oxidizer. Handle with extreme care.

  • The reaction is exothermic; strict temperature control is critical to prevent runaway reactions.

This compound as a Direct Precursor: Synthesis of Ammonium (B1175870) Dithis compound (ADN)

Ammonium dithis compound ([NH₄]⁺[N(NO₂)₂]⁻) is a high-performance, chlorine-free oxidizer developed as a more environmentally friendly and higher-performing alternative to ammonium perchlorate (B79767) (AP) in solid rocket propellants.[10][11] Its synthesis can be accomplished by the direct nitration of this compound (N-nitroamine) or its salts.[7][12]

Experimental Protocol: Synthesis of ADN from this compound

This protocol describes the nitration of this compound using a mixed acid system followed by neutralization with ammonia (B1221849).[12]

Materials:

  • This compound (H₂NNO₂) (5.5 g)

  • Fuming Nitric Acid (100%)

  • Fuming Sulfuric Acid (Oleum)

  • Ice/water mixture

  • Ammonia (gas or aqueous solution)

Procedure:

  • Preparation of Nitrating Mixture: Prepare a fuming nitric/sulfuric acid mixture in a three-necked flask equipped with a thermometer and a mechanical stirrer, cooled to between -28 and -26 °C.

  • Nitration: Slowly add 5.5 g of this compound to the cold, stirred nitrating mixture. The addition rate should be controlled to maintain the temperature within the specified range.

  • Reaction: Stir the mixture at this temperature for a designated period to ensure complete nitration.

  • Quenching and Neutralization: Pour the reaction contents carefully onto a stirred ice/water slurry.

  • Neutralize the resulting acidic solution to a pH of 7 by bubbling ammonia gas through it or by the controlled addition of aqueous ammonia, while maintaining cooling.

  • Isolation: The product, ammonium dithis compound, will precipitate. The solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum. An 87% yield has been reported for this method.[12]

Logical Workflow for ADN Synthesis

The synthesis of ADN from urea via a this compound intermediate involves several key stages, from the initial nitration to the final isolation of the energetic salt.

ADN_Synthesis reactant reactant process process intermediate intermediate product product Urea Urea Nitration Nitration Urea->Nitration 1. Nitration (0°C) Nitrating_Acid HNO₃ / Oleum Nitrating_Acid->Nitration Nitration2 Nitration2 Nitrating_Acid->Nitration2 Nitramide_Crude Crude this compound (in Ethyl Acetate) Purification Purification Nitramide_Crude->Purification 3. Purification Nitramide_Pure Pure this compound Nitramide_Pure->Nitration2 4. Nitration (-26°C) ADN_Solution Dinitraminic Acid Solution Neutralization Neutralization ADN_Solution->Neutralization 5. Neutralization ADN_Product Ammonium Dithis compound (ADN) Ammonia Ammonia (NH₃) Ammonia->Neutralization Quench_Extract Quench_Extract Nitration->Quench_Extract 2. Quench & Extract Quench_Extract->Nitramide_Crude Purification->Nitramide_Pure Nitration2->ADN_Solution Neutralization->ADN_Product 6. Precipitation & Isolation

Caption: Logical workflow for the synthesis of Ammonium Dithis compound (ADN) from urea.

The Nitramine Class of Energetic Materials

While ADN is a direct product of this compound nitration, the most prominent energetic materials containing the this compound functional group are organic heterocyclic compounds like RDX and HMX. These are not synthesized from the parent H₂NNO₂ but are built from other precursors, incorporating the =N-NO₂ group during synthesis.

RDX (Cyclotrimethylene Trinitramine)

RDX is a powerful and widely used military explosive. The common industrial method for its synthesis is the Bachmann process, which involves the nitrolysis of hexamine.

RDX_Synthesis Simplified Bachmann Process for RDX Synthesis reactant reactant process process product product Hexamine Hexamine Reaction Nitrolysis Reaction Hexamine->Reaction Reagents Nitric Acid Acetic Anhydride Ammonium Nitrate Reagents->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation RDX RDX Precipitation->RDX

Caption: Simplified workflow for the synthesis of RDX via the Bachmann process.

HMX (Cyclotetramethylene Tetranitramine)

HMX is a higher homolog of RDX and is also produced via the Bachmann process, often as a byproduct of RDX synthesis, though conditions can be optimized to favor HMX production.

FOX-7 (1,1-Diamino-2,2-dinitroethene)

FOX-7 is a more recently developed insensitive high explosive with performance comparable to RDX but with significantly lower sensitivity to impact and friction.[13][14] Its synthesis does not start from this compound but typically involves the nitration of precursors like 2-methylimidazole (B133640) or 4,6-dihydroxy-2-methylpyrimidine.[13]

FOX7_Synthesis General Synthesis Pathway for FOX-7 reactant reactant process process intermediate intermediate product product Precursor Heterocyclic Precursor (e.g., 2-Methylimidazole) Nitration Nitration Precursor->Nitration Mixed_Acid HNO₃ / H₂SO₄ Mixed_Acid->Nitration Intermediate Dinitromethylene Intermediate Nitration->Intermediate Hydrolysis Hydrolysis (e.g., with aq. Ammonia) Intermediate->Hydrolysis FOX7 FOX-7 Hydrolysis->FOX7

Caption: General synthetic pathway for FOX-7 from a heterocyclic precursor.

Performance and Properties of Nitramine Energetic Materials

The performance of an energetic material is defined by several key parameters, including density, detonation velocity, and detonation pressure, while its safety is characterized by its sensitivity to stimuli like impact and friction.

Comparative Performance Data

The following table summarizes key performance and safety characteristics of ADN and other prominent nitramine explosives.

ParameterADN RDX HMX FOX-7
Formula NH₄N(NO₂)₂C₃H₆N₆O₆C₄H₈N₈O₈C₂H₄N₄O₄
Density (g/cm³) 1.81 - 1.821.821.911.885
Detonation Velocity (m/s) ~9000 (at TMD)875091008870
Detonation Pressure (GPa) ~34~34~39~34
Impact Sensitivity (J) ~15-20 (Prilled is less sensitive)~7.5~7.4~25-32
Friction Sensitivity (N) >360 (Low)120120>350 (Very Low)

References for data:[3][11][15][16][17][18][19][20]. Note: Values can vary based on crystal form, purity, and test conditions.

Decomposition of this compound

Understanding the decomposition mechanism of this compound is crucial for assessing its stability and the initiation behavior of related energetic materials. The decomposition can be catalyzed by both acids and bases. The base-catalyzed decomposition is particularly well-studied and proceeds through the deprotonation of this compound to form the [H(NO₂)N]⁻ anion, which then decomposes to nitrous oxide (N₂O) and a hydroxide (B78521) ion.[21]

Nitramide_Decomposition cluster_products species species catalyst catalyst intermediate intermediate product product This compound This compound (H₂NNO₂) Intermediate This compound Anion [HNNO₂]⁻ This compound->Intermediate Step 1: Deprotonation (Fast Equilibrium) OH_in Hydroxide Ion (OH⁻) OH_in->Intermediate Intermediate->this compound H2O_out Water (H₂O) N2O Nitrous Oxide (N₂O) Intermediate->N2O Step 2: Decomposition (Slow) OH_out Hydroxide Ion (OH⁻) Intermediate->OH_out Catalyst Regenerated

Caption: Base-catalyzed decomposition mechanism of this compound in aqueous solution.

Safety and Handling of this compound and Energetic Materials

This compound and its derivatives are energetic materials that must be handled with extreme caution. They can be sensitive to shock, friction, heat, and static discharge.[9][22] A thorough risk assessment and adherence to strict safety protocols are mandatory.

General Handling Procedures:

  • Work Area: All work must be conducted in a designated area, such as a chemical fume hood or a specialized blast-proof cell, free of incompatible materials and ignition sources.[22]

  • Quantities: Use the smallest possible quantities of material required for the experiment.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty, compatible gloves.[9]

  • Tools: Use non-sparking tools made of materials like wood, plastic, or non-ferrous metals. Avoid metal spatulas.[22]

  • Grounding: Use anti-static mats and grounding straps to prevent the buildup of static electricity.[22]

  • Confinement: Avoid operations that could confine the material, such as grinding or scraping, as this can dramatically increase sensitivity.[22]

Storage:

  • Store energetic materials in a dedicated, approved explosives magazine or a designated, properly ventilated, and temperature-controlled storage cabinet.[23]

  • Store away from heat, direct sunlight, and all sources of ignition.[23]

  • Ensure containers are properly sealed and clearly labeled with the compound name, date received, and date opened.[23]

  • Do not store with incompatible materials, particularly flammable liquids, acids, or oxidizing agents.

Disposal:

  • All waste containing energetic materials is considered hazardous.

  • Never dispose of energetic materials down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Contaminated labware must also be decontaminated or disposed of as hazardous waste.

Conclusion and Future Outlook

This compound is a foundational compound in the field of energetic materials, serving both as a direct precursor to advanced oxidizers like ADN and as the parent structure for the broad and vital class of nitramine explosives. The synthesis of these materials involves hazardous reagents and requires meticulous control over reaction conditions. The data presented herein demonstrates that modern nitramine explosives like FOX-7 offer a significant advantage in safety and handling due to their reduced sensitivity, without compromising on performance compared to legacy materials like RDX. Future research will likely continue to focus on the synthesis of novel, high-nitrogen, caged nitramine structures and the development of co-crystal formulations to further enhance performance while maximizing insensitivity and thermal stability.

References

Methodological & Application

Application Note: The Role and Integration of Nitramide Functionality in High-Energy Density Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Professionals in Energetic Materials Development.

Introduction

High-Energy Density Materials (HEDMs) are a critical class of substances used in military, aerospace, and industrial applications.[1][2] The primary goal in HEDM research is the development of novel compounds that offer superior performance—specifically higher density, detonation velocity, and pressure—while maintaining acceptable levels of thermal stability and sensitivity.[3] The incorporation of specific energetic functional groups, or "explosophores," is a key strategy in molecular design. The nitramide group (-N-NO₂), also referred to as a nitroamino group, is a highly effective explosophore for enhancing the energetic properties of a molecule. Introducing this group can increase nitrogen content and improve oxygen balance, leading to more efficient energy release upon detonation.[1][4] This note details the application of this compound functionalities in HEDMs, presenting key performance data and outlining relevant experimental and computational protocols.

Application in HEDM Molecular Design

The principal application of this compound in HEDMs involves its integration into new or existing molecular backbones. By replacing or adding a this compound group to a stable molecular framework, it is possible to significantly boost energetic performance. This is because the this compound group contributes favorably to the key parameters that govern explosive power: density (ρ), heat of formation (ΔH_f), and oxygen balance (OB).[1][5]

Key design strategies include:

  • Introduction into Caged/Cyclic Structures: Adding a this compound group to pre-existing cyclic nitramines like HMX or to novel caged structures can enhance molecular density and rigidity. A notable example is the design of BCHMX-ENO (2,4,6,8,9-pentanitro-2,4,6,8,9-pentaazabicyclo[3.3.1]nonane) from a BCHMX backbone, which resulted in predicted performance improvements.[1]

  • Formation of Energetic Salts: Dithis compound, N(NO₂)₂⁻, the anion derived from this compound, can be used to form energetic salts. Ammonium (B1175870) dithis compound (ADN), for instance, is a high-performance, environmentally friendly oxidant used in propellants and explosives.[6]

  • Bridged Skeletons: Symmetrical or asymmetrical bridged molecular skeletons incorporating the nitroimino group (a tautomer of this compound) have been designed to balance high energy with improved thermal stability.[4]

Performance Data of this compound-Based HEDMs

The introduction of this compound groups has led to the development of materials with performance characteristics comparable or superior to benchmark explosives like RDX and HMX. The following table summarizes the performance data for selected this compound-containing compounds.

Compound NameAbbreviation / FormulaDensity (ρ) (g/cm³)Detonation Velocity (VD) (km/s)Detonation Pressure (P) (GPa)Reference
[2,2′-bi(1,3,4-oxadiazole)]-5,5′-dithis compoundICM-101 (C₄H₂N₈O₆)1.999.48141.9[3][7]
2,4,6,8,9-pentanitro-2,4,6,8,9-pentaazabicyclo[3.3.1]nonaneBCHMX-ENO1.92 (Predicted)9.39 (Predicted)44.1 (Predicted)[1]
Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolateTKX-50 (C₂H₈N₁₀O₄)1.919.940.5[1]
Benchmark Materials
HexogenRDX (C₃H₆N₆O₆)1.828.934.0[1][8]
OctogenHMX (C₄H₈N₈O₈)1.919.139.3[8]
HexanitrohexaazaisowurtzitaneCL-20 (C₆H₆N₁₂O₁₂)2.049.545.0[3]

Protocols and Methodologies

The development of this compound-based HEDMs involves both chemical synthesis and computational modeling to predict performance and ensure stability.

This protocol is adapted from a method for producing high-purity ADN, a key energetic salt derived from this compound chemistry.[6]

Objective: To synthesize high-purity ammonium dithis compound (ADN) via the nitro-sulfur mixed acid method.

Materials:

  • Concentrated Nitric Acid (HNO₃, 65-68%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ammonium Sulfamate (B1201201) (NH₄SO₃NH₂)

  • Ammonia (B1221849) (NH₃), cooled to -40 °C

  • Low-temperature cooling circulation bath

  • 5000 mL three-neck flask with vigorous stirring capability

  • Membrane purification system (e.g., nanofiltration)

Procedure:

  • Preparation of Mixed Acid:

    • Add 500 mL of concentrated HNO₃ to the three-neck flask.

    • Cool the flask to below 5 °C using the circulation bath.

    • Carefully add 175.0 mL of concentrated H₂SO₄ dropwise, ensuring the temperature does not exceed 10 °C.

    • After addition, stir the mixed acid well and cool the mixture to -45 °C.[6]

  • Nitration Reaction:

    • Under vigorous stirring, add 100.0 g of ammonium sulfamate in batches to the cold mixed acid.

    • Maintain the reaction temperature at -45 ± 2 °C throughout the addition.

    • Once the addition is complete, continue stirring for an additional 50 minutes.[6]

  • Neutralization:

    • Adjust the pH of the reaction mixture to 6 by adding ammonia cooled to -40 °C.

    • Carefully control the temperature during neutralization, keeping it at -10 °C.[6]

  • Purification:

    • Purify the resulting crude ADN solution using a membrane separation system to remove inorganic salt by-products (sulfate, nitrate).

    • This process yields high-purity ADN (e.g., 99.7% purity with a 59.0% yield).[6]

This protocol outlines a theoretical approach to designing and evaluating novel this compound-based HEDMs before attempting synthesis, based on methodologies applied to BCHMX-ENO.[1]

Objective: To predict the crystal structure and detonation performance of a novel HEDM containing a this compound group.

Methodology:

  • Molecule Design:

    • Propose a new molecular structure by incorporating a this compound (-N-NO₂) group into a known HEDM backbone (e.g., adding it to the C-C bond of BCHMX).[1]

  • Crystal Structure Prediction:

    • Employ evolutionary algorithms (e.g., USPEX) combined with Density Functional Theory (DFT) to predict the most stable crystal packing of the designed molecule.

    • Optimize the predicted unit cell structure using a suitable DFT functional (e.g., PBE-D3) and compare the resulting density with experimental values of similar compounds if available.[1]

  • Thermal Decomposition Simulation (Sensitivity Analysis):

    • Perform Quantum Mechanics Molecular Dynamics (QM-MD) simulations on the predicted crystal structure.

    • Gradually heat the system to identify the initial thermal decomposition reaction steps and temperature. This provides insight into the material's thermal sensitivity.[1]

  • Detonation Performance Simulation:

    • Use Reactive Molecular Dynamics (RxMD) with a suitable force field (e.g., ReaxFF) to simulate the detonation process until an equilibrated state (Chapman-Jouguet point) is reached.[1]

    • Refine the state of the decomposition products using short QM-MD simulations.

    • Calculate key detonation parameters (Detonation Pressure, Velocity, Temperature) from the averaged values of the final simulation phase.[1]

    • Compare the predicted performance with established thermochemical codes (e.g., EXPLO5) for validation.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships described in the protocols.

Synthesis_of_ADN cluster_reactants Reactants cluster_process Process Steps cluster_products Products r1 Conc. H₂SO₄ p1 1. Prepare Mixed Acid (-45 °C) r1->p1 r2 Conc. HNO₃ r2->p1 r3 Ammonium Sulfamate p2 2. Nitration Reaction r3->p2 Add in batches r4 Ammonia p3 3. Neutralization (pH 6, -10 °C) r4->p3 Adjust pH p1->p2 p2->p3 p4 4. Purification (Nanofiltration) p3->p4 Crude Product prod High-Purity ADN p4->prod byprod Inorganic Salts (By-products) p4->byprod

Caption: Synthesis workflow for Ammonium Dithis compound (ADN).

Computational_Workflow start Novel Molecule Design (e.g., add -N-NO₂ group) step1 Crystal Structure Prediction (Evolutionary Algorithm + DFT) start->step1 step2 QM-MD Simulation (Heating) step1->step2 output1 Predicted Density & Crystal Structure step1->output1 step3 RxMD Simulation (Detonation) step2->step3 output2 Thermal Stability & Decomposition Pathway step2->output2 step4 Performance Calculation (Vd, P, T) step3->step4 output3 Detonation Properties step4->output3 final Candidate HEDM Profile output1->final output2->final output3->final

Caption: Computational workflow for HEDM performance prediction.

References

Application Notes and Protocols: The Role of Nitramide as an Intermediate in Ammonium Dinitramide (ADN) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) dinitramide (ADN), NH₄N(NO₂)₂, is a high-performance, halogen-free oxidizer poised to replace ammonium perchlorate (B79767) (AP) in next-generation solid rocket propellants due to its superior energetic properties and environmentally benign combustion products.[1][2][3] A thorough understanding of its synthesis mechanisms is critical for developing safe, efficient, and scalable production methods. Several synthesis routes proceed through the crucial formation of this compound (H₂NNO₂) as a key intermediate. This document outlines the central role of this compound, details the associated reaction pathways, provides quantitative data on synthesis yields, and presents detailed experimental protocols for laboratory-scale synthesis.

The Central Role of this compound in ADN Synthesis

In many prominent ADN synthesis pathways, particularly those starting from sulfamate (B1201201) salts, this compound is a pivotal, albeit transient, species. The overall transformation involves a two-step nitration process followed by neutralization.

  • First Nitration: A suitable substrate, such as the sulfamate anion (NH₂SO₃⁻), reacts with a nitrating agent (typically the nitronium ion, NO₂⁺). This initial reaction yields this compound (H₂NNO₂).[1][2] The formation of this compound is often the rate-determining step and essential for the subsequent reaction.[2]

  • Second Nitration: The newly formed this compound is immediately subjected to a second nitration under the same potent conditions. This step converts this compound into dinitramidic acid (HDN), HN(NO₂)₂.[1][2]

  • Neutralization: Dinitramidic acid is highly unstable.[1] To form the stable salt, the reaction mixture is neutralized with ammonia (B1221849) (NH₃) or an ammonium salt, yielding the final product, ammonium dithis compound (ADN).[1][4]

Computational studies using Density Functional Theory (DFT) have confirmed that pathways forming this compound are preferential for leading to the formation of dinitramidic acid, underscoring its importance as an intermediate.[1][2]

ADN_Synthesis_Pathway substrate Substrate (e.g., Ammonium Sulfamate) in1 substrate->in1 This compound This compound (H₂NNO₂) [Key Intermediate] in2 This compound->in2 hdn Dinitramidic Acid (HN(NO₂)₂) [Unstable Intermediate] in3 hdn->in3 adn Ammonium Dithis compound (ADN) [Final Product] in1->this compound First Nitration (+NO₂⁺) in2->hdn Second Nitration (+NO₂⁺) in3->adn Neutralization (+NH₃) Experimental_Workflow prep 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool 2. Cool Mixture to -40°C prep->cool add 3. Add Ammonium Sulfamate (Maintain -40°C) cool->add react 4. Stir for 50-80 min at -40°C add->react quench 5. Quench Reaction (Add Ice) react->quench neutralize 6. Neutralize with Ammonia (pH 6-7, Temp < -10°C) quench->neutralize purify 7. Purification (Solvent Extraction) neutralize->purify isolate 8. Isolate & Dry ADN Product purify->isolate

References

Synthetic Routes to Organic Nitramides Using Nitramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized organic nitramides utilizing nitramide (H₂NNO₂) as a key starting material. The following sections outline two primary synthetic transformations: a Mannich-type condensation to form bis(nitramino)alkanes and the ring-opening of epoxides to generate N-nitro-β-hydroxyamines.

Application Note 1: Mannich-Type Condensation for the Synthesis of Methylenedinitramine (MDNA)

The Mannich reaction, a cornerstone of organic synthesis, typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this reaction can be employed using this compound, which possesses acidic N-H protons, to react with formaldehyde (B43269) and another amine. A more direct and synthetically useful approach is the acid-catalyzed condensation of this compound with a formaldehyde source, such as 1,3,5-trioxane, to yield bis(nitramino)alkanes. This route provides a straightforward method for synthesizing compounds with a N-NO₂-CH₂-N-NO₂ backbone. The premier example of this transformation is the synthesis of Methylenedinitramine (MDNA), also known as MEDINA.

Data Summary: Synthesis of Methylenedinitramine (MDNA)

ParameterValueReference
Product Methylenedinitramine (MDNA)[1]
IUPAC Name N-(nitramidomethyl)this compound
Starting Materials This compound (H₂NNO₂), 1,3,5-Trioxane ((CH₂O)₃)[1]
Catalyst / Medium 90% Sulfuric Acid (H₂SO₄)[1]
Molar Ratio This compound : 1,3,5-Trioxane = 3:1[1]
Reaction Temperature -8 to -5 °C[1]
Reaction Time 30 minutes[1]
Overall Yield 74.0%[1]

Experimental Protocol 1: Synthesis of Methylenedinitramine (MDNA)

This protocol is based on the optimized conditions for the condensation reaction of this compound with 1,3,5-trioxane.[1]

Safety Precautions:

  • Extreme Hazard: Organic nitramides are energetic materials and can be explosive. All manipulations should be conducted by trained personnel in a specialized laboratory equipped with appropriate safety measures, including fume hoods, blast shields, and remote handling capabilities where necessary.

  • Corrosive: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • Handle this compound and the final product (MDNA) with non-sparking tools. Avoid friction, impact, and static discharge.

Materials and Equipment:

  • This compound (H₂NNO₂)

  • 1,3,5-Trioxane

  • Sulfuric Acid (90% w/w)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Cooling bath (e.g., acetone/dry ice)

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Vessel Preparation: Set up the jacketed reaction vessel and connect it to the cooling bath. Cool the vessel to the target feeding temperature range of -13 to -10 °C.

  • Acid Charge: Carefully charge the pre-cooled reaction vessel with the required volume of 90% sulfuric acid.

  • Reactant Addition: While maintaining vigorous stirring and keeping the temperature between -13 and -10 °C, slowly and portion-wise add the this compound and 1,3,5-trioxane. The molar ratio should be maintained at 3 parts this compound to 1 part 1,3,5-trioxane.

  • Reaction: Once the addition is complete, adjust the cooling bath to bring the internal reaction temperature to between -8 and -5 °C. Maintain the reaction at this temperature with continuous stirring for 30 minutes.

  • Quenching and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filtration: Isolate the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This is critical to remove residual acid.

  • Drying: Carefully dry the product. Do not use high temperatures. Air-drying or vacuum drying at low temperatures is recommended. The final product is MDNA.

MDNA_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound (H₂NNO₂) Process Acid-Catalyzed Condensation This compound->Process Trioxane 1,3,5-Trioxane ((CH₂O)₃) Trioxane->Process Catalyst 90% H₂SO₄ Catalyst->Process Temperature -8 to -5 °C Temperature->Process Time 30 min Time->Process Product Methylenedinitramine (MDNA) Process->Product Yield: 74%

Caption: Workflow for the synthesis of Methylenedinitramine (MDNA).

Application Note 2: Epoxide Addition for the Synthesis of N-Nitro-β-hydroxyamines

The nucleophilic nature of the this compound anion allows it to act as an effective nucleophile for the ring-opening of epoxides. This reaction provides a direct route to β-nitroamino alcohols, which are valuable building blocks for more complex energetic materials or pharmaceuticals. A patented procedure describes the reaction of this compound with ethylene (B1197577) oxide to produce N-(2-hydroxyethyl)this compound. This transformation introduces a versatile hydroxyl group, which can be used for subsequent functionalization, such as esterification to form energetic nitrate (B79036) esters.

Data Summary: Synthesis of N-(2-hydroxyethyl)this compound

ParameterValueReference
Product N-(2-hydroxyethyl)this compound
Starting Materials This compound (H₂NNO₂), Ethylene Oxide (C₂H₄O)
Reaction Type Nucleophilic Epoxide Ring-Opening
Conditions & Yield Proprietary (details specified in patent literature)

Illustrative Protocol 2: Synthesis of N-(2-hydroxyethyl)this compound

Disclaimer: The specific conditions for this reaction are detailed in patent literature and are not publicly available. The following is an illustrative protocol based on general chemical principles for the base-catalyzed ring-opening of epoxides with N-nucleophiles. It is intended for informational purposes only and must be adapted and optimized.

Safety Precautions:

  • Extreme Explosion Hazard: Ethylene oxide is highly flammable, toxic, and can explosively decompose. This reaction must only be attempted in a specialized reactor designed for handling ethylene oxide under pressure, operated by highly trained personnel.

  • Energetic Product: The product is a this compound and should be handled as an energetic material. Avoid friction, impact, and heat.

  • Alkali Hazard: A strong base may be used as a catalyst, which is corrosive. Standard PPE is required.

Materials and Equipment:

  • This compound (H₂NNO₂)

  • Ethylene Oxide (liquefied gas)

  • A suitable solvent (e.g., water, or an aprotic polar solvent like acetonitrile)

  • A basic catalyst (e.g., potassium carbonate, or a non-nucleophilic base)

  • High-pressure autoclave reactor with stirring, cooling/heating, and gas inlet/outlet ports

Illustrative Procedure:

  • Preparation of this compound Salt: In a separate flask, dissolve this compound in the chosen solvent. Add a stoichiometric amount of a suitable base (e.g., potassium carbonate) to deprotonate the this compound and form its more nucleophilic salt in situ.

  • Reactor Charging: Transfer the solution of the this compound salt into the high-pressure autoclave.

  • Purging and Cooling: Seal the reactor and purge it with an inert gas, such as nitrogen or argon. Cool the reactor to a low temperature (e.g., 0-5 °C) to control the initial exotherm.

  • Ethylene Oxide Addition: Carefully introduce a measured amount of liquefied ethylene oxide into the cooled, stirred reactor.

  • Reaction: Slowly warm the reactor to the desired reaction temperature (e.g., 25-50 °C). The optimal temperature would need to be determined experimentally to balance reaction rate and safety. Monitor the internal pressure and temperature of the reactor closely.

  • Work-up: After the reaction is complete (as determined by monitoring pressure drop or by analytical methods), cool the reactor, vent any excess ethylene oxide through a scrubbing system, and purge again with inert gas.

  • Isolation: Transfer the reaction mixture from the reactor. The work-up would likely involve neutralization of the catalyst, followed by extraction of the product into a suitable organic solvent and subsequent removal of the solvent under reduced pressure. Further purification could be achieved by chromatography or recrystallization.

Epoxide_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound (H₂NNO₂) Process Nucleophilic Ring-Opening This compound->Process EthyleneOxide Ethylene Oxide EthyleneOxide->Process Catalyst Base Catalyst (e.g., K₂CO₃) Catalyst->Process Solvent Solvent Solvent->Process Product N-(2-hydroxyethyl)this compound Process->Product

Caption: Workflow for N-(2-hydroxyethyl)this compound synthesis.

References

Application Notes and Protocols: Use of Nitramide in Advanced Propellant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of nitramide, specifically Ammonium (B1175870) Dithis compound (ADN), in advanced propellant formulations. It is intended to serve as a comprehensive resource for researchers and scientists in the field of energetic materials.

Application Notes

Introduction to this compound-Based Propellants

Ammonium dithis compound (ADN), with the chemical formula NH₄N(NO₂)₂, is an advanced energetic oxidizer that has garnered significant attention as a potential replacement for traditional solid propellant oxidizers like ammonium perchlorate (B79767) (AP).[1][2] Propellants based on ADN offer several key advantages, including higher performance and environmentally benign combustion products.[3][4] Unlike AP-based propellants which produce hydrochloric acid, ADN-based formulations primarily yield nitrogen, water, and minimal nitrogen oxides, making them a "green" alternative.[1][2][4] The higher specific impulse and density of ADN can lead to an increase in the lift capacity of launch vehicles.[4][5]

However, challenges associated with ADN, such as its hygroscopic nature, thermal stability, and higher cost of production, have historically limited its widespread application.[5][6] Recent advancements in synthesis, stabilization, and formulation have significantly improved these properties, making ADN a viable candidate for the next generation of high-performance, low-signature solid propellants.[6][7][8]

Key Performance Characteristics

This compound-based propellants, particularly those using ADN, exhibit distinct performance characteristics compared to conventional formulations. They are often formulated with energetic binders such as Glycidyl Azide Polymer (GAP) or hydroxyl-terminated polybutadiene (B167195) (HTPB) and metal fuels like aluminum to enhance performance.[9][10]

  • Higher Specific Impulse (Isp): ADN-based propellants can achieve a higher specific impulse, a measure of propellant efficiency, compared to AP-based systems.[5][9] This translates to a greater change in velocity for a given amount of propellant.[11][12]

  • High Burn Rates: ADN propellants are known for their high burn rates, which can be further tailored by adjusting oxidizer particle size and incorporating burn rate modifiers.[9][13] Interestingly, unlike AP, the burning rate of ADN tends to increase with larger particle sizes.[9] The addition of metallic fibers, such as Al-Mg alloys, has been shown to more than double the already high burning rate.[9]

  • Environmental Compatibility: The absence of chlorine in the ADN molecule results in combustion products that are significantly less harmful to the environment and less corrosive to launch equipment.[4][7]

  • Reduced Signature: The combustion of ADN propellants can be tailored to produce minimal smoke, which is advantageous for military applications requiring low observability.[4]

Data Presentation

The following tables summarize quantitative data on the performance and properties of various this compound-based propellant formulations described in the literature.

Table 1: Performance Characteristics of ADN-Based Propellants

Propellant Formulation (by weight %)BinderSpecific Impulse (Isp, s)Burn Rate (mm/s) @ Pressure (MPa)Pressure Exponent (n)Reference(s)
ADN/GAP/AlMg5 Fibers (3%)GAP-84.0 @ 26.5-[9]
ADN/GAP (Reference)GAP-~38 @ 26.5~0.6[9]
ADN/PBT (75% ADN)PBT-117.4 @ 10.0-[13]
ADN/PBT (50% ADN)PBT-~40 @ 5.0-[13]
HTPB/ADNHTPBFaster than HTPB/AP--[10]
ADN/Polycaprolactone + 2% CuOPolycaprolactone-~22 @ 4.00.60[14]

Table 2: Thermal Properties of Ammonium Dithis compound (ADN)

PropertyValueConditionsReference(s)
Melting Point92.3 - 93 °C-[5][15]
Onset of Decomposition> 140 °CExothermic[16]
Main Decomposition Peak185.8 °CDSC[15]
Heat of FormationHigh (contributes to high Isp)-[5]

Experimental Protocols

Protocol for Synthesis of Ammonium Dithis compound (ADN)

This protocol is a synthesized methodology based on ion-exchange reactions, a common route for preparing various dithis compound salts.[17]

Objective: To synthesize Ammonium Dithis compound (ADN) from Potassium Dithis compound (KDN) via ion exchange.

Materials:

  • Potassium Dithis compound (KDN)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • Deionized water

  • Strong acid cation exchange resin (e.g., Amberlite IR-120)

  • Ammonia (B1221849) solution (aqueous)

  • Glass column for ion exchange

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Preparation of Dinitramic Acid: a. Prepare an aqueous solution of Potassium Dithis compound (KDN). b. Pack a glass column with the strong acid cation exchange resin and wash it thoroughly with deionized water. c. Pass the KDN solution through the resin column. The K⁺ ions will be exchanged for H⁺ ions, forming dinitramic acid (HN(NO₂)₂) in the eluate. d. Collect the acidic eluate.

  • Neutralization to form ADN: a. Cool the collected dinitramic acid solution in an ice bath. b. Slowly add a stoichiometric amount of chilled aqueous ammonia solution to the dinitramic acid with constant stirring. The neutralization reaction is exothermic and must be controlled to prevent decomposition. c. Monitor the pH of the solution. The addition of ammonia should continue until the solution is neutralized (pH ~7). d. The resulting solution is aqueous Ammonium Dithis compound (ADN).

  • Isolation and Purification: a. Concentrate the ADN solution using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C to avoid thermal decomposition. b. Precipitate the ADN by further cooling or by adding a suitable non-solvent. c. Filter the resulting white crystalline solid. d. Wash the crystals with a small amount of a cold, non-solvent to remove impurities. e. Dry the purified ADN crystals under vacuum at a low temperature.

Safety Note: Dithis compound compounds are energetic materials and should be handled with extreme care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All operations should be conducted behind a blast shield.

Protocol for Formulation of an ADN-Based Composite Propellant

This protocol describes the preparation of a lab-scale batch of an ADN-based composite solid propellant with an HTPB binder.

Objective: To prepare a 700 g batch of a composite propellant consisting of ADN, Aluminum, and an HTPB binder system.[18]

Materials:

  • Ammonium Dithis compound (ADN), prilled or crystalline[7]

  • Aluminum (Al) powder, spherical

  • Hydroxyl-terminated polybutadiene (HTPB) binder

  • Plasticizer (e.g., Dioctyl adipate (B1204190) - DOA)

  • Curing agent (e.g., Isophorone diisocyanate - IPDI)

  • Bonding agent

  • Cure catalyst (e.g., Triphenyl bismuth - TPB)

  • Vertical planetary mixer with vacuum capability

Procedure:

  • Binder Premix Preparation: a. Add the HTPB binder, plasticizer, and bonding agent to the mixer bowl. b. Mix for 15-20 minutes at a controlled temperature (e.g., 60°C) until a homogeneous liquid is obtained.

  • Incorporation of Solid Ingredients: a. While mixing, slowly add the ADN and aluminum powder to the binder premix. b. Continue mixing for 30-40 minutes under ambient pressure to ensure uniform dispersion of the solid particles.

  • Vacuum Mixing: a. Apply a vacuum to the mixer (e.g., < 5 torr) to remove any entrapped air bubbles from the propellant slurry. b. Continue mixing under vacuum for 60-90 minutes.

  • Addition of Curing Agent and Catalyst: a. Release the vacuum and add the curing agent (IPDI) and cure catalyst (TPB). b. Resume mixing under vacuum for an additional 15-20 minutes to ensure complete homogenization.

  • Casting and Curing: a. Stop the mixer and carefully pour the propellant slurry into a casting mold, avoiding the formation of air bubbles. b. Place the filled mold in a curing oven at a specified temperature (e.g., 60-70°C) for a period of 5 to 7 days, or until the propellant is fully cured.

  • Demolding and Storage: a. Once cured, carefully remove the propellant grain from the mold. b. Store the propellant grain in a temperature and humidity-controlled environment, away from ignition sources.

Protocol for Burn Rate Determination

This protocol outlines the strand burner method for measuring the linear burning rate of a solid propellant sample at various pressures.

Objective: To measure the burning rate of a solid propellant strand as a function of pressure.

Materials:

  • Cured propellant strands of known dimensions (e.g., 5 mm x 5 mm x 50 mm)

  • Inhibitor coating (e.g., epoxy paint)

  • Strand burner (high-pressure vessel)

  • Pressurization system (e.g., with inert gas like Nitrogen)

  • Ignition system (e.g., hot wire)

  • Data acquisition system with pressure transducer and timers

Procedure:

  • Sample Preparation: a. Cut a strand of the cured propellant to the required dimensions. b. Coat the side surfaces of the strand with an inhibitor to ensure that combustion only proceeds along its length. Leave the top and bottom surfaces uncoated. c. Embed fuse wires at known distances along the strand for timing.

  • Experimental Setup: a. Mount the prepared propellant strand in the holder inside the strand burner vessel. b. Connect the ignition system to the top of the strand. c. Seal the strand burner.

  • Testing: a. Pressurize the vessel with nitrogen to the desired test pressure. b. Activate the data acquisition system. c. Initiate the ignition system to ignite the top surface of the propellant strand. d. As the propellant burns, the fuse wires will break sequentially, triggering the timers in the data acquisition system. e. Record the time taken for the flame front to travel between the known fuse wire locations. f. After the burn is complete, safely depressurize the vessel.

  • Data Analysis: a. Calculate the burn rate (r) for each interval using the formula: r = L / t, where L is the distance between the fuse wires and t is the recorded time. b. Repeat the experiment for a range of pressures. c. Plot the burn rate as a function of pressure on a log-log scale. d. Determine the pressure exponent (n) from the slope of the line, according to Vieille's law (r = aPⁿ).

Visualizations

Synthesis of Ammonium Dithis compound (ADN)

G cluster_0 Step 1: Dinitramic Acid Formation cluster_1 Step 2: Neutralization cluster_2 Step 3: Isolation & Purification KDN_sol Potassium Dithis compound (KDN) Aqueous Solution IonEx Strong Acid Cation Exchange Column KDN_sol->IonEx HDA_sol Dinitramic Acid (HDA) Aqueous Solution IonEx->HDA_sol H+ for K+ exchange K_waste K+ ions retained on resin IonEx->K_waste Reaction Neutralization Reaction (Controlled Temperature) HDA_sol->Reaction NH3_sol Aqueous Ammonia (NH4OH) NH3_sol->Reaction ADN_sol Ammonium Dithis compound (ADN) Aqueous Solution Reaction->ADN_sol Evaporation Rotary Evaporation (< 40°C) ADN_sol->Evaporation Concentration Filtration Filtration & Washing Evaporation->Filtration Precipitation Drying Vacuum Drying Filtration->Drying ADN_crystal Purified ADN Crystals Drying->ADN_crystal

Caption: Workflow for the synthesis of Ammonium Dithis compound (ADN).

Formulation of an ADN-Based Composite Propellant

G cluster_input Raw Materials cluster_process Mixing Process cluster_output Final Steps Binder HTPB Binder Plasticizer Bonding Agent Mix1 1. Binder Premixing Binder->Mix1 Solids ADN (Oxidizer) Al (Fuel) Mix2 2. Add Solids (Ambient Pressure) Solids->Mix2 Curing Curing Agent (IPDI) Catalyst (TPB) Mix4 4. Add Curing System (Vacuum Mixing) Curing->Mix4 Mix1->Mix2 Mix3 3. Vacuum Mixing Mix2->Mix3 Mix3->Mix4 Cast Casting into Mold Mix4->Cast Cure Curing in Oven (e.g., 60°C, 7 days) Cast->Cure Final Finished Propellant Grain Cure->Final

Caption: Experimental workflow for propellant formulation.

Factors Influencing this compound Propellant Performance

G cluster_formulation Formulation Variables cluster_properties Performance Metrics center_node Propellant Performance Isp Specific Impulse (Isp) center_node->Isp BurnRate Burn Rate & Pressure Exp. center_node->BurnRate Sensitivity Sensitivity (Impact, Friction) center_node->Sensitivity Stability Thermal & Chemical Stability center_node->Stability Oxidizer This compound Type & % Oxidizer->center_node Binder Binder Type (e.g., GAP, HTPB) Binder->center_node Fuel Fuel Type & % (e.g., Al) Fuel->center_node Additives Additives (Burn Rate Modifiers, Plasticizers) Additives->center_node

Caption: Key relationships in this compound propellant design.

Safety and Handling

Working with this compound compounds and the resulting propellants requires strict adherence to safety protocols due to their energetic nature.

  • General Precautions: Always handle the minimum quantity of material necessary for an operation. All procedures should be conducted in a facility designed for handling explosives, with appropriate shielding and remote operation capabilities where possible.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or a full-face shield), flame-retardant lab coats, and appropriate gloves.[20]

  • Static Discharge: this compound compounds can be sensitive to electrostatic discharge. Ensure all equipment is properly grounded, and use conductive flooring and shoes to prevent static buildup.

  • Storage: Store propellants and energetic materials in approved magazines with controlled temperature and humidity.[20] Do not store incompatible materials together.

  • Handling: Avoid friction, impact, and confinement, which can lead to accidental initiation.[21] Use non-sparking tools.

  • Emergency Procedures: Ensure that emergency procedures are well-established and that all personnel are trained. This includes access to fire suppression systems suitable for energetic materials and first aid for chemical exposure.[22]

References

Application Notes and Protocols for the Synthesis of Novel Insecticides via Mannich Reaction of Nitramide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel insecticides based on the Mannich reaction of nitramide and its derivatives. The focus is on the synthesis of neonicotinoid insecticides, a prominent class of agrochemicals that owe their potent insecticidal activity to a core structure often assembled through a Mannich-type condensation. This document outlines the synthetic strategies, presents key quantitative data, and provides detailed experimental procedures for the preparation of leading neonicotinoid insecticides.

Introduction to the Mannich Reaction in Insecticide Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. This versatile carbon-carbon bond-forming reaction has found extensive application in the synthesis of various pharmaceuticals and agrochemicals. In the context of insecticide development, a key application of a Mannich-type reaction is the synthesis of the N-substituted nitroguanidine (B56551) or nitroimine pharmacophore, which is central to the bioactivity of neonicotinoid insecticides.

While a direct Mannich reaction with this compound (H₂NNO₂) itself is not the common route, the synthesis of neonicotinoids relies on the condensation of an amine-containing moiety with a precursor that ultimately forms the critical N-nitroimine or N-nitroguanidine functional group. This key synthetic step is analogous to the Mannich reaction in its formation of a new carbon-nitrogen bond adjacent to a carbonyl-like group (in this case, the nitro-imino or nitro-guanidino group).

Data Presentation: Synthesis and Bioactivity of Neonicotinoid Insecticides

The following tables summarize key quantitative data for the synthesis and insecticidal activity of three prominent neonicotinoid insecticides: Imidacloprid, Thiamethoxam, and Clothianidin.

Table 1: Summary of Synthetic Parameters for Neonicotinoid Insecticides

InsecticideKey ReactantsSolventCatalyst/BaseReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Imidacloprid 2-chloro-5-(chloromethyl)pyridine (B46043), N-nitro-imidazolidin-2-imineAcetonitrile (B52724)Potassium carbonate808~85
Thiamethoxam 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 2-chloro-5-chloromethylthiazole (B146395)Dimethyl carbonatePotassium carbonate, Tetramethylammonium (B1211777) hydroxide (B78521)50-800.5-1.278-82
Clothianidin (Z)-1-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine, 2-chloro-5-(chloromethyl)thiazoleN,N-DimethylformamidePotassium carbonateRoom Temperature490 (for coupling step)

Table 2: Insecticidal Activity (LD50/LC50) of Neonicotinoids Against Various Pests

InsecticidePest SpeciesMethod of ApplicationLD50/LC50 ValueUnit
Imidacloprid Myzus persicae (Green Peach Aphid)Topical0.07µg/g
Aphis gossypii (Cotton Aphid)Topical0.03µg/g
Apis mellifera (Honeybee)Oral0.0039µ g/bee
Thiamethoxam Myzus persicae (Green Peach Aphid)Topical0.012µg/g
Bemisia tabaci (Silverleaf Whitefly)Systemic0.009mg/L
Apis mellifera (Honeybee)Oral0.005µ g/bee
Clothianidin Myzus persicae (Green Peach Aphid)Topical0.028µg/g
Nilaparvata lugens (Brown Planthopper)Topical0.53mg/L
Apis mellifera (Honeybee)Oral0.004µ g/bee

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of Imidacloprid, Thiamethoxam, and Clothianidin, based on published procedures.

Protocol 1: Synthesis of Imidacloprid

This protocol describes the synthesis of Imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • N-nitro-imidazolidin-2-imine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Imidacloprid by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield a crystalline solid.

Protocol 2: Synthesis of Thiamethoxam

This protocol outlines the synthesis of Thiamethoxam from 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole.

Materials:

  • 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine

  • 2-chloro-5-chloromethylthiazole

  • Dimethyl carbonate

  • Potassium carbonate

  • Tetramethylammonium hydroxide

  • Reaction vessel with stirrer and temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, dissolve 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (16.0 g, 0.1 mol) and 2-chloro-5-chloromethylthiazole (16.8 g, 0.1 mol) in 150 mL of dimethyl carbonate.

  • In a separate container, prepare a mixture of tetramethylammonium hydroxide (1.0 g), potassium carbonate (27.6 g, 0.2 mol), and 100 mL of dimethyl carbonate.

  • Slowly add the base mixture to the reaction vessel over a period of 30-60 minutes while maintaining the reaction temperature between 50°C and 80°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours.

  • Upon completion of the reaction (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Add 200 mL of water to the reaction mixture and adjust the pH to ~6.5 with hydrochloric acid.

  • Allow the mixture to stand for phase separation.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Filter the solid product, wash with a small amount of cold solvent, and dry to obtain Thiamethoxam as a white powder.

Protocol 3: Synthesis of Clothianidin via a Mannich-type Reaction Intermediate

This protocol describes a key step in the synthesis of Clothianidin, involving a Mannich-type reaction to form a triazinane intermediate, followed by coupling and hydrolysis.[1]

Part A: Synthesis of (Z)-1-Methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine

Materials:

  • (Z)-1-methyl-2-nitroguanidine

  • n-Propylamine

  • 37% aqueous formaldehyde solution

  • Ethanol

  • Reaction flask with stirrer

Procedure:

  • In a reaction flask, dissolve (Z)-1-methyl-2-nitroguanidine (11.8 g, 0.1 mol) in 100 mL of ethanol.

  • Add n-propylamine (5.9 g, 0.1 mol) to the solution.

  • Slowly add 37% aqueous formaldehyde solution (16.2 g, 0.2 mol) to the mixture while stirring.

  • Heat the reaction mixture to 60°C and maintain for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude triazinane intermediate. This intermediate can be used in the next step with or without further purification. A yield of approximately 97% is reported for this step.[1]

Part B: Synthesis of Clothianidin

Materials:

  • (Z)-1-Methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine (from Part A)

  • 2-chloro-5-(chloromethyl)thiazole

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Dilute hydrochloric acid

Procedure:

  • Dissolve the crude triazinane intermediate from Part A (0.1 mol) and 2-chloro-5-(chloromethyl)thiazole (16.8 g, 0.1 mol) in 150 mL of DMF.

  • Add potassium carbonate (27.6 g, 0.2 mol) to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • After the coupling reaction is complete, carefully add 100 mL of dilute hydrochloric acid (e.g., 2 M) to hydrolyze the triazinane ring.

  • Stir the mixture at room temperature for an additional 2 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain Clothianidin. An overall yield of up to 77% has been reported for the optimized three-step process.[1]

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[2] Their selective toxicity arises from a much higher binding affinity for insect nAChRs compared to their mammalian counterparts.

The following diagram illustrates the signaling pathway of neonicotinoid insecticides.

Neonicotinoid_Pathway cluster_synapse Insect Synapse cluster_cellular_response Postsynaptic Cellular Response Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Neonicotinoid Neonicotinoid Insecticide Neonicotinoid->nAChR Binds (Irreversibly) Neonicotinoid->AChE Not Hydrolyzed IonChannel Ion Channel (Na+/Ca2+) nAChR->IonChannel Opens Depolarization Continuous Depolarization IonChannel->Depolarization Na+/Ca2+ Influx SynapticCleft Synaptic Cleft Overstimulation Nerve Overstimulation Depolarization->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway of neonicotinoid insecticides.

Explanation of the Signaling Pathway:

  • Normal Synaptic Transmission: In a healthy insect synapse, the presynaptic neuron releases the neurotransmitter acetylcholine (ACh). ACh binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic neuron, causing ion channels to open. This leads to an influx of sodium and calcium ions, resulting in depolarization and the propagation of a nerve impulse. The signal is terminated by the enzyme acetylcholinesterase (AChE), which rapidly breaks down ACh.

  • Neonicotinoid Interference: Neonicotinoid insecticides mimic the action of ACh and bind to the nAChRs.[2] However, this binding is much stronger and, in effect, irreversible.

  • Receptor Blockade and Overstimulation: Because neonicotinoids are not broken down by AChE, the nAChRs are persistently activated. This leads to a continuous influx of ions and sustained depolarization of the postsynaptic neuron.

  • Paralysis and Death: The constant firing of the nerve leads to overstimulation, followed by paralysis and ultimately the death of the insect.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and evaluation of novel insecticides based on the Mannich reaction of this compound derivatives.

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Reactants Reactant Selection (this compound derivative, Aldehyde, Amine) Mannich Mannich-type Reaction Reactants->Mannich Purification Purification & Characterization (Crystallization, Chromatography, Spectroscopy) Mannich->Purification NovelCompound Novel Insecticide Candidate Purification->NovelCompound Bioassays Insecticidal Bioassays (e.g., Topical application, Leaf dip) NovelCompound->Bioassays DataAnalysis Data Analysis (LD50/LC50 determination) Bioassays->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Reactants Feedback for new designs

Caption: General workflow for novel insecticide synthesis and evaluation.

This workflow highlights the iterative process of designing, synthesizing, and testing new insecticide candidates. The data obtained from bioassays and SAR analysis provide crucial feedback for the design of next-generation compounds with improved efficacy and selectivity.

References

Electrochemical Synthesis of Nitramide Derivatives: A Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For researchers, scientists, and professionals in drug development and materials science, the synthesis of nitramide derivatives is a critical process, often associated with harsh reagents and safety concerns. Traditional methods frequently rely on potent nitrating agents like fuming nitric acid, posing significant handling and environmental challenges.[1] Electrochemical methods offer a compelling alternative, providing a milder, more sustainable, and often more selective route to these valuable compounds. This document details key electrochemical strategies for the synthesis of this compound derivatives, complete with experimental protocols and quantitative data.

Electrosynthesis leverages the power of electricity to drive chemical reactions, replacing toxic redox reagents with electrons for a greener and more cost-effective process.[2] This approach has been successfully applied to the synthesis of various nitrogen-containing organic compounds, including nitramines and their derivatives.[3]

I. Electrochemical Oxidation of N-Nitrosamines to N-Nitramines

A significant advancement in nitramine synthesis is the electrochemical oxidation of N-nitrosamines. This method avoids the direct use of harsh nitrating agents by oxidizing the less hazardous N-nitrosamine precursors. A particularly effective approach involves a biphasic electrochemical flow synthesis that utilizes molecular oxygen as the oxidant in a paired electrolysis setup.[1][4]

This technique employs electrochemically generated superoxide (B77818) radical anions from molecular oxygen as a safe and clean oxidant at ambient temperatures.[1] The combination of flow chemistry with electrochemistry enhances mass transfer due to a high electrode surface area-to-volume ratio, thereby improving reaction efficiency.[1]

Quantitative Data Summary
Substrate (N-Nitrosamine)Product (N-Nitramine)Yield (%)
N-NitrosodicyclohexylamineN-Nitrodicyclohexylamine60
N-NitrosodiisopropylamineN-Nitrodiisopropylamine85
N-Nitrosodi-n-propylamineN-Nitrodi-n-propylamine46
N-Nitrosodi-n-butylamineN-Nitrodi-n-butylamine29
N-NitrosopiperidineN-NitropiperidinePoor
N-NitrosomorpholineN-NitromorpholineTrace

Table 1: Isolated yields of various N-nitramines synthesized via electrochemical flow oxidation of the corresponding N-nitrosamines.[1]

Experimental Protocol: Biphasic Electrochemical Flow Synthesis of N-Nitramines

Objective: To synthesize N-nitramines from N-nitrosamines via electrochemical oxidation using molecular oxygen.

Materials:

  • N-nitrosamine precursor

  • Dichloromethane (DCM)

  • Acetonitrile (B52724) (MeCN)

  • Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄)

  • Molecular oxygen (O₂)

  • Electrochemical flow cell (e.g., Ammonite 8 from Cambridge Reactor Design)

  • Graphite (B72142) felt electrodes (anode and cathode)

  • Power supply

  • Syringe pumps

  • Back pressure regulator (20 psi)

  • Standard glassware for workup and purification

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of Bu₄NBF₄ in MeCN.

  • Substrate Solution Preparation: Prepare a 0.05 M solution of the N-nitrosamine substrate in a 1:1 mixture of DCM and MeCN containing 0.1 M Bu₄NBF₄.

  • Electrochemical Setup:

    • Assemble the electrochemical flow cell with graphite felt electrodes for both the anode and cathode.

    • Set up two syringe pumps, one for the electrolyte solution and one for the substrate solution.

    • Connect the outlet of the flow cell to a back pressure regulator set at 20 psi.

    • Saturate the electrolyte solution with molecular oxygen by bubbling O₂ through it.

  • Electrolysis:

    • Pump the oxygen-saturated electrolyte solution and the substrate solution into the flow cell at a flow rate of 0.5 mL/min each.

    • Apply a constant current of 40 mA to the cell.

    • Collect the reaction mixture exiting the back pressure regulator.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the collected solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

    • Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Logical Workflow for Biphasic Electrochemical Flow Synthesis

G cluster_prep Preparation cluster_electro Electrochemical Synthesis cluster_purify Purification A Prepare 0.1 M Bu4NBF4 in MeCN C Saturate Electrolyte with O2 A->C B Prepare 0.05 M N-Nitrosamine in DCM/MeCN with Bu4NBF4 D Pump Solutions into Flow Cell B->D C->D E Apply Constant Current (40 mA) D->E F Collect Reaction Mixture E->F G Concentrate Solution F->G H Flash Column Chromatography G->H I Characterize Product H->I

Caption: Workflow for the biphasic electrochemical flow synthesis of N-nitramines.

II. Indirect Electrochemical Synthesis of Geminal Dinitro Compounds

Another innovative approach is the indirect electrochemical synthesis of geminal dinitro compounds from nitro precursors. This method utilizes a chemical mediator as an electron transfer shuttle, which is continuously regenerated at the anode.[5][6] A common mediator system is the ferrocyanide/ferricyanide redox couple.[5]

In this process, the anode oxidizes the inactive mediator (ferrocyanide, [Fe(CN)₆]⁴⁻) to its active form (ferricyanide, [Fe(CN)₆]³⁻). The active mediator then reacts with a nitro compound and a nitrite (B80452) ion source to form the geminal dinitro compound.[5][7]

Quantitative Data Summary
Nitro CompoundNitrite Ion SourceMediatorAnode MaterialProduct
2-NitroethanePotassium NitritePotassium FerrocyanidePlatinum2,2-Dinitropropane

Table 2: Components for the indirect electrochemical synthesis of a geminal dinitro compound.[5]

Experimental Protocol: Indirect Electrochemical Synthesis of 2,2-Dinitropropane

Objective: To synthesize 2,2-dinitropropane from 2-nitroethane using an indirect electrochemical method with a ferrocyanide mediator.

Materials:

  • 2-Nitroethane

  • Potassium nitrite (KNO₂)

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Water (deionized)

  • Divided electrochemical cell (H-cell) with a porous separator (e.g., Nafion® membrane)

  • Platinum foil anode

  • Platinum foil cathode

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Standard glassware for extraction and analysis

Procedure:

  • Anode Solution Preparation: In the anode compartment of the H-cell, prepare an aqueous solution containing 2-nitroethane, potassium nitrite, and potassium ferrocyanide. A typical molar ratio of nitrite ion source to nitro compound can be around 4:1.[5]

  • Cathode Solution Preparation: Fill the cathode compartment with a suitable electrolyte solution (e.g., an aqueous solution of a supporting electrolyte like potassium sulfate).

  • Electrochemical Setup:

    • Immerse the platinum foil anode and the reference electrode in the anolyte.

    • Immerse the platinum foil cathode in the catholyte.

    • Connect the electrodes to the potentiostat/galvanostat.

  • Electrolysis:

    • Apply a controlled potential to the anode to oxidize the ferrocyanide to ferricyanide. The potential should be sufficient to drive the oxidation of the mediator but minimize side reactions.

    • Stir both the anolyte and catholyte throughout the electrolysis.

    • Monitor the reaction progress by techniques such as cyclic voltammetry or by analyzing aliquots of the anolyte using chromatography (e.g., HPLC or GC).

  • Workup and Product Isolation:

    • After completion of the electrolysis, transfer the anolyte to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

    • Purify the product if necessary, for example, by distillation or chromatography.

    • Confirm the structure of the product using spectroscopic methods.

Signaling Pathway for Indirect Electrochemical Nitration

G cluster_anode Anode Surface cluster_solution Anode Solution Anode Anode Mediator_active Ferricyanide [Fe(CN)6]3- (Active) Anode->Mediator_active Mediator_inactive Ferrocyanide [Fe(CN)6]4- (Inactive) Mediator_inactive->Anode -e- (Oxidation) Product Geminal Dinitro Compound (R-C(NO2)2H) Mediator_active->Product + Nitro Compound + Nitrite Ion Nitro_compound Nitro Compound (R-CH2NO2) Nitro_compound->Product Nitrite_ion Nitrite Ion (NO2-) Nitrite_ion->Product Product->Mediator_inactive (Regeneration)

Caption: Mediated electrochemical synthesis of a geminal dinitro compound.

III. Electrochemical α-C-H Functionalization of Nitramines

For the synthesis of advanced energetic materials, the electrochemical α-C-H functionalization of nitramines offers a powerful tool for integrating different energetic components into a single molecule.[8] This method enables the azolation of nitramines, creating bifunctional energetic heterocycles.[8][9] This approach can be part of a telescoped, HNO₃-free sequence, enhancing safety and scalability.[8] The use of a continuous flow system can further improve the practicality of this electrosynthetic method by reducing electrolyte usage and increasing productivity.[8][9]

IV. Electrochemical Synthesis of Nitro-NNO-Azoxy Compounds

A novel, single-step electrochemical method has been developed for the synthesis of nitro-NNO-azoxy compounds through the coupling of nitrosoarenes with ammonium (B1175870) dithis compound.[10][11][12][13] In this process, ammonium dithis compound serves a dual role as both the electrolyte and a reactant.[10][11] This method is operationally simple, can be performed in an undivided cell under constant current conditions, and is scalable without a significant reduction in product yield.[10][12]

Quantitative Data Summary
Nitrosobenzene DerivativeProduct (Nitro-NNO-Azoxybenzene)Yield (%)
2,4,6-Trichloronitrosobenzene2,4,6-Trichloro-1-(nitro-NNO-azoxy)benzene80
4-Chloronitrosobenzene4-Chloro-1-(nitro-NNO-azoxy)benzene52
2,4,6-Tribromonitrosobenzene2,4,6-Tribromo-1-(nitro-NNO-azoxy)benzene53
4-Bromonitrosobenzene4-Bromo-1-(nitro-NNO-azoxy)benzene34

Table 3: Yields of substituted (nitro-NNO-azoxy)benzenes from the electrochemical coupling of nitrosoarenes with ammonium dithis compound.[12]

Experimental Protocol: Electrochemical Synthesis of (Nitro-NNO-azoxy)benzenes

Objective: To synthesize substituted (nitro-NNO-azoxy)benzenes via electrochemical coupling of nitrosoarenes and ammonium dithis compound.

Materials:

  • Substituted nitrosoarene

  • Ammonium dithis compound (ADN)

  • Acetonitrile (MeCN)

  • Undivided electrochemical cell

  • Graphite electrodes (anode and cathode)

  • DC power supply

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup:

    • In an undivided electrochemical cell equipped with a magnetic stir bar, dissolve the substituted nitrosoarene and ammonium dithis compound in acetonitrile.

    • Immerse the graphite anode and cathode into the solution.

  • Electrolysis:

    • Stir the solution vigorously.

    • Apply a constant current density to the cell. The optimal current density may need to be determined for each substrate.

    • Continue the electrolysis until the starting nitrosoarene is consumed (monitor by TLC or other suitable methods).

  • Workup and Isolation:

    • After the electrolysis is complete, evaporate the acetonitrile under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired (nitro-NNO-azoxy)benzene.

    • Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Reaction Scheme for Nitro-NNO-Azoxy Synthesis

G cluster_reactants Reactants cluster_process Electrochemical Process cluster_product Product Nitrosoarene Nitrosoarene Electrolysis Constant Current Electrolysis in Undivided Cell Nitrosoarene->Electrolysis ADN Ammonium Dithis compound (Electrolyte & Reactant) ADN->Electrolysis Azoxy Nitro-NNO-Azoxy Compound Electrolysis->Azoxy

Caption: Electrochemical coupling of nitrosoarenes with ammonium dithis compound.

Conclusion

Electrochemical methods for the synthesis of this compound derivatives represent a significant step forward in terms of safety, sustainability, and efficiency. By replacing hazardous chemical oxidants and nitrating agents with electricity, these techniques offer milder reaction conditions and can provide access to novel molecular structures. The protocols and data presented here provide a foundation for researchers to explore and adopt these greener synthetic strategies in their own laboratories.

References

Application Notes and Protocols for the Condensation Reaction of Nitramide and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a polymeric condensation product from nitramide and formaldehyde (B43269). The procedures outlined are based on established laboratory methods and are intended for an audience with a professional background in chemistry.

The condensation of this compound with formaldehyde yields a poly(methylenenitramine) polymer. This reaction is of interest for the synthesis of energetic materials and potentially for creating novel polymeric backbones for further chemical modification. The protocols below describe two primary synthesis routes: one starting from isolated this compound and another utilizing dinitrourea as an in situ source of this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the described synthetic protocols.

ParameterSynthesis from this compoundSynthesis from Dinitrourea
Substrates This compound, FormaldehydeDinitrourea, Formaldehyde
Solvent System Water/Ethyl Acetate (B1210297)Water/Ethyl Acetate
Catalyst KOHKOH
Reaction Time 48 hours48 hours
Product Yield ~96%~50%
Decomposition Temp. ~158 °C158-162 °C

Experimental Protocols

Protocol 1: Synthesis of Poly(methylenenitramine) from this compound and Formaldehyde

This protocol details the direct condensation of this compound with formaldehyde in a biphasic solvent system.

Materials:

  • This compound (NH₂NO₂)

  • Formaldehyde solution (36%)

  • Ethyl acetate

  • Potassium hydroxide (B78521) (KOH) solution (10%)

  • Distilled water

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • In a suitable reaction vessel, dissolve 1.24 g of this compound in 10 cm³ of distilled water.

  • To this solution, add 1.66 g of a 36% formaldehyde solution.

  • Introduce 20 cm³ of ethyl acetate to the aqueous solution to create a two-phase system.

  • Initiate stirring and adjust the pH of the aqueous phase to approximately 7 by the dropwise addition of a 10% KOH solution.

  • Allow the reaction mixture to stand for 48 hours at ambient temperature. During this period, a precipitate will form.

  • After 48 hours, collect the solid product by filtration.

  • Thoroughly wash the collected product with water.

  • Dry the product in an oven at a temperature not exceeding 80 °C. The reported yield of the aliphatic polymer is approximately 90%.[1]

Protocol 2: Synthesis of Poly(methylenenitramine) from Dinitrourea and Formaldehyde

This protocol utilizes the hydrolysis of dinitrourea (DNU) to generate this compound in situ for the condensation reaction with formaldehyde.[1]

Materials:

  • Dinitrourea (O₂NNHCONHNO₂)

  • Formaldehyde solution (19%)

  • Ethyl acetate

  • Potassium hydroxide (KOH) solution

  • Distilled water

Equipment:

  • Reaction vessel with temperature control (e.g., jacketed beaker or flask with a water bath)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare dinitrourea from 30 g of urea (B33335) according to established methods.

  • After separating the post-reaction acids, add the crude dinitrourea to 50 cm³ of a 19% formaldehyde solution. Control the addition rate to maintain the solution temperature below 30 °C.

  • Adjust the pH of the solution to 1.7 by the dropwise addition of a KOH solution.

  • With continuous stirring, add approximately 120 cm³ of ethyl acetate. The formation of a potassium sulfate (B86663) precipitate may be observed if residual sulfuric acid is present in the crude dinitrourea.

  • If a precipitate forms, filter the solution to remove the potassium sulfate.

  • Allow the filtrate to settle for 48 hours. A deposit of the polycondensate will separate from the solution.

  • Collect the product by filtration and rinse it thoroughly with water until the filtrate is free of sulfate ions.

  • Drying the product yields approximately 7 g of the polycondensate, with a decomposition temperature in the range of 158-162 °C.[1] The reaction yield based on the conversion of dinitrourea to the polymer is approximately 50%.[1]

Visualizations

Below are diagrams illustrating the experimental workflows for the condensation reaction.

experimental_workflow_1 reagent reagent process process product product A Dissolve this compound in Water B Add Formaldehyde Solution A->B C Add Ethyl Acetate B->C D Adjust pH to ~7 with KOH C->D E Stir and React for 48h D->E F Filter Product E->F G Wash with Water F->G H Dry Product G->H I Poly(methylenenitramine) H->I

Caption: Workflow for the synthesis of poly(methylenenitramine) from this compound.

experimental_workflow_2 reagent reagent process process product product A Dissolve Dinitrourea in Formaldehyde Solution (<30°C) B Adjust pH to 1.7 with KOH A->B C Add Ethyl Acetate B->C D Filter if K2SO4 precipitates C->D E Settle for 48h D->E F Filter Product E->F G Wash with Water F->G H Dry Product G->H I Poly(methylenenitramine) H->I

Caption: Workflow for the synthesis of poly(methylenenitramine) from dinitrourea.

References

Application Notes & Protocols: Laboratory Procedures for Nitration Reactions Involving Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Nitramide (H₂N−NO₂), also known as nitroamine, is the simplest member of the nitramine class of compounds.[1] While the term "nitration" most commonly refers to the introduction of a nitro group onto a carbon atom (C-nitration), particularly in aromatic systems using agents like mixed nitric and sulfuric acid, the chemistry of this compound is more specialized.[2][3] this compound is not typically employed as a general, off-the-shelf reagent for the nitration of external substrates. Instead, laboratory procedures involving this compound are primarily focused on its in situ generation and subsequent use in the synthesis of more complex energetic materials, such as N-nitro compounds.

The direct N-nitration of primary amines to form primary nitramines is a challenging synthetic procedure because amines tend to form unreactive ammonium (B1175870) salts in the acidic media used for traditional nitration.[4][5] Therefore, these protocols focus on a common and well-documented laboratory-scale synthesis of this compound itself and its subsequent reaction to form a more complex nitramine, methylenedinitramine (MDNA).

These notes provide detailed methodologies, safety precautions, and data for the synthesis of this compound via the hydrolysis of N,N'-dinitrourea and its subsequent use in a condensation reaction.

Critical Safety Precautions

This compound and its derivatives are high-energy materials and should be treated as potential explosives.[1] The precursors and reagents used in its synthesis, such as concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizers. All procedures must be conducted with extreme caution in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl or neoprene).[6][7]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[8][6]

  • Exothermic Reactions: Nitration reactions are highly exothermic.[2] Strict temperature control is critical. Use ice baths for cooling and add reagents slowly and in a controlled manner to prevent thermal runaway.[9]

  • Handling and Storage: this compound is a solid that melts between 72-75 °C and decomposes upon heating.[1] Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., bases, reducing agents, metals).[8] Do not store large quantities.

  • Spill & Emergency: Ensure an emergency eyewash station and safety shower are immediately accessible.[6] Have appropriate spill kits for acids and organic materials ready. In case of a spill, evacuate the area and notify safety personnel.[6] For eye or skin contact with acids, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

Protocol 1: Synthesis of this compound via Hydrolysis of N,N'-Dinitrourea

This two-step protocol first describes the synthesis of the N,N'-dinitrourea precursor from urea (B33335), followed by its hydrolysis to yield this compound.[11][12]

Part A: Synthesis of N,N'-Dinitrourea

Materials:

  • Urea

  • 100% Nitric Acid (HNO₃)

  • 20% Oleum (B3057394) (H₂SO₄·SO₃)

  • Crushed Ice/Water

  • Acetone

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, thermometer, and addition funnel

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Büchner funnel and vacuum flask

Procedure:

  • Set up the reaction flask in the cooling bath and cool to -15 °C.

  • Carefully add 20% oleum to the flask.

  • In a separate beaker, prepare the nitrating mixture by adding 100% HNO₃ to 20% oleum. The optimal volume ratio is approximately 0.6:1 (HNO₃:Oleum).[11]

  • Slowly add urea to the cooled oleum in the reaction flask while maintaining the temperature at -15 °C.

  • Once the urea is dissolved, slowly add the nitrating mixture via the addition funnel, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir for 50 minutes at 5 °C.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The N,N'-dinitrourea will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold acetone.

  • Dry the product under vacuum. Do not use heat.

Part B: Hydrolysis to this compound

The hydrolysis of N,N'-dinitrourea proceeds readily upon addition to water, yielding an aqueous solution of this compound.[13]

Procedure:

  • In a beaker, add the synthesized N,N'-dinitrourea to cold water with stirring. The hydrolysis is immediate.

  • The resulting aqueous solution contains this compound and can be used directly for subsequent reactions, such as the synthesis of MDNA described in Protocol 2.[13]

  • For isolation, the this compound can be extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether) followed by careful removal of the solvent under reduced pressure at low temperature.

G dnu dnu dnu_start dnu_start

Caption: Workflow for the synthesis of this compound from urea.

Protocol 2: Synthesis of Methylenedinitramine (MDNA) from this compound

This protocol provides a method for using the this compound synthesized in Protocol 1 in a condensation reaction with 1,3,5-trioxane (B122180) to produce methylenedinitramine (MDNA).[11]

Materials:

  • This compound (aqueous solution from Protocol 1B or isolated solid)

  • 1,3,5-Trioxane

  • 90% Sulfuric Acid (H₂SO₄)

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, thermometer, and addition funnel

  • Low-temperature cooling bath

Procedure:

  • Cool the reaction flask containing 90% sulfuric acid to between -13 °C and -10 °C.

  • Slowly add the this compound to the cold sulfuric acid. The molar ratio of this compound to 1,3,5-trioxane should be 3:1.

  • Add the 1,3,5-trioxane portion-wise to the reaction mixture, ensuring the temperature is maintained between -8 °C and -5 °C.

  • After the addition is complete, stir the mixture for 30 minutes at -5 °C.

  • Work-up the reaction by pouring the mixture onto crushed ice, followed by filtration, washing with cold water, and drying to yield the MDNA product.

G

Caption: Workflow for the synthesis of MDNA using this compound.

Data Presentation

The following tables summarize quantitative data reported for the synthesis of N,N'-dinitrourea and MDNA.[11]

Table 1: Reaction Conditions and Yield for N,N'-Dinitrourea Synthesis

ParameterValueReference
Key ReagentsUrea, 100% HNO₃, 20% Oleum[11]
Reagent Ratio (V/V)0.6:1 (100% HNO₃ / 20% Oleum)[11]
Nitration Temperature5 °C[11]
Reaction Time50 minutes[11]
Reported Yield 83.2% [11]

Table 2: Optimized Conditions and Yield for MDNA Synthesis from this compound

ParameterValueReference
Key ReagentsThis compound, 1,3,5-Trioxane, 90% H₂SO₄[11]
Molar Ratio3:1 (this compound / 1,3,5-Trioxane)[11]
Feeding Temperature-13 °C to -10 °C[11]
Reaction Temperature-8 °C to -5 °C[11]
Reaction Time30 minutes[11]
Reported Yield 74.0% [11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield in Protocol 1 Incomplete nitration or decomposition.Ensure anhydrous conditions and strict temperature control. Use high-purity reagents.
Loss of product during work-up.Ensure quenching is done in a large volume of ice to keep the temperature low and minimize solubility.
Reaction Runaway Poor temperature control; reagents added too quickly.Improve cooling bath efficiency. Add reagents dropwise or in small portions, monitoring the internal temperature constantly.
Low Yield in Protocol 2 Decomposition of this compound.Use the freshly prepared this compound solution immediately. Avoid elevated temperatures during handling.
Incorrect stoichiometry or acid concentration.Verify molar ratios and ensure the sulfuric acid concentration is correct, as it acts as both a catalyst and a dehydrating agent.

References

Validated Analytical Methods for the Detection and Quantification of Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and protocols for the validated analytical detection and quantification of nitramide. The methodologies outlined are primarily based on established techniques for the analysis of nitramines, a class of compounds to which this compound belongs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Electron Capture Detection (GC-ECD) are highlighted as robust and sensitive methods.

Chromatographic Methods: HPLC-UV and GC-ECD

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accepted and robust method for the analysis of nitramines.[1] It offers a great linear range, making it suitable for a variety of sample concentrations.[2][3] Alternatively, Gas Chromatography with an Electron Capture Detector (GC-ECD) provides lower detection limits for many analytes, though it may require more meticulous maintenance, particularly of the injection port liner, to ensure accurate quantification of nitramines.[1][2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in the accurate analysis of this compound from various matrices is efficient sample preparation. Solid-Phase Extraction (SPE) is a commonly employed technique for the preconcentration of nitroaromatics and nitramines from aqueous samples.[4] Resin-based solid phases are generally preferred over silica-based ones due to their better sorption capacity for compounds like RDX and HMX, which are structurally related to this compound.[4] The use of SPE allows for the concentration of the analyte and removal of interfering matrix components, leading to improved sensitivity and accuracy.[5] The resulting acetonitrile (B52724) extract from the SPE process is compatible with both HPLC and GC analysis.[1][3][5]

Experimental Workflow for Sample Preparation (SPE)

SPE_Workflow sample Aqueous Sample conditioning SPE Cartridge Conditioning loading Sample Loading conditioning->loading 1. Condition with solvent washing Interference Washing loading->washing 2. Load sample elution Analyte Elution (Acetonitrile) washing->elution 3. Wash cartridge extract Final Extract for Analysis elution->extract 4. Elute with Acetonitrile

Workflow for Solid-Phase Extraction.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from EPA Method 8330B for the analysis of nitroaromatics and nitramines and is suitable for this compound analysis.[4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column suitable for nitramine separation (e.g., C18 column).

  • Data acquisition and processing system.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Reagent water (HPLC grade).

  • This compound analytical standard.

  • Internal standards (e.g., 1,2-dinitrobenzene) and surrogates (e.g., 3,4-dinitrotoluene) may be used.[4]

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • UV Detection: Wavelength set for optimal absorbance of this compound.

  • Injection Volume: 10 - 100 µL.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase or acetonitrile.

  • Inject the standards and the prepared sample extracts.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow extract Sample Extract injection HPLC Injection extract->injection separation C18 Column Separation injection->separation Mobile Phase detection UV Detector separation->detection data Data Acquisition & Quantification detection->data GC_Workflow extract Sample Extract injection GC Injection extract->injection separation Capillary Column Separation injection->separation Carrier Gas detection ECD Detector separation->detection data Data Acquisition & Quantification detection->data

References

Application Notes and Protocols for the Safe Handling and Storage of Nitramide in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitramide (H₂N₂O₂), also known as nitroamine, is an energetic material with explosive properties.[1] Its handling and storage in a research laboratory setting require stringent safety protocols to mitigate the risks of accidental detonation, decomposition, and exposure. These application notes provide detailed procedures for the safe handling, storage, and emergency management of this compound. All personnel working with this compound must be thoroughly trained on these protocols and understand the associated hazards.

Chemical and Physical Properties

This compound is a colorless solid with a molecular weight of 62.028 g/mol .[1] It is an isomer of hyponitrous acid and is structurally an amine group bonded to a nitro group.[1] While it is reported to be planar in the crystal phase, it is non-planar in the gas phase.[1]

Hazards Identification

This compound and its derivatives are energetic materials and should be treated as explosives. The primary hazards associated with this compound include:

  • Explosion Hazard: this compound is sensitive to shock, friction, and heat, and can decompose explosively.[2]

  • Thermal Sensitivity: Decomposition of this compound can occur at elevated temperatures, and has been observed to become prominent at temperatures above -82°C, producing nitrous oxide (N₂O) and water (H₂O).

  • Flammability: As an energetic material, this compound can burn readily.

  • Toxicity: While specific toxicity data for this compound is limited, related compounds can be harmful if swallowed, in contact with skin, or inhaled.

Quantitative Data

Due to the limited availability of specific quantitative sensitivity data for pure this compound in the public domain, data for the related and well-studied nitramine explosive, Tetryl, and the related compound Ammonium Dithis compound (ADN) are provided for comparative risk assessment. Researchers should handle this compound with a high degree of caution, assuming its sensitivity to be in a similar range.

PropertyThis compound (H₂N₂O₂)Tetryl (C₇H₅N₅O₈)Ammonium Dithis compound (ADN) (NH₄N(NO₂)₂)
Appearance Colorless solid[1]Yellow crystalline solidWhite solid
Molar Mass 62.028 g/mol [1]287.15 g/mol 124.06 g/mol [3]
Melting Point 72-75 °C[1]129.5 °C (decomposes)92.3 °C[4][5]
Decomposition Onset Becomes prominent above -82°CDecomposes on heatingSlow exothermic decomposition starts after melting, with a rapid exothermic process peaking at 185.8 °C.[4][5]
Impact Sensitivity Data not availableSensitive[2]Data not available
Friction Sensitivity Data not availableSensitive[2]Data not available

Safe Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted before any work with this compound begins. The following PPE is mandatory:

  • Eye Protection: ANSI-approved safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™). Double gloving is recommended.

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. An acid-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed in a chemical fume hood with the sash at the lowest practical height.

  • Blast Shield: A portable blast shield must be used in front of any experimental setup involving this compound, especially during reactions, heating, or when handling quantities greater than a few milligrams.

  • Grounding: All equipment used to handle this compound should be properly grounded to prevent static discharge.

Experimental Procedures
  • Quantity: Use the smallest feasible quantity of this compound for any experiment.

  • Work Area: Designate a specific area within the fume hood for this compound work. Keep this area clean and free of clutter and incompatible materials.

  • Weighing:

    • Use an anti-static weigh boat or paper.

    • Use non-sparking spatulas (e.g., made of ceramic or plastic).

    • Avoid scraping or grinding the solid material.

    • Tare the container before adding the material to avoid prolonged handling.

  • Transferring:

    • When transferring solid this compound, do so carefully to avoid creating dust.

    • If transferring a solution, use a syringe or cannula and ensure all connections are secure.

  • Reactions:

    • Add reagents slowly and in a controlled manner.

    • Maintain careful temperature control, using a cooling bath as necessary.

    • Ensure adequate stirring to prevent localized heating.

    • Do not seal reaction vessels tightly; use a system that allows for the venting of any evolved gases.

  • Quenching and Disposal:

    • Unused this compound and reaction residues must be quenched before disposal. A recommended procedure involves the slow, controlled addition of a cold, dilute solution of a reducing agent (e.g., sodium thiosulfate) in an appropriate solvent, while monitoring for any temperature increase.

    • The quenched material should be disposed of as hazardous waste according to institutional guidelines.

Storage Protocols

  • Authorized Access: Access to this compound storage areas must be restricted to authorized personnel only.

  • Storage Location: Store this compound in a dedicated, locked, and clearly labeled explosives storage magazine or a robust, locked container within a ventilated cabinet. The storage area should be cool, dry, and out of direct sunlight.

  • Quantity Limits: The amount of this compound in storage should be kept to the absolute minimum required for ongoing research.

  • Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a compatible, well-labeled container.

  • Incompatible Materials: Store this compound segregated from the following:

    • Flammable and combustible materials

    • Acids and bases

    • Oxidizing and reducing agents

    • Metals and metal salts

Emergency Procedures

Spill Response
  • Minor Spill (<100 mg):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand). Do not use combustible materials like paper towels.

    • Carefully scoop the mixture into a labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (>100 mg) or any spill outside of a fume hood:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm.

    • From a safe location, call emergency services and provide details of the spill.

    • Prevent re-entry to the laboratory.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire

In the event of a fire involving this compound, do not attempt to extinguish it. Evacuate the area immediately and call emergency services.

Visualizations

StorageDecisionWorkflow start Acquire this compound check_quantity Quantity > Working Amount? start->check_quantity storage_magazine Store in Explosives Magazine check_quantity->storage_magazine Yes lab_storage Store in Locked Container in Ventilated Cabinet check_quantity->lab_storage No check_compatibility Check for Incompatible Materials in Storage Area storage_magazine->check_compatibility lab_storage->check_compatibility segregate Segregate from Incompatibles check_compatibility->segregate Incompatibles Present proceed_storage Proceed with Storage check_compatibility->proceed_storage No Incompatibles segregate->proceed_storage

Caption: Decision workflow for this compound storage.

EmergencyResponseProtocol spill_event This compound Spill Occurs assess_spill Assess Spill Size spill_event->assess_spill minor_spill Minor Spill (<100 mg, in hood) assess_spill->minor_spill Minor major_spill Major Spill (>100 mg or outside hood) assess_spill->major_spill Major contain_spill Contain with Inert Absorbent minor_spill->contain_spill evacuate_lab Evacuate Laboratory major_spill->evacuate_lab collect_waste Collect for Hazardous Waste contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate end End decontaminate->end alert_others Alert Others & Activate Alarm evacuate_lab->alert_others call_emergency Call Emergency Services alert_others->call_emergency call_emergency->end

Caption: Emergency response protocol for a this compound spill.

References

Application Notes and Protocols for the Synthesis of Dinitramide Salts from Nitramide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitramide salts, particularly ammonium (B1175870) dithis compound (ADN), are high-energy materials with significant potential as environmentally friendly oxidizers in solid rocket propellants, explosives, and gas-generating formulations.[1][2][3] Their halogen-free nature and high performance have driven extensive research into their synthesis.[4] This document provides detailed application notes and experimental protocols for the synthesis of dithis compound salts from various this compound precursors, focusing on methods accessible in a standard laboratory setting. The information is compiled from peer-reviewed literature and patents, offering a comprehensive guide for researchers in the field.

Synthesis Pathways Overview

The synthesis of dithis compound salts typically involves the nitration of a suitable precursor to form dinitramidic acid, which is then neutralized to yield the desired salt.[5][6] Several precursors have been investigated, with sulfamic acid and its salts being the most common starting materials due to their availability and relatively high yields.[6][7][8] Other notable precursors include urethane (B1682113) and its derivatives.[6][9][10]

A general workflow for the synthesis of dithis compound salts is depicted below.

Synthesis_Workflow cluster_precursor Precursor Selection cluster_nitration Nitration cluster_intermediate Intermediate Formation cluster_neutralization Neutralization cluster_product Product Isolation Precursor This compound Precursor (e.g., Sulfamic Acid, Urethane) Nitration Nitration with Mixed Acid (HNO3/H2SO4) or other nitrating agents Precursor->Nitration Reactant Intermediate Dinitramidic Acid (HN(NO2)2) Nitration->Intermediate Forms Neutralization Neutralization with Base (e.g., NH3, KOH) Intermediate->Neutralization Reactant Product Dithis compound Salt (e.g., ADN, KDN) Neutralization->Product Yields Purification Purification (Recrystallization, Extraction) Product->Purification Requires

Figure 1: General workflow for the synthesis of dithis compound salts.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis methods for potassium dithis compound (KDN) and ammonium dithis compound (ADN).

Table 1: Synthesis of Potassium Dithis compound (KDN) from Potassium Sulfamate (B1201201)

PrecursorNitrating AgentMolar Ratio (Precursor:HNO₃:H₂SO₄)Temperature (°C)Reaction Time (min)Yield (%)Reference
Potassium SulfamateFuming HNO₃ / Conc. H₂SO₄1:9:2.5-4030~48[11]
Potassium SulfamateConc. HNO₃ / Conc. H₂SO₄--383045.04[12]
Potassium SulfamateFuming HNO₃ / Oleum--30 to -4020-3045-60[13]
Potassium SulfamateHNO₃ / H₂SO₄--40-~50[9]

Table 2: Synthesis of Ammonium Dithis compound (ADN)

PrecursorNitrating AgentMolar Ratio (Precursor:HNO₃:H₂SO₄)Temperature (°C)Reaction Time (min)Yield (%)Reference
Ammonium SulfamateConc. HNO₃ / Conc. H₂SO₄1:16:2.7-40 ± 170-8055-60
Ammonium SulfamateHNO₃ / H₂SO₄--455059[14]
This compoundHNO₃ / H₂SO₄-≤ -25-80[5]
Ethyl CarbamateHNO₃, then N₂O₅---50-60
This compoundNO₂BF₄--10101-35[1][9]

Experimental Protocols

Protocol 1: Synthesis of Potassium Dithis compound (KDN) from Potassium Sulfamate

This protocol is based on the nitration of potassium sulfamate using a mixture of nitric and sulfuric acids.[9][11][12][13]

Materials:

Equipment:

  • Reaction flask equipped with a mechanical stirrer and a thermometer

  • Cooling bath (e.g., dry ice/acetone or cryocooler) capable of reaching -40°C

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a reaction flask, carefully add 26.4 ml of concentrated sulfuric acid to 106 ml of fuming nitric acid while cooling in an ice bath. Once mixed, cool the mixture to -40°C in a cooling bath.

  • Nitration: While vigorously stirring the cooled nitrating mixture, slowly add 40 g of dry potassium sulfamate in small portions over approximately 10 minutes, ensuring the temperature does not rise above -35°C.[13]

  • Reaction: Continue stirring the mixture at -40°C for an additional 30 minutes. The mixture will become more viscous as potassium bisulfate precipitates.[9]

  • Quenching and Neutralization: Pour the reaction mixture onto a large amount of crushed ice with stirring. Slowly add a cold solution of potassium hydroxide to neutralize the mixture to a pH of approximately 7, while maintaining a low temperature with an ice bath.

  • Isolation and Extraction: Filter the resulting precipitate. The filtrate contains the potassium dithis compound. Extract the KDN from the filtrate using acetone.

  • Purification: The crude KDN can be purified by precipitation. Add isopropanol to the acetone extract and concentrate the solution using a rotary evaporator. Acetone will evaporate first, causing the less soluble KDN to precipitate.[13]

  • Drying: Filter the purified KDN crystals and dry them in a vacuum oven at a low temperature (e.g., 40-50°C).

KDN_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Nitrating_Mixture Prepare Nitrating Mixture (HNO3/H2SO4) Cooling1 Cool to -40°C Nitrating_Mixture->Cooling1 Add_Sulfamate Add Potassium Sulfamate Cooling1->Add_Sulfamate Stir Stir for 30 min at -40°C Add_Sulfamate->Stir Quench Pour onto Ice Stir->Quench Neutralize Neutralize with KOH Quench->Neutralize Filter1 Filter Precipitate Neutralize->Filter1 Extract Extract with Acetone Filter1->Extract Precipitate Precipitate with Isopropanol Extract->Precipitate Filter2 Filter KDN Precipitate->Filter2 Dry Dry KDN Filter2->Dry

Figure 2: Workflow for the synthesis of KDN from potassium sulfamate.

Protocol 2: Synthesis of Ammonium Dithis compound (ADN) from KDN via Salt Metathesis

This protocol describes the conversion of KDN to ADN through a salt metathesis reaction with ammonium sulfate (B86663).[9][13]

Materials:

  • Potassium dithis compound (KDN)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Isopropanol

  • Water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 0.5 g of KDN in 1 ml of water. In a separate beaker, dissolve 0.5 g of ammonium sulfate in 1 ml of water.

  • Reaction: Mix the two solutions. A white precipitate of potassium sulfate (K₂SO₄) will form immediately.

  • Precipitation and Filtration: Add 10 ml of isopropanol to the mixture to further decrease the solubility of potassium sulfate. Filter off the precipitated K₂SO₄.

  • Isolation of ADN: The filtrate contains the dissolved ADN. Concentrate the filtrate using a rotary evaporator to obtain the solid ADN.

  • Purification: The ADN can be further purified by recrystallization from a suitable solvent such as n-butanol.[9]

ADN_from_KDN start Start dissolve_kdn Dissolve KDN in Water start->dissolve_kdn dissolve_as Dissolve (NH4)2SO4 in Water start->dissolve_as mix Mix Solutions dissolve_kdn->mix dissolve_as->mix precipitate_k2so4 Precipitate K2SO4 with Isopropanol mix->precipitate_k2so4 filter_k2so4 Filter out K2SO4 precipitate_k2so4->filter_k2so4 evaporate Evaporate Filtrate to obtain ADN filter_k2so4->evaporate recrystallize Recrystallize ADN evaporate->recrystallize end End recrystallize->end Urethane_to_ADN Urethane Ethyl Carbamate N_Nitrourethane N-Nitrourethane Urethane->N_Nitrourethane + HNO3 Ammonium_Salt Ammonium N-Nitrourethane N_Nitrourethane->Ammonium_Salt + NH3 Ethyl_Dinitrocarbamate Ethyl Dinitrocarbamate Ammonium_Salt->Ethyl_Dinitrocarbamate + N2O5 ADN Ammonium Dithis compound Ethyl_Dinitrocarbamate->ADN + 2 NH3

References

Application of Nitramide Derivatives in the Synthesis of Neonicotinoid Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prominent neonicotinoid insecticides, highlighting the central role of nitramide-derived intermediates. The synthesis of Imidacloprid, Thiamethoxam (B1682794), and Clothianidin are discussed, with a focus on the formation of the critical N-nitroguanidine and N-nitroimine moieties that are essential for their insecticidal activity.

Introduction

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. They act on the central nervous system of insects, leading to paralysis and death.[1] A key structural feature of many first and second-generation neonicotinoids is the presence of a this compound functional group or a derivative thereof, such as a nitroguanidine (B56551) or a nitroimine. These moieties are crucial for binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects.[2] This document outlines the synthetic routes to three major neonicotinoid insecticides—Imidacloprid, Thiamethoxam, and Clothianidin—with a focus on the practical application of this compound chemistry.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Imidacloprid, Thiamethoxam, and Clothianidin, providing a comparative overview of reactants, yields, and purity.

Table 1: Synthesis of Imidacloprid from N-nitro-imidazolidin-2-imine (NII)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP)162.011.62 g10
N-nitro-imidazolidin-2-imine (NII)130.101.30 g10
Potassium Carbonate (K₂CO₃)138.212.76 g20
Acetonitrile (B52724) (CH₃CN)41.0550 mL-
Product
Imidacloprid255.66~2.17 g~8.5
Parameter Value
Reaction Time8 hours
Reaction Temperature80 °C
Crude Product Yield~85%
Final Purity (after Recrystallization)>98%

Table 2: Synthesis of Thiamethoxam

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)
3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine160.1332.6 g0.2
2-chloro-5-chloromethylthiazole (B146395)168.0334.6 g0.2
Potassium Carbonate138.2118.2 g0.1
Dimethyl carbonate: Dichloromethane (2:1)-150.0 g-
Product
Thiamethoxam291.71~55.4 g~0.19
Parameter Value
Reaction Temperature40 °C
Yield95.0%
Purity (HPLC)99.2%

Source: Adapted from CN115385904A.[3]

Table 3: Synthesis of Clothianidin Intermediate

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine201.2415.97 g79
2-chloro-5-chloromethylthiazole168.0313.35 g79
Potassium Carbonate138.2127.08 g196
N,N-Dimethylformamide (DMF)73.09150 mL-
Product
1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine333.8424.01 g~72
Parameter Value
Reaction Temperature40-50 °C
Yield95.5%
Purity (HPLC)99.7%

Source: Adapted from CN103242258A.

Experimental Protocols

Synthesis of Imidacloprid

This protocol describes the synthesis of Imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • N-nitro-imidazolidin-2-imine (NII)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Isopropanol

  • Water

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of acetonitrile to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

Purification (Recrystallization):

  • Transfer the crude Imidacloprid product to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio), to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of Thiamethoxam

This protocol describes the synthesis of Thiamethoxam from 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine and 2-chloro-5-chloromethylthiazole.

Materials and Equipment:

  • Three-necked flask equipped with a thermometer and a stirrer

  • 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine

  • 2-chloro-5-chloromethylthiazole

  • Potassium carbonate

  • Dimethyl carbonate

  • Dichloromethane

  • Hydrochloric acid

  • Sodium hypochlorite (B82951)

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a thermometer and a stirrer, add 150.0 g of a dimethyl carbonate:dichloromethane (2:1) composite solvent.

  • Add 32.6 g (0.2 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 34.6 g (0.2 mol) of 2-chloro-5-chloromethylthiazole, and 18.2 g (0.1 mol) of potassium carbonate.

  • Heat the reaction mixture to 40 °C and monitor the reaction progress (e.g., by TLC or HPLC) until the starting material is consumed (less than 1.0% remaining).

  • Once the reaction is complete, add water directly to the reaction system until the solids are dissolved and the solution is clear.

  • Add 12.1 g of hydrochloric acid and sodium hypochlorite to decolorize the solution.

  • Cool the reaction mixture to induce crystallization.

  • Filter the resulting white crystals of Thiamethoxam and dry.[3]

Synthesis of Clothianidin

This protocol outlines the synthesis of Clothianidin through the reaction of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethylthiazole, followed by acidic workup.

Materials and Equipment:

  • 250 mL four-necked flask

  • 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine

  • 2-chloro-5-chloromethylthiazole

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Saturated brine solution

  • Ethyl acetate (B1210297)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • In a 250 mL four-necked flask, add DMF (150 mL), 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (15.97 g, 79 mmol), and potassium carbonate (27.08 g, 196 mmol).

  • Control the temperature at 20-25 °C and add a solution of 2-chloro-5-chloromethylthiazole (13.35 g, 79 mmol) dissolved in DMF dropwise over 30 minutes.

  • After the addition is complete, slowly raise the temperature to 40-50 °C. Monitor the reaction by HPLC until the starting triazine is less than 1.0%.

  • Filter the reaction mixture while hot.

  • To the filtrate at 20-25 °C, add saturated brine and ethyl acetate (volume ratio 4.1:1), stir, and perform a liquid-liquid extraction.

  • Separate the organic phase, filter it, and cool the filtrate to below 0 °C to induce crystallization of the intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine.

  • Collect the intermediate by suction filtration.

  • Decompose the intermediate in dilute hydrochloric acid to obtain the final product, Clothianidin.

Synthesis Pathways and Workflows

The following diagrams illustrate the synthetic pathways for the key this compound-containing intermediates and the final neonicotinoid insecticides.

Imidacloprid_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_purification Purification Guanidine_Nitrate Guanidine Nitrate Nitroguanidine Nitroguanidine Guanidine_Nitrate->Nitroguanidine H₂SO₄/HNO₃ NII N-nitro-imidazolidin-2-imine (NII) Nitroguanidine->NII Ethylenediamine Reaction Condensation Reaction (K₂CO₃, Acetonitrile, 80°C) NII->Reaction CCMP 2-chloro-5-(chloromethyl)pyridine (CCMP) CCMP->Reaction Imidacloprid Imidacloprid Reaction->Imidacloprid Crude_Imidacloprid Crude Product Recrystallization Recrystallization (Isopropanol/Water) Crude_Imidacloprid->Recrystallization Pure_Imidacloprid Pure Imidacloprid (>98%) Recrystallization->Pure_Imidacloprid

Caption: Synthesis workflow for Imidacloprid.

Thiamethoxam_Synthesis_Pathway cluster_intermediate_synthesis Intermediate Synthesis cluster_final_synthesis Final Synthesis Nitroguanidine Nitroguanidine N_Methyl_Nitroguanidine N-Methyl-N'-nitroguanidine Nitroguanidine->N_Methyl_Nitroguanidine Methylamine Intermediate_Oxadiazinane 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine N_Methyl_Nitroguanidine->Intermediate_Oxadiazinane Paraformaldehyde, Formic Acid Condensation Condensation Reaction (K₂CO₃, Solvent, 40°C) Intermediate_Oxadiazinane->Condensation Thiazole_Derivative 2-chloro-5-chloromethylthiazole Thiazole_Derivative->Condensation Thiamethoxam Thiamethoxam Condensation->Thiamethoxam

Caption: Synthetic pathway for Thiamethoxam.

Clothianidin_Synthesis_Logic Start Starting Materials: - Nitroguanidine Derivative - Thiazole Derivative Step1 Step 1: Condensation Reaction - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Heat (40-50°C) Start->Step1 Intermediate Formation of N-alkylated Nitroguanidine Intermediate Step1->Intermediate Step2 Step 2: Workup and Purification - Extraction - Crystallization Intermediate->Step2 Final_Step Step 3: Acidic Decomposition (if necessary) Step2->Final_Step End Final Product: Clothianidin Final_Step->End

Caption: Logical flow for Clothianidin synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Nitramide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of nitramide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (H₂NNO₂)?

A1: The main synthetic routes to this compound include:

  • Hydrolysis of N,N'-dinitrourea: This is a common and effective method where N,N'-dinitrourea is hydrolyzed to yield this compound. The dinitrourea itself is typically synthesized by the nitration of urea (B33335).[1][2]

  • Hydrolysis of potassium nitrocarbamate: This was the original method used for this compound synthesis, involving the hydrolysis of potassium nitrocarbamate with a strong acid like sulfuric acid.

  • Reaction of sodium sulfamate (B1201201) with nitric acid: This method provides an alternative pathway to this compound.

Q2: What are the critical parameters to control for maximizing this compound yield?

A2: To maximize the yield of this compound, it is crucial to control the following parameters:

  • Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and decomposition of the reactants and product. For the synthesis of the N,N'-dinitrourea precursor, a two-stage temperature control (-15°C and 5°C) has been shown to be effective.[1][3] For the synthesis of related dithis compound salts, temperatures as low as -38°C have been found to be optimal.[4]

  • Reagent Concentration: The concentration of the nitrating agent (e.g., nitric acid, mixed acid) is a key factor. Using concentrated nitric acid is common for nitration reactions.[5]

  • Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction. For the synthesis of N,N'-dinitrourea, a reaction time of 50 minutes has been reported as optimal under specific conditions.[1][3]

  • pH: For the hydrolysis of N-monosubstituted formamides to nitramines, an aqueous acid solution with a pH ranging from about 0.1 to 2 is recommended.

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Common side reactions include:

  • Over-nitration: The introduction of more than one nitro group can occur if the reaction conditions are too harsh.

  • Decomposition: this compound and its precursors can be unstable and decompose at higher temperatures or in the presence of strong acids.

  • Hydrolysis of the desired product: In the synthesis of nitramine derivatives, the product can sometimes be susceptible to hydrolysis back to the starting amine under certain work-up conditions.

Q4: What are the recommended safety precautions during this compound synthesis?

A4: The synthesis of this compound and related compounds involves hazardous materials and exothermic reactions. The following safety precautions are essential:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction.

  • Have an ice bath ready to cool the reaction mixture if necessary.

  • Be aware of the potential for the formation of unstable and explosive byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Incomplete reaction.1a. Increase the reaction time.1b. Ensure the nitrating agent is of sufficient concentration and quantity.
2. Decomposition of starting material or product.2a. Maintain a lower reaction temperature (e.g., -15°C to 5°C for dinitrourea synthesis).2b. Add the nitrating agent more slowly to control the exotherm.
3. Improper pH for hydrolysis.3a. Adjust the pH of the hydrolysis medium to the optimal range (e.g., 0.1 to 2 for certain nitramines).
Formation of Impurities 1. Over-nitration.1a. Use milder nitrating conditions (lower temperature, less concentrated acid).1b. Carefully control the stoichiometry of the reactants.
2. Side reactions due to high temperature.2a. Maintain strict temperature control throughout the reaction.
Difficulty in Product Isolation 1. Product is unstable during work-up.1a. Perform the work-up at low temperatures.1b. Use a suitable solvent for extraction and recrystallization.
2. Incomplete precipitation.2a. Use an appropriate anti-solvent to induce precipitation.2b. Cool the solution to a lower temperature to decrease solubility.

Data Presentation

Table 1: Optimal Conditions for N,N'-Dinitrourea Synthesis (Precursor to this compound)
ParameterOptimal ValueReported YieldReference
Nitrating Agent 100% HNO₃ / 20% Oleum (B3057394)83.2%[1][3]
Volume Ratio (HNO₃/Oleum) 0.6 / 183.2%[1][3]
Temperature (Stage 1) -15°C83.2%[1][3]
Temperature (Stage 2) 5°C83.2%[1][3]
Reaction Time 50 minutes83.2%[1][3]
Table 2: Optimal Conditions for Potassium Dithis compound (KDN) Synthesis
ParameterOptimal ValueReported YieldReference
Reaction Temperature -38°C45.04%[4]
Neutralizing Time 30 minutes45.04%[4]
Neutralizing Agent 50% KOH solution45.04%[4]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dinitrourea from Urea

This protocol describes the synthesis of the key precursor for this compound.

  • Reaction Setup: Prepare a mixture of 100% nitric acid and 20% oleum in a volume ratio of 0.6:1 in a reaction vessel equipped with a stirrer and a cooling bath.

  • First Stage Nitration: Cool the mixed acid to -15°C. Slowly add urea to the mixture while maintaining the temperature at -15°C.

  • Second Stage Nitration: After the addition of urea is complete, raise the temperature of the reaction mixture to 5°C and stir for 50 minutes.

  • Product Isolation: Pour the reaction mixture onto crushed ice to precipitate the N,N'-dinitrourea.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound from N,N'-Dinitrourea
  • Hydrolysis: Suspend the synthesized N,N'-dinitrourea in an organic solvent of low dielectric permeability.

  • Addition of Water: Add a stoichiometric amount of water to the suspension.

  • Reaction: Stir the mixture at a controlled temperature. The reaction is reported to proceed to an almost quantitative yield.[6]

  • Isolation: The this compound can be isolated by removing the solvent.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis from Urea cluster_synthesis Synthesis of N,N'-Dinitrourea cluster_hydrolysis Hydrolysis to this compound cluster_purification Purification urea Urea nitration Nitration (-15°C to 5°C) urea->nitration mixed_acid Mixed Acid (HNO3/Oleum) mixed_acid->nitration dinitrourea N,N'-Dinitrourea nitration->dinitrourea hydrolysis Hydrolysis dinitrourea->hydrolysis water Water (Stoichiometric) water->hydrolysis This compound This compound (H2NNO2) hydrolysis->this compound purification Purification (e.g., Recrystallization) This compound->purification final_product Pure this compound purification->final_product logical_relationship Key Factors Affecting this compound Yield yield This compound Yield temp Temperature temp->yield Inverse Relationship (lower temp is better) side_reactions Side Reactions (Decomposition, Over-nitration) temp->side_reactions Increases conc Reagent Concentration conc->yield Direct Relationship (optimal conc. needed) time Reaction Time time->yield Direct Relationship (sufficient time needed) ph pH (Hydrolysis) ph->yield Optimal Range (pH 0.1-2 for some nitramines) side_reactions->yield Decreases

References

addressing challenges in the stability and decomposition of nitramide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitramide Stability and Decomposition

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for this compound decomposition in aqueous solutions?

A1: The decomposition of this compound (H₂NNO₂) in an aqueous solution primarily proceeds via an acid-catalyzed mechanism to produce nitrous oxide (N₂O) and water.[1][2] The reaction rate is dependent on the concentration of both this compound and hydrogen ions, indicating that pH is a critical factor in its stability.[3]

Q2: My this compound solution is decomposing much faster than expected. What are the likely causes?

A2: Accelerated decomposition can be attributed to several factors:

  • Low pH (Acidic Conditions): The decomposition mechanism is catalyzed by acid. The presence of acidic impurities or using an unbuffered acidic solvent will significantly increase the rate of degradation.[3][4]

  • Presence of Catalytic Impurities: Besides protons, other species can catalyze the decomposition. Ensure all glassware is scrupulously clean and reagents are of high purity.[5]

  • Elevated Temperature: Like most chemical reactions, the decomposition rate increases with temperature. For enhanced stability, samples should be kept cool or in a temperature-controlled environment.

  • Solvent Effects: The choice of solvent can influence the rate of decomposition.[6] Polar solvents, in particular, may accelerate the breakdown of related nitramides.[7]

Q3: My this compound sample has developed a yellow tint. What does this indicate?

A3: A yellow discoloration is a common visual indicator of this compound decomposition. The formation of gaseous products like nitrous oxide (N₂O) and potentially other nitrogen-containing byproducts can lead to changes in the solution's appearance. If you observe a color change, it is highly recommended to verify the sample's purity before proceeding with your experiment.

Q4: How can I enhance the stability of my this compound stock solutions?

A4: To minimize decomposition during storage and experiments:

  • Control pH: Maintain a neutral or near-neutral pH using an appropriate buffer system. Since the decomposition is acid-catalyzed, avoiding acidic conditions is crucial.

  • Low Temperature Storage: Store this compound solutions at low temperatures (e.g., in a refrigerator or cold room) to reduce the kinetic rate of decomposition.

  • Use High-Purity Reagents: Utilize high-purity solvents and ensure that no acidic or basic contaminants are introduced into the solution.

  • Minimize Light Exposure: While acid and temperature are the primary concerns, storing solutions in amber vials or in the dark is a good general practice to prevent potential photochemical degradation pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Inconsistent results or poor reproducibility in kinetics experiments.

  • Question: I am trying to measure the decomposition rate of this compound, but my results are not reproducible. What should I check?

  • Answer: Lack of reproducibility is often due to subtle variations in experimental conditions.

    • Verify pH Consistency: Are you using a reliable buffer? Small shifts in pH between experiments can cause significant changes in the decomposition rate.[3] Measure the pH of your solution at the start and end of each run.

    • Check Temperature Control: Ensure your reaction vessel is properly thermostatted. Fluctuations in temperature will alter the rate constant.

    • Assess Reagent Purity: Has the purity of your this compound stock or solvent changed? Consider re-purifying your starting material or using a fresh bottle of high-purity solvent. Contaminants can act as catalysts.[5]

    • Standardize Procedures: Ensure the order and rate of reagent addition are identical for every experiment.[8]

Issue 2: The observed reaction order does not match theoretical models.

  • Question: My data suggests a different reaction order than the literature. Why might this be?

  • Answer: This discrepancy can arise if a simplifying assumption in the theoretical model is not valid under your specific conditions.

    • Examine Reactant Concentrations: The commonly cited rate law, Rate = k[O₂NNH₂]/[H⁺], assumes a specific mechanism.[1] If your experiment involves very high or very low concentrations of this compound or catalyst, the rate-determining step of the reaction may shift, altering the observed kinetics.

    • Consider Side Reactions: Are there potential side reactions occurring? At different temperatures or pH values, alternative decomposition pathways may become significant, complicating the overall kinetic profile.

Logical Workflow for Troubleshooting Decomposition Issues

The following diagram outlines a step-by-step process for diagnosing unexpected this compound instability.

G Diagram 1: Troubleshooting Workflow for this compound Instability cluster_0 start Unexpected Decomposition Observed q1 Is the solution pH known and controlled? start->q1 a1_no Action: Buffer the solution. Measure pH before/after. q1->a1_no No q2 Is the temperature stable and correct? q1->q2 Yes a1_no->q2 a2_no Action: Use a thermostatted water bath or reaction block. q2->a2_no No q3 Are all reagents (solvent, etc.) high purity? q2->q3 Yes a2_no->q3 a3_no Action: Use fresh, high-purity reagents. Check for contamination. q3->a3_no No end_node Problem Likely Resolved. Monitor for Stability. q3->end_node Yes a3_no->end_node

Caption: A flowchart for diagnosing common causes of this compound instability.

Quantitative Data on Decomposition

The decomposition of this compound in aqueous solution at 25 °C follows first-order kinetics. The table below summarizes kinetic data derived from published experiments.

Initial Concentration [NH₂NO₂] (M)Time (min)Final Concentration [NH₂NO₂] (M)Half-Life (t½) (min)Rate Constant (k) (min⁻¹)Data Source
0.3301650.165~165~4.20 x 10⁻³[9]
0.9782550.476~250~2.77 x 10⁻³[10]

Note: The rate constant and half-life can vary depending on the specific pH and buffer conditions of the aqueous solution, which may not be identical between data sources.

Experimental Protocols

Protocol: Monitoring this compound Decomposition via UV-Vis Spectroscopy

This protocol outlines a general method for determining the kinetic rate of this compound decomposition by monitoring the change in absorbance over time.

1. Materials and Equipment:

  • This compound sample

  • High-purity solvent (e.g., deionized water)

  • Appropriate buffer solution (e.g., phosphate (B84403) or acetate, depending on target pH)

  • Temperature-controlled UV-Vis spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard volumetric flasks and pipettes

2. Methodology:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired temperature for the cuvette holder (e.g., 25.0 °C).

  • Wavelength Determination: Prepare a dilute solution of this compound. Scan the UV spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in your chosen buffer. Ensure all components, including the buffer, are equilibrated to the target temperature.

  • Kinetic Run: a. Fill a quartz cuvette with the buffer solution to serve as a blank. b. Place the blank in the spectrophotometer and zero the instrument at λ_max. c. To initiate the reaction, add a precise volume of this compound stock solution to a temperature-equilibrated volumetric flask containing the buffer and quickly mix. d. Immediately transfer a portion of this solution to a clean cuvette, place it in the spectrophotometer, and begin recording the absorbance at λ_max at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: a. Since absorbance is proportional to concentration (Beer's Law), a plot of ln(Absorbance) versus time will yield a straight line for a first-order reaction. b. The slope of this line is equal to -k, where k is the first-order rate constant. c. The half-life (t½) can be calculated using the formula: t½ = ln(2) / k.

Workflow and Decomposition Pathway Diagrams

G Diagram 2: Experimental Workflow for Kinetic Analysis cluster_1 prep 1. Prepare Buffered This compound Solution thermo 2. Equilibrate Sample to Target Temperature prep->thermo blank 3. Blank Spectrophotometer with Buffer thermo->blank run 4. Initiate Reaction and Start Data Acquisition blank->run collect 5. Record Absorbance vs. Time Data run->collect analyze 6. Plot ln(Abs) vs. Time and Determine Slope (-k) collect->analyze

Caption: Workflow for a UV-Vis spectroscopy kinetics experiment.

G Diagram 3: Acid-Catalyzed Decomposition Pathway cluster_2 H2NNO2 H₂NNO₂ (this compound) HNNO2_neg [HNNO₂]⁻ (Anion) H2NNO2->HNNO2_neg Fast Equilibrium HNNO2_neg->H2NNO2 products N₂O + H₂O HNNO2_neg->products Slow (Rate-Determining) H_plus H⁺

Caption: The accepted mechanism for acid-catalyzed this compound decomposition.

References

Technical Support Center: Purification of Crude Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the effective purification of crude nitramide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying solid organic compounds like this compound are recrystallization, solvent extraction, sublimation, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound are highly dependent on the synthetic route used for its preparation. Common precursors and their potential related impurities include:

  • Hydrolysis of Potassium Nitrocarbamate: Unreacted starting material and inorganic salts such as potassium sulfate (B86663).

  • Reaction of Sodium Sulfamate with Nitric Acid: Residual sodium sulfamate, sodium bisulfate, and excess nitric acid.

  • Reaction of Nitryl Fluoride (B91410) with Ammonia (B1221849): Ammonium (B1175870) fluoride is a common byproduct that can co-precipitate with this compound.[1]

  • Hydrolysis of N,N'-Dinitrourea: Unreacted dinitrourea and its decomposition products.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: Pure this compound has a reported melting point of 72-75 °C. A broad or depressed melting point range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from its impurities. A suitable method would involve a reversed-phase C18 column with a mobile phase such as a buffered acetonitrile/water or methanol/water mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile or semi-volatile impurities that may be present in the crude product.

  • Spectroscopic Methods (NMR, IR): 1H NMR and 13C NMR can provide information on the structural integrity of the this compound and the presence of organic impurities. Infrared (IR) spectroscopy can confirm the presence of the characteristic functional groups of this compound.

Troubleshooting Guides

Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A4: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of this compound, polar solvents are a good starting point. Water, ethanol, and isopropanol (B130326) have been suggested for related compounds. For a systematic approach, perform small-scale solubility tests with a variety of solvents such as water, ethanol, ethyl acetate (B1210297), and acetone.

Q5: My this compound is "oiling out" during recrystallization instead of forming crystals. What can I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, if the cooling is too rapid, or if there are significant impurities.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool more slowly. You can do this by leaving the flask on the benchtop to cool to room temperature before placing it in an ice bath.

    • If the problem persists, consider using a different solvent or a co-solvent system.

Q6: The yield of my recrystallized this compound is very low. How can I improve it?

A6: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to dissolve the crude this compound.

  • Cooling the solution too quickly: This can lead to the formation of small, impure crystals and loss of product in the mother liquor.

  • Washing the crystals with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

  • Significant solubility of this compound in the cold solvent: If this compound has considerable solubility even at low temperatures, some loss is unavoidable. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Solvent Extraction

Q7: How can I use solvent extraction to purify crude this compound?

A7: Solvent extraction is particularly useful for separating this compound from impurities with different solubilities in a pair of immiscible solvents. For example, if crude this compound is contaminated with water-soluble inorganic salts, you can dissolve the mixture in an organic solvent in which this compound is soluble but the salts are not.

  • General Procedure:

    • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic solution with water or a saturated brine solution in a separatory funnel to remove water-soluble impurities.

    • Separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and evaporate the solvent to obtain the purified this compound.

A specific method for removing ammonium fluoride involves extraction with liquid ammonia, where this compound is soluble. The ammonia is then evaporated to yield pure this compound.[1]

Q8: I am forming an emulsion during the extraction process. How can I break it?

A8: Emulsions are a common problem in liquid-liquid extractions. They are often caused by the presence of surfactants or fine particulate matter.

  • Troubleshooting Steps:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase.

    • Filter the entire mixture through a bed of Celite or glass wool.

Column Chromatography

Q9: What stationary and mobile phases are suitable for the column chromatographic purification of this compound?

A9: For a polar compound like this compound, normal-phase chromatography is a suitable choice.

  • Stationary Phase: Silica gel or alumina (B75360) are common polar stationary phases. Silica gel is slightly acidic, while alumina can be obtained in acidic, neutral, or basic forms.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For this compound, you might start with a low percentage of ethyl acetate in hexane and gradually increase the ethyl acetate concentration.

Q10: My compound is not eluting from the column, or it is eluting too quickly with no separation. What should I do?

A10: These are common issues in column chromatography related to the choice of the mobile phase.

  • Compound Not Eluting: The mobile phase is not polar enough to displace the this compound from the stationary phase. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • Compound Eluting Too Quickly: The mobile phase is too polar, and the this compound is not interacting sufficiently with the stationary phase. Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.

Sublimation

Q11: Can sublimation be used to purify this compound, and what are the optimal conditions?

A11: Sublimation is a suitable technique for purifying solids that have a sufficiently high vapor pressure below their melting point. It is particularly effective for removing non-volatile impurities.

  • Procedure: The crude this compound is heated under vacuum. The this compound sublimes (turns directly into a gas) and is then condensed on a cold surface (a "cold finger") as a purified solid, leaving the non-volatile impurities behind.

  • Conditions: The optimal temperature and pressure for sublimation need to be determined experimentally. The temperature should be high enough to achieve a reasonable rate of sublimation but below the melting point to avoid melting. The vacuum helps to lower the required temperature.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data comparing the effectiveness of different purification techniques for crude this compound. The following table provides a general overview based on typical outcomes for the purification of organic solids. Researchers are encouraged to perform their own optimization and analysis to determine the most effective method for their specific crude product.

Purification TechniqueTypical Purity AchievedTypical YieldKey Considerations
Recrystallization >99% (with optimization)60-90%Dependent on solvent choice and solubility profile.
Solvent Extraction Variable (depends on impurities)>90%Effective for removing impurities with significantly different solubility.
Column Chromatography >98%50-80%Good for separating complex mixtures; can be time-consuming and solvent-intensive.
Sublimation >99.5%40-70%Excellent for removing non-volatile impurities; not all compounds sublime.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a few drops of a test solvent (e.g., water, ethanol, or ethyl acetate). Observe the solubility at room temperature. Heat the test tube gently in a warm water bath and observe if the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the this compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask with hot solvent. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification of Crude this compound by Solvent Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washing (optional): Repeat the washing step with another portion of deionized water if significant water-soluble impurities are suspected.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Evaporate the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Experimental Workflows

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot solvent A->B C Hot filtration (if insolubles present) B->C Insoluble impurities D Slow cooling to form crystals B->D No insoluble impurities C->D E Vacuum filtration D->E F Wash with ice-cold solvent E->F G Dry crystals F->G H Pure this compound G->H

Recrystallization Workflow

Extraction_Workflow A Crude this compound B Dissolve in organic solvent A->B C Wash with water in separatory funnel B->C D Separate aqueous and organic layers C->D E Dry organic layer (e.g., with Na2SO4) D->E Organic Layer F Filter to remove drying agent E->F G Evaporate solvent F->G H Pure this compound G->H

Solvent Extraction Workflow

Troubleshooting_Logic Start Purification Issue Q1 Low Yield? Start->Q1 Q2 Impure Product? Start->Q2 Q3 Oiling Out? Start->Q3 Q4 No Crystals Form? Start->Q4 A1 Check for: - Too much solvent - Incomplete cooling - Washing with warm solvent Q1->A1 A2 Consider: - Slower cooling (recrystallization) - Different solvent system - Additional purification step Q2->A2 A3 Try: - Reheating and adding more solvent - Slower cooling - Different solvent Q3->A3 A4 Induce crystallization by: - Scratching flask - Seeding with a crystal - Concentrating the solution Q4->A4

General Purification Troubleshooting

References

troubleshooting common issues in nitramide condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitramide condensation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound condensation experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My this compound condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in a this compound condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adjusting the temperature if the reaction is sluggish.

  • Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can lead to the decomposition of this compound or prevent the desired condensation. This compound is known to decompose in basic solutions.[1] The condensation with formaldehyde (B43269) is typically carried out under specific low pH conditions (maximum pH 1.6).[1]

    • Solution: Carefully control the pH of the reaction mixture. For acid-catalyzed reactions, ensure the appropriate acid concentration is used. The decomposition of this compound is catalyzed by both acids and bases, so finding the optimal pH window is critical.[2]

  • Poor Quality of Starting Materials: Impurities in the this compound or the aldehyde can lead to side reactions and lower yields. For instance, formaldehyde can oxidize to formic acid.[3]

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Use freshly prepared or properly stored reagents.

  • Inappropriate Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to the decomposition of reactants or products. The polycondensation of this compound with formaldehyde has a reported breakdown temperature of approximately 158 °C for the resulting polymer.[4]

    • Solution: Optimize the reaction temperature. Start with temperatures reported in the literature for similar reactions and then systematically vary it while monitoring the reaction progress.

  • Catalyst Inefficiency or Deactivation: The chosen catalyst may not be effective, or it may have lost its activity.

    • Solution: If using a catalyst, ensure it is fresh and active. Consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids) to find the most effective one for your specific reaction.

Issue 2: Formation of Side Products and Impurities

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: Side reactions are common in condensation reactions. Identifying and minimizing them is key to obtaining a pure product.

  • Self-Condensation of the Aldehyde: Aldehydes, especially those with α-hydrogens, can undergo self-condensation reactions.

    • Solution: Control the addition of the aldehyde. Adding the aldehyde slowly to the this compound solution can help minimize its self-condensation.

  • Decomposition of this compound: As mentioned, this compound is susceptible to decomposition, especially under non-optimal pH and temperature conditions.[1][2] This can lead to the formation of various byproducts.

    • Solution: Maintain strict control over pH and temperature. The use of a buffered system might be beneficial.

  • Oxidation of the Aldehyde: Aldehydes can be sensitive to air and may oxidize to the corresponding carboxylic acid.[3]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or high-purity aldehydes.

  • Identification of Byproducts:

    • Solution: Utilize analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to identify the structure of the impurities. This information will provide valuable clues about the side reactions occurring.

Issue 3: Difficult Product Purification

Q: I am having trouble purifying my this compound condensation product. What are some effective purification strategies?

A: The purification of this compound condensation products, which can be polymeric or crystalline solids, can be challenging.

  • Insolubility of the Product: Polymethylenenitramine, the product of this compound and formaldehyde condensation, is reported to be insoluble in many common solvents like diethyl ether, ethyl acetate (B1210297), and acetic acid, but partially soluble in acetone (B3395972) and acetonitrile.[4]

    • Solution: Purification can often be achieved by washing the crude product with solvents in which the impurities are soluble but the product is not. Recrystallization from a suitable solvent system (if one can be found) is also a powerful purification technique.

  • Removal of Catalyst: If a homogeneous catalyst is used, its removal from the product can be difficult.

    • Solution: Consider using a heterogeneous catalyst that can be easily filtered off after the reaction. Alternatively, an aqueous workup with appropriate pH adjustments may help in removing acid or base catalysts.

  • Product Decomposition During Purification: The product may be sensitive to the conditions used for purification (e.g., heat, pH).

    • Solution: Use mild purification techniques. For example, if using column chromatography, choose a stationary phase and eluent system that is compatible with your product. Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for an acid-catalyzed this compound condensation reaction?

A1: The acid-catalyzed condensation of this compound with an aldehyde, such as formaldehyde, is believed to proceed through the following general steps:

  • Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by this compound: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon.

  • Deprotonation and dehydration: A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of a C=N double bond, which can then be involved in further polymerization or cyclization depending on the reaction conditions and stoichiometry.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on the condensation of this compound with formaldehyde to produce polymethylenenitramine.[4]

ParameterValue
Reactants This compound (NH₂NO₂) and Formaldehyde (CH₂O)
Product Polymethylenenitramine
Reaction Yield (from Methylene (B1212753) Dinitramine) Approximately 90%
Reaction Yield (from Dinitrourea) Approximately 50%
Product Breakdown Temperature Approximately 158 °C

Experimental Protocols

Key Experiment: Polycondensation of this compound with Formaldehyde

This protocol is based on the synthesis of polymethylenenitramine as described in the literature.[4]

Materials:

  • This compound (can be generated in situ from dinitrourea)

  • Formaldehyde (36% aqueous solution)

  • Ethyl Acetate

  • Potassium Hydroxide (KOH) solution (10%)

Procedure from Methylene Dinitramine (B166585):

  • Dissolve 1.46 g of methylene dinitramine in 10 cm³ of water.

  • Add 0.06 g of formaldehyde (as a 36% solution).

  • Add 20 cm³ of ethyl acetate and five drops of a 10% KOH solution.

  • The product will start to separate from the solution after approximately 2 hours.

  • Allow the reaction to proceed for 24 hours to achieve a high yield.

  • Filter the solid product and wash thoroughly with water.

Procedure from Dinitrourea (in situ generation of this compound):

  • Prepare a solution of this compound by the hydrolysis of dinitrourea (DNU).

  • After filtering off the potassium sulfate (B86663) byproduct, allow the solution to settle for 48 hours.

  • The polycondensate product will separate from the solution as a deposit.

  • Filter the deposit and rinse thoroughly with water until the filtrate is free of sulfate ions.

Visualizations

// Low Yield Path check_completion [label="Check Reaction Completion\n(TLC, HPLC)"]; check_ph [label="Verify pH"]; check_reagents [label="Check Reagent Purity"]; optimize_temp [label="Optimize Temperature"]; check_catalyst [label="Check Catalyst Activity"]; solution_low_yield [label="Solution:\n- Extend reaction time\n- Adjust pH\n- Purify reagents\n- Vary temperature\n- Use fresh catalyst", shape=note, fillcolor="#F1F3F4"];

// Side Products Path control_addition [label="Control Aldehyde Addition"]; control_conditions [label="Control pH and Temperature"]; inert_atmosphere [label="Use Inert Atmosphere"]; identify_byproducts [label="Identify Byproducts\n(MS, NMR, IR)"]; solution_side_products [label="Solution:\n- Slow aldehyde addition\n- Strict condition control\n- Use N2/Ar atmosphere\n- Characterize impurities", shape=note, fillcolor="#F1F3F4"];

// Purification Path solubility_test [label="Test Product Solubility"]; catalyst_removal [label="Plan for Catalyst Removal"]; mild_purification [label="Use Mild Purification Methods"]; solution_purification [label="Solution:\n- Wash with selective solvents\n- Use heterogeneous catalyst\n- Avoid harsh conditions", shape=note, fillcolor="#F1F3F4"];

start -> issue; issue -> low_yield [label="Yield?"]; issue -> side_products [label="Purity?"]; issue -> purification_difficulty [label="Isolation?"];

low_yield -> check_completion; check_completion -> check_ph; check_ph -> check_reagents; check_reagents -> optimize_temp; optimize_temp -> check_catalyst; check_catalyst -> solution_low_yield;

side_products -> control_addition; control_addition -> control_conditions; control_conditions -> inert_atmosphere; inert_atmosphere -> identify_byproducts; identify_byproducts -> solution_side_products;

purification_difficulty -> solubility_test; solubility_test -> catalyst_removal; catalyst_removal -> mild_purification; mild_purification -> solution_purification; } caption: Troubleshooting Workflow for this compound Condensation Reactions.

Reaction_Mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration aldehyde Aldehyde (R-CHO) protonated_aldehyde Protonated Aldehyde (R-CH=O+H) aldehyde->protonated_aldehyde + H+ h_plus H+ intermediate1 Intermediate This compound This compound (H2N-NO2) This compound->intermediate1 + Protonated Aldehyde intermediate2 Protonated Intermediate intermediate1->intermediate2 + H+ product Condensation Product (R-CH=N-NO2) intermediate2->product - H2O water H2O

References

enhancing safety measures for handling and storing nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing nitramide. All personnel should be thoroughly familiar with this information and their institution's safety protocols before commencing any experiment involving this compound.

Section 1: Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, handling, and storage of this compound.

Q1: My this compound synthesis reaction is turning a dark brown color. Is this normal?

A1: A dark brown or reddish-brown coloration during this compound synthesis, particularly when using strong nitrating agents like nitric acid, can indicate side reactions such as C-nitration or oxidation of starting materials or intermediates.[1] It is crucial to maintain strict temperature control, typically between 0-10 °C, to minimize these side reactions and improve the selectivity for the desired N-nitration.[1] If significant darkening occurs, it is advisable to stop the reaction, carefully quench the mixture, and re-evaluate your experimental parameters, including the rate of addition of reagents and the efficiency of your cooling system.

Q2: I'm having difficulty crystallizing my synthesized this compound. What can I do?

A2: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent. For purification of this compound and similar compounds, recrystallization is a common technique. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2][3] Potential solvents include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[2] If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod to create nucleation sites or seeding the solution with a tiny crystal of pure this compound.[3] If impurities are suspected to be inhibiting crystallization, purification by column chromatography may be necessary before attempting recrystallization again.[2]

Q3: I've noticed the pressure in my sealed this compound storage container seems to be increasing. What should I do?

A3: An increase in pressure in a sealed container of this compound is a serious concern and may indicate decomposition, which can produce gaseous products like nitrous oxide (N₂O) and water vapor.[4] this compound decomposition can be catalyzed by both acids and bases.[5] Immediately and carefully vent the container in a fume hood. Do not store this compound in a completely airtight container for long periods, especially if there is any possibility of contamination. Store in a cool, dry, and well-ventilated area away from incompatible materials. It is recommended to use containers with vented caps (B75204) designed for storing materials that may off-gas.

Q4: What are the initial signs of this compound decomposition?

A4: The thermal decomposition of this compound can be initiated by heat. Under low-pressure pyrolysis, the onset of the evolution of gaseous species like N₂O and NO has been observed at 90°C.[4] In differential scanning calorimetry (DSC) experiments on the related compound ammonium (B1175870) dithis compound (ADN), a slow exothermic decomposition process begins after its melting point (around 92.3°C), followed by a rapid exothermic process at higher temperatures.[6][7] Visually, you might observe a color change or the evolution of fumes. Any unexpected changes in the physical appearance of the stored this compound should be treated as a potential sign of decomposition.

Q5: What should I do in case of a this compound spill?

A5: In the event of a this compound spill, the primary concerns are the risks of explosion and exposure. The appropriate response depends on the size of the spill.

  • Small Spill (<1 gram):

    • Alert personnel in the immediate area.

    • Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand to prevent spreading.[8][9]

    • Carefully scoop the mixture into a designated hazardous waste container.[8]

    • Wipe the area with a wet paper towel and place the towel in the waste container.[8]

    • Seal the waste container and label it appropriately for disposal according to your institution's guidelines.[10]

  • Large Spill (>1 gram):

    • Evacuate the laboratory immediately and alert others.

    • Activate the nearest fire alarm and contact your institution's emergency response team.

    • Provide them with the identity of the spilled material (this compound) and any other relevant information.

    • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

Section 2: Quantitative Data

The following tables summarize key quantitative data for this compound and the closely related energetic material, ammonium dithis compound (ADN). Data for ADN is provided as a reference due to the limited availability of comprehensive safety data specifically for pure this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical FormulaH₂NNO₂[11]
Molar Mass62.028 g/mol [11]
AppearanceColorless solid[11]
Density1.378 g/cm³[11]
Melting Point72 to 75 °C (162 to 167 °F; 345 to 348 K)[11]
Acidity (pKa)6.5[11]

Table 2: Thermal Decomposition Data for Ammonium Dithis compound (ADN)

ParameterValueSource
Melting Point92.3 °C[6][7]
Onset of Slow Exothermic Decomposition~153.3 °C[6][7]
Peak Exothermic Decomposition Temperature185.8 °C[6][7]
Onset of Self-Heating (Quasi-adiabatic)106.4 °C (when mixed with nitrocellulose)[6][7]
Onset of Gas Evolution (N₂O, NO)90 °C (under low-pressure pyrolysis)[4]
"Explosive" Event Temperature174 °C (under low-pressure pyrolysis)[4]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. A thorough hazard analysis and risk assessment must be conducted before performing any of these procedures. [4]

Synthesis of this compound via Reaction of Sodium Sulfamate (B1201201) with Nitric Acid

This procedure is based on a known synthetic route.[11]

Materials:

  • Sodium sulfamate (NaSO₃NH₂)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Appropriate personal protective equipment (lab coat, safety goggles, face shield, acid-resistant gloves)

Procedure:

  • Set up a beaker or flask in an ice bath on a magnetic stirrer in a well-ventilated fume hood.

  • Carefully add a measured amount of concentrated nitric acid to the reaction vessel and begin stirring.

  • Slowly and portion-wise, add sodium sulfamate to the cold, stirring nitric acid. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for the recommended reaction time as per the specific research protocol.

  • Upon completion, the reaction mixture is typically quenched by pouring it over crushed ice.

  • The precipitated this compound is then collected by vacuum filtration.

  • The crude product should be washed with cold water to remove residual acid and inorganic salts.

  • The purified this compound should be carefully dried under vacuum at a low temperature.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum at a low temperature.

Section 4: Visualizations

Logical Relationship: this compound Handling and Storage Decision Tree

Nitramide_Handling_Storage start Start: Handling or Storing this compound is_ppe_worn Is appropriate PPE worn? (Lab coat, goggles, face shield, gloves) start->is_ppe_worn wear_ppe Wear appropriate PPE is_ppe_worn->wear_ppe No handling_or_storage Handling or Storage? is_ppe_worn->handling_or_storage Yes wear_ppe->is_ppe_worn handling Handling this compound handling_or_storage->handling Handling storage Storing this compound handling_or_storage->storage Storage in_fume_hood Work in a certified chemical fume hood? handling->in_fume_hood cool_dry_place Store in a cool, dry, well-ventilated area away from heat and sunlight storage->cool_dry_place use_fume_hood Move to a fume hood in_fume_hood->use_fume_hood No avoid_incompatibles Avoid contact with: - Reducing agents - Acids and bases - Combustible materials - Powdered metals in_fume_hood->avoid_incompatibles Yes use_fume_hood->in_fume_hood minimize_quantity Use the minimum quantity necessary for the experiment avoid_incompatibles->minimize_quantity end End: Safe Practice minimize_quantity->end check_incompatibility Store away from incompatible materials cool_dry_place->check_incompatibility proper_container Use a properly labeled and vented container check_incompatibility->proper_container proper_container->end

Caption: Decision tree for safe handling and storage of this compound.

Experimental Workflow: this compound Spill Response

Nitramide_Spill_Response spill_occurs This compound Spill Occurs assess_spill_size Assess Spill Size spill_occurs->assess_spill_size small_spill Small Spill (<1g) assess_spill_size->small_spill Small large_spill Large Spill (>1g) assess_spill_size->large_spill Large alert_personnel Alert nearby personnel small_spill->alert_personnel evacuate_area Evacuate the area large_spill->evacuate_area don_ppe Don appropriate PPE alert_personnel->don_ppe contain_spill Contain spill with inert absorbent don_ppe->contain_spill collect_waste Collect waste into a labeled hazardous container contain_spill->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate dispose_waste Dispose of waste according to institutional policy decontaminate->dispose_waste end_small End: Spill Cleaned dispose_waste->end_small activate_alarm Activate fire alarm/ contact emergency services evacuate_area->activate_alarm provide_info Provide information to emergency responders activate_alarm->provide_info end_large End: Await Responders provide_info->end_large

Caption: Workflow for responding to a this compound spill.

References

Navigating Nitramide Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitramide Synthesis. This comprehensive resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you identify and minimize side reactions, thereby optimizing your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound (H₂NNO₂)?

A1: The most frequently employed methods for synthesizing the parent this compound include:

  • Hydrolysis of potassium nitrocarbamate: This classic method involves the acid-catalyzed hydrolysis of potassium nitrocarbamate.

  • Reaction of sodium sulfamate (B1201201) with nitric acid: This route offers a direct approach to this compound, though careful control of reaction conditions is crucial.

  • Reaction of dinitrogen pentoxide with ammonia (B1221849): This gas-phase or solution-based reaction can produce this compound, but may also lead to the formation of ammonium (B1175870) nitrate (B79036) and other byproducts.[1]

  • Hydrolysis of N,N'-dinitrourea: This method provides a pathway to this compound from a urea-based starting material.[2]

Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Decomposition of the product: this compound is susceptible to decomposition, especially in the presence of bases (alkali) or at elevated temperatures. The primary decomposition products are nitrous oxide (N₂O) and water.

  • Suboptimal reaction temperature: The stability of intermediates and the final product is highly dependent on temperature. For instance, in the nitration of sulfamates, controlling the temperature is critical to prevent product degradation.[3][4]

  • Incorrect reagent concentrations or ratios: The stoichiometry of the reactants, particularly the concentration of acids, plays a significant role in reaction efficiency.

  • Inadequate mixing: In heterogeneous reaction mixtures, poor mixing can lead to localized "hot spots" where the temperature increases, causing decomposition.

  • Loss of product during workup and isolation: this compound's solubility characteristics can lead to losses during extraction and purification steps.

Q3: I am observing unexpected gas evolution during my reaction. What could this be?

A3: Unexpected or vigorous gas evolution is often a sign of decomposition. The primary gaseous byproduct from this compound decomposition is nitrous oxide (N₂O). This can be caused by:

  • Presence of basic impurities: Even trace amounts of basic substances can catalyze the decomposition of this compound.

  • Excessive reaction temperature: Higher temperatures accelerate the rate of decomposition.

  • Side reactions: In some synthetic routes, side reactions can also produce gaseous byproducts. For example, in the reaction of dinitrogen pentoxide with ammonia, nitrous oxide can be formed as a primary product under certain conditions.[1]

Q4: How can I identify impurities in my this compound product?

A4: A combination of spectroscopic techniques is recommended for identifying impurities:

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups of potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁴N NMR can help in the structural elucidation of nitrogen-containing byproducts.

  • Mass Spectrometry (MS): Provides information on the molecular weight of impurities and their fragmentation patterns, aiding in their identification.[5][6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound synthesis.

Observed Problem Potential Cause Recommended Solution
Low Product Yield Decomposition due to high temperature. Carefully monitor and control the reaction temperature. Use a cooling bath (e.g., ice-salt, dry ice/acetone) to maintain the optimal temperature range specified in the protocol. For the nitration of ammonium sulfamate, the optimal temperature is around -40°C.[3][4]
Decomposition due to basic conditions. Ensure all glassware is thoroughly cleaned and free of basic residues. If a basic reagent is used in a subsequent step, ensure the this compound is not exposed to it for extended periods or at elevated temperatures.
Incomplete reaction. Increase the reaction time or consider a modest increase in temperature if the stability of the product allows. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to determine the optimal reaction time.
Suboptimal reagent ratio. Carefully check the stoichiometry of your reactants. For the nitration of potassium sulfamate, an optimized molar ratio of potassium sulfamate to sulfuric acid and nitric acid has been reported as 1:2.5:9.[7][8]
Formation of Insoluble Byproducts Precipitation of inorganic salts. In syntheses using sulfamates and mixed acids, insoluble sulfates may form. Ensure proper workup procedures to remove these salts by filtration.
Polymerization or side reactions. This can occur with certain starting materials or under harsh conditions. Review the reaction conditions and consider using milder reagents or a different synthetic route.
Product is Unstable and Decomposes on Storage Residual acid or impurities. Ensure the product is thoroughly purified to remove any residual acids or other impurities that may catalyze decomposition. Recrystallization from an appropriate solvent can improve purity and stability.
Improper storage conditions. Store purified this compound in a cool, dry, and dark place. Avoid exposure to basic compounds.

Experimental Protocols

Synthesis of this compound from Ammonium Sulfamate

This protocol is based on optimized conditions for the synthesis of ammonium dithis compound, where dinitramidic acid is a key intermediate formed from the nitration of ammonium sulfamate.[3][4]

Materials:

  • Ammonium sulfamate (AS), vacuum dried and finely ground

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (98%)

  • Dry ice/acetone bath

  • Crushed ice

  • Ammonia gas

Procedure:

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a mole ratio of AS:HNO₃:H₂SO₄ of 1:16:2.7.

  • Cool the nitrating mixture to -40°C using a dry ice/acetone bath in a well-ventilated fume hood.

  • Slowly add the finely ground ammonium sulfamate to the stirred nitrating mixture over 10-15 minutes, ensuring the temperature is maintained at -40 ± 1°C.

  • Continue stirring the reaction mixture at this temperature for 70-80 minutes.

  • Quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the resulting solution by bubbling ammonia gas through it while maintaining a low temperature.

  • The this compound-containing solution can then be further processed for isolation and purification.

Note: This reaction is hazardous and should only be performed by trained personnel with appropriate safety precautions in place.

Data Presentation

Effect of Reaction Parameters on Ammonium Dithis compound (ADN) Yield (from Ammonium Sulfamate)

The following table summarizes the impact of key reaction parameters on the yield of ADN, a product derived from this compound chemistry. This data is based on the optimization of the nitration of ammonium sulfamate.[3]

Parameter Condition Effect on Yield
Temperature -35°CLower than at -40°C
-40°C Optimal
-45°CLower than at -40°C
Molar Ratio (AS:HNO₃:H₂SO₄) 1:16:2.7Optimized for high yield
Reaction Time 70-80 minutes at -40°CAllows for ~55-60% conversion

Visualizations

Troubleshooting Workflow for Low this compound Yield

low_yield_troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_base Check for Basic Contamination base_ok System Base-Free? check_base->base_ok check_time Monitor Reaction Progress time_ok Reaction Complete? check_time->time_ok check_ratio Confirm Reagent Ratios ratio_ok Ratios Correct? check_ratio->ratio_ok temp_ok->check_base Yes adjust_temp Adjust Cooling/ Heating temp_ok->adjust_temp No base_ok->check_time Yes clean_glassware Use Acid-Washed Glassware base_ok->clean_glassware No time_ok->check_ratio Yes increase_time Increase Reaction Time time_ok->increase_time No recalculate Recalculate & Re-weigh Reagents ratio_ok->recalculate No end Yield Improved ratio_ok->end Yes adjust_temp->check_temp clean_glassware->check_base increase_time->check_time recalculate->check_ratio

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Key Factors Influencing this compound Synthesis Side Reactions

side_reactions cluster_factors Influencing Factors cluster_outcomes Potential Side Reactions & Issues main This compound Synthesis temp Temperature main->temp ph pH / Basicity main->ph reagents Reagent Concentration main->reagents mixing Mixing Efficiency main->mixing decomp Decomposition to N₂O + H₂O temp->decomp low_yield Low Product Yield temp->low_yield ph->decomp impurity Product Impurity ph->impurity byproducts Formation of Byproducts (e.g., NH₄NO₃) reagents->byproducts reagents->low_yield mixing->decomp localized heating mixing->low_yield

Caption: Key experimental factors and their impact on side reactions in this compound synthesis.

References

investigating factors that influence the rate of nitramide decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that influence the rate of nitramide (H₂NNO₂) decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the overall chemical equation for the decomposition of this compound in an aqueous solution?

The decomposition of this compound in water produces nitrous oxide (N₂O) and water. The balanced chemical equation is:

O₂NNH₂(aq) → N₂O(g) + H₂O(l)[1][2]

Q2: What is the generally accepted rate law for the decomposition of this compound?

The rate of decomposition of this compound is dependent on the concentration of both this compound and hydrogen ions. The rate law is expressed as:

Rate = k[O₂NNH₂][H⁺][1][3]

This indicates that the reaction is first-order with respect to both this compound and hydrogen ions.[3]

Q3: My observed reaction rate is slower/faster than expected. What are the primary factors influencing the rate of this compound decomposition?

The rate of this compound decomposition is significantly influenced by the pH of the solution. The reaction can be catalyzed by both acids and bases.[4][5][6][7]

  • Base Catalysis: In basic or neutral solutions, the decomposition is primarily base-catalyzed. Even water can act as a base in dilute acid solutions.[4][5][7] The presence of general bases will increase the reaction rate.[5]

  • Acid Catalysis: In more concentrated acidic media, a true acid-catalyzed reaction mechanism becomes significant.[4][6][7]

Therefore, unexpected reaction rates are likely due to variations in the pH or the presence of other acidic or basic species in the reaction mixture.

Q4: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results often stem from a lack of precise control over experimental conditions. Key factors to monitor include:

  • Temperature: Ensure a constant and accurately measured temperature, as the rate constant (k) is temperature-dependent.

  • Ionic Strength: Maintain a constant ionic strength in your solutions, especially when working with buffers, as specific ion effects can influence the reaction rate.

  • Purity of Reagents: Use high-purity water and reagents to avoid unintended catalytic or inhibitory effects from impurities.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reaction rate is too slow. The solution is not sufficiently acidic or basic for catalysis to be significant.1. Verify the pH of your reaction mixture using a calibrated pH meter. 2. If operating under acidic conditions, consider increasing the acid concentration. 3. If operating under basic conditions, ensure the concentration of your base is adequate.
Reaction rate is too fast. The concentration of the catalyst (acid or base) is too high.1. Re-check the concentration of your acid or base stock solutions. 2. Dilute the catalyst to the desired concentration and repeat the experiment.
Non-linear kinetics observed in a first-order plot. The reaction may not be following simple first-order kinetics due to complex mechanisms or side reactions.1. Re-evaluate the reaction conditions. The mechanism for this compound decomposition can be complex.[5][8] 2. Consider the possibility of a multi-step reaction where the rate-determining step may be changing under your experimental conditions.
Poor reproducibility of results. Inconsistent preparation of solutions or temperature fluctuations.1. Prepare all solutions fresh and from the same stock solutions where possible. 2. Use a thermostatted water bath to maintain a constant temperature throughout the experiment.[5]

Experimental Protocols

Monitoring this compound Decomposition by UV-Vis Spectrophotometry

This method is suitable for determining the rate of this compound decomposition by monitoring the change in its concentration over time.

Materials:

  • This compound solution of known concentration

  • Buffer solutions of desired pH

  • UV-Vis Spectrophotometer with a thermostatted cell compartment[5]

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance for this compound (around 225 nm).[5]

  • Equilibrate the buffer solution to the desired temperature in the thermostatted cell compartment of the spectrophotometer.

  • Initiate the reaction by adding a small, known volume of the this compound stock solution to the temperature-equilibrated buffer in the cuvette.

  • Immediately begin recording the absorbance at regular time intervals.

  • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • The concentration of this compound at each time point can be calculated using the Beer-Lambert law.

  • The rate constant (k) can be determined by plotting the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k.[9]

Signaling Pathways and Experimental Workflows

Base-Catalyzed Decomposition of this compound

The following diagram illustrates the proposed mechanism for the base-catalyzed decomposition of this compound.

BaseCatalyzedDecomposition cluster_step1 Step 1: Fast Equilibrium cluster_step2 Step 2: Slow (Rate-Determining) cluster_step3 Step 3: Fast O2NNH2 O₂NNH₂ O2NNH_minus O₂NNH⁻ O2NNH2->O2NNH_minus k₁ O2NNH_minus->O2NNH2 k₋₁ H_plus H⁺ O2NNH_minus_2 O₂NNH⁻ H_plus_2 H⁺ N2O N₂O O2NNH_minus_2->N2O k₂ OH_minus OH⁻ OH_minus_2 OH⁻ H2O H₂O H_plus_2->H2O k₃ KineticAnalysisWorkflow prep Prepare this compound and Buffer Solutions thermo Thermostat Spectrophotometer and Solutions prep->thermo initiate Initiate Reaction in Cuvette thermo->initiate measure Measure Absorbance vs. Time initiate->measure calculate Calculate [this compound] vs. Time measure->calculate plot Plot ln[this compound] vs. Time calculate->plot determine Determine Rate Constant (k) plot->determine

References

methods to prevent the unwanted polymerization of nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the unwanted decomposition of nitramide during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound solutions.

Clarification: Decomposition vs. Polymerization of this compound

It is a common misconception to refer to the unwanted degradation of this compound as "polymerization." In the context of this compound, the primary stability concern is decomposition , which is the breakdown of the molecule into smaller, simpler compounds. Polymerization, conversely, involves the joining of monomer units to form a larger polymer chain. The information and procedures outlined in this guide are focused on preventing the chemical decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound decomposition?

A1: this compound (H₂NNO₂) is an unstable compound that can spontaneously decompose into nitrous oxide (N₂O) and water (H₂O). This decomposition process can be accelerated by various factors, including the presence of catalysts such as acids and bases.

Q2: What are the primary factors influencing this compound stability?

A2: The stability of this compound is significantly influenced by the pH of the solution and the temperature at which it is handled and stored. Both acidic and basic conditions can catalyze its decomposition, with the rate of decomposition being highly dependent on the concentration of hydrogen (H⁺) or hydroxide (B78521) (OH⁻) ions.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of an aqueous solution is a critical factor in the stability of this compound. Alkaline conditions (pH > 10) lead to hydrolysis and rapid decomposition.[1] Conversely, acidifying this compound solutions can enhance their stability. Studies have shown that acidifying water samples containing nitramine explosives to a pH of 2 with sodium bisulfate can maintain stable concentrations for up to 85 days at ambient temperature.[2]

Q4: What is the effect of temperature on this compound stability?

A4: this compound is thermally sensitive and can undergo heterogeneous decomposition even at ambient temperatures. Elevated temperatures will increase the rate of decomposition. Therefore, it is crucial to store this compound solutions at low temperatures and avoid unnecessary exposure to heat during experiments.

Q5: Are there chemical stabilizers that can be added to prevent this compound decomposition?

A5: While the search for specific chemical inhibitors for this compound decomposition in a laboratory setting is not extensively documented, pH control is the most effective and well-documented method for stabilization. Acidification to a pH of 2 has been shown to be an effective preservation technique.[2] For other nitrogen-based energetic materials, various stabilizers are used, but their efficacy for pure this compound solutions is not well-established.

Q6: What are the best practices for the safe handling and storage of this compound?

A6: Due to its instability, this compound and its solutions should be handled with care in a well-ventilated area, away from heat sources. Personal protective equipment, including gloves, safety glasses, and a lab coat, should always be worn. For storage, it is recommended to keep this compound solutions in a cool, dark place, preferably in a refrigerator. Acidified stock solutions (pH 2) will have a longer shelf-life.[2]

Troubleshooting Guide

My this compound solution is showing unexpected signs of decomposition (e.g., gas evolution). What should I do?

  • Immediate Action: If you observe gas evolution, which is likely nitrous oxide (N₂O), ensure the reaction is being conducted in a well-ventilated area or a fume hood to avoid potential pressure buildup and inhalation of the gas.

  • Check the pH: The most likely cause is an inappropriate pH. Use a calibrated pH meter to check the pH of your solution. If the pH is neutral or basic, the decomposition rate will be significantly higher.

  • Acidify the Solution: If permissible for your experimental conditions, carefully acidify the solution to a pH of approximately 2 using a suitable acid (e.g., dilute sulfuric acid or sodium bisulfate) to slow down the decomposition.

  • Cool the Solution: Immediately place the solution in an ice bath to lower the temperature, which will also help to reduce the rate of decomposition.

I am observing a faster than expected decomposition of my this compound solution. What are the potential causes?

  • Incorrect pH: As mentioned, a pH outside of the optimal acidic range is a primary cause of accelerated decomposition.

  • Elevated Temperature: Ensure your experimental setup is not being exposed to unintentional heat sources. Monitor the temperature of the solution.

  • Contaminants: The presence of catalytic impurities, especially basic substances, can significantly increase the decomposition rate. Ensure all glassware is thoroughly cleaned and that all reagents are of high purity.

Quantitative Data Summary

Table 1: Effect of pH on this compound Stability

pH RangeStabilityObservations
< 2 HighAcidic conditions significantly inhibit the decomposition rate.
2 Optimal for StorageAcidification to pH 2 has been shown to preserve this compound solutions for extended periods at ambient temperature.[2]
Neutral Moderate to LowDecomposition occurs at a noticeable rate.
> 10 (Alkaline) Very LowRapid hydrolysis and decomposition occur.[1]

Table 2: General Effect of Temperature on this compound Stability

TemperatureEffect on Decomposition RateRecommendations
Low (e.g., Refrigerated) MinimizedRecommended for long-term storage of this compound solutions.
Ambient (Room Temperature) NoticeableDecomposition can occur. For prolonged experiments at ambient temperature, pH control is crucial.
Elevated Significantly IncreasedAvoid heating this compound solutions unless experimentally necessary and with appropriate safety precautions and stabilization measures in place.

Experimental Protocols

Protocol for the Preparation of a Stabilized Acidic this compound Stock Solution
  • Materials:

    • Crystalline this compound

    • High-purity deionized water

    • Sodium bisulfate (NaHSO₄) or dilute sulfuric acid (H₂SO₄)

    • Calibrated pH meter

    • Volumetric flasks and other appropriate glassware

  • Procedure:

    • In a fume hood, carefully weigh the desired amount of crystalline this compound.

    • In a separate beaker, prepare the required volume of deionized water.

    • Slowly add a pre-calculated amount of sodium bisulfate or drops of dilute sulfuric acid to the water and stir until dissolved.

    • Monitor the pH of the acidic water using a calibrated pH meter, adjusting as necessary until a stable pH of 2.0 is achieved.

    • Carefully add the weighed this compound to the acidified water and stir gently until fully dissolved.

    • Transfer the solution to a clean, clearly labeled volumetric flask and dilute to the final volume with pH 2 water.

    • Store the stock solution in a tightly sealed container in a refrigerator.

General Safe Handling Procedures for this compound
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle solid this compound and its solutions in a well-ventilated laboratory or a fume hood.

  • Avoid Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces.

  • Use of Non-Sparking Tools: When handling solid this compound, use non-sparking tools.

  • Cleanliness: Maintain a clean and organized work area. In case of a spill, follow appropriate spill cleanup procedures for acidic and potentially unstable compounds.

  • Working Alone: Avoid working with this compound alone. Ensure a colleague is aware of the work being performed.

Visualizations

Nitramide_Decomposition_Pathway Base-Catalyzed Decomposition of this compound This compound This compound (H₂NNO₂) NitramideAnion This compound Anion (HNNO₂⁻) This compound->NitramideAnion Deprotonation Base Base (B) Base->NitramideAnion ProtonatedBase Protonated Base (BH⁺) NitramideAnion->ProtonatedBase TransitionState Transition State NitramideAnion->TransitionState Rate-determining step Products Products (N₂O + H₂O) TransitionState->Products Decomposition Troubleshooting_Workflow Troubleshooting Unexpected this compound Decomposition Start Decomposition Observed (e.g., gas evolution) CheckpH Check pH of Solution Start->CheckpH IsNeutralOrBasic pH Neutral or Basic? CheckpH->IsNeutralOrBasic Acidify Acidify to pH 2 IsNeutralOrBasic->Acidify Yes CheckTemp Check for Heat Sources IsNeutralOrBasic->CheckTemp No Cool Cool Solution (Ice Bath) Acidify->Cool End Decomposition Minimized Cool->End RemoveHeat Isolate from Heat CheckTemp->RemoveHeat Yes CheckPurity Consider Contamination CheckTemp->CheckPurity No RemoveHeat->End CheckPurity->End

References

Technical Support Center: Nitramide Reaction Kinetics in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the influence of solvents on the kinetics of nitramide reactions.

Frequently Asked Questions (FAQs)

Q1: How do solvents fundamentally influence the reaction rate of this compound decomposition?

A1: Solvents influence this compound decomposition rates by affecting the stability of the reactants and, more importantly, the transition state.[1] The choice of solvent can alter the activation energy of the reaction. Key solvent properties that play a role include polarity, proticity, and dielectric constant.[2][3][4] If the transition state is stabilized by the solvent more than the reactants are, the reaction rate will increase. Conversely, if the reactants are more stabilized than the transition state, the reaction will proceed slower.[1]

Q2: What is the generally accepted mechanism for the base-catalyzed decomposition of this compound in aqueous solution?

A2: The base-catalyzed decomposition of this compound (O₂NNH₂) into nitrous oxide (N₂O) and water follows a multi-step mechanism. The process involves a rapid equilibrium followed by a slow, rate-determining step.[5][6]

  • Fast Equilibrium: this compound acts as a weak acid and rapidly deprotonates in the presence of a base (or water acting as a base) to form the this compound anion (O₂NNH⁻) and a protonated solvent molecule (e.g., H₃O⁺).[5][6]

  • Slow Step: The this compound anion is the intermediate that then slowly decomposes to form N₂O and a hydroxide (B78521) ion (OH⁻). This is the rate-determining step of the reaction.[5][6]

  • Fast Step: The hydroxide ion produced in the slow step is rapidly neutralized by the proton formed in the initial equilibrium.[5][6]

Q3: How does the Brønsted-Lowry acid-base theory apply to this compound decomposition?

A3: The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor.[7] In the context of this compound decomposition, this compound (O₂NNH₂) acts as a Brønsted-Lowry acid by donating a proton to a base (the catalyst or the solvent itself). The reaction rate is dependent on this initial proton transfer, which is why the decomposition can be catalyzed by bases.[8]

Q4: What is the difference between polar protic and polar aprotic solvents in the context of these reactions?

A4:

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) contain hydrogen atoms bonded to electronegative atoms (like oxygen) and can form hydrogen bonds.[2] They are effective at solvating both cations and anions.[2]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile) have dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[2] They are less effective at solvating anions, which can sometimes enhance the reactivity of anionic nucleophiles.[2]

Troubleshooting Guide

Q1: My observed reaction rate is significantly different from literature values. What could be the cause?

A1: Several factors could lead to discrepancies in reaction rates:

  • Solvent Purity: Trace amounts of acidic or basic impurities in the solvent can inadvertently catalyze or inhibit the reaction. Ensure high-purity, dry solvents are used.

  • Temperature Control: this compound decomposition is sensitive to temperature changes.[3] A higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions and thus a higher reaction rate.[9] Ensure your reaction vessel is properly thermostated.

  • Catalyst Concentration: If you are studying a catalyzed reaction, inaccuracies in the catalyst concentration will directly impact the rate. Prepare catalyst solutions carefully and verify their concentrations.

  • pH of the Solution: For reactions in aqueous or protic solvents, the pH is critical. The decomposition of this compound is catalyzed by both acids and bases.[8][10] Ensure the pH is controlled and measured accurately.

Q2: I am observing poor reproducibility between experimental runs. How can I improve consistency?

A2: Poor reproducibility often stems from variations in experimental conditions:

  • Consistent Procedure: Ensure that the order and timing of reagent addition are identical for every run.

  • Thermal Equilibrium: Allow all solutions to reach the target temperature before mixing them to initiate the reaction.

  • Stirring/Agitation: Inconsistent mixing can lead to local concentration gradients. Use a consistent and adequate stirring rate for all experiments.

  • Instrument Calibration: Regularly calibrate your analytical instruments (e.g., spectrophotometer, pH meter) to ensure accurate measurements.

Q3: How do I select an appropriate solvent for my kinetics study?

A3: The choice of solvent is critical for controlling the reaction.[1]

  • Consider the Mechanism: The polarity of the solvent should be chosen to preferentially stabilize the transition state of the reaction. For this compound decomposition, which proceeds through an anionic intermediate, a more polar solvent might be expected to stabilize this charged species.

  • Dielectric Constant: The solvent's dielectric constant can influence the rate of reactions involving charged or polar species.[3][4] However, the relationship is not always straightforward. For instance, in one study on piperidine (B6355638) synthesis, the reaction was faster in ethanol, which has a lower dielectric constant than methanol.[4]

  • Solubility: Ensure that this compound and any catalysts are fully soluble in the chosen solvent to maintain a homogeneous reaction mixture.

  • Inertness: The solvent should not participate in side reactions with the reactants, intermediates, or products.

Quantitative Data Summary

The rate of a reaction is highly dependent on the solvent and temperature. The table below presents data from a kinetic study on the formation of substituted piperidines, illustrating how activation parameters can vary between different protic solvents.

SolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔHǂ) (kJ/mol)Entropy of Activation (ΔSǂ) (J/mol·K)
Methanol 25(Value not specified)104.2101.7142.4
Ethanol 25(Value not specified)46.944.4-66.6

Data adapted from a study on piperidine synthesis to illustrate solvent effects on activation parameters.[4] Note that a lower activation energy (Ea) in ethanol suggests the reaction proceeds more easily than in methanol.[4]

Experimental Protocols

Protocol 1: Monitoring this compound Decomposition by UV-Vis Spectrophotometry

This protocol describes a general method for studying the kinetics of this compound decomposition by monitoring the change in absorbance of a reactant or product over time.

1. Materials and Reagents:

  • This compound
  • High-purity solvent (e.g., water, ethanol)
  • Buffer solutions or catalyst stock solution (if applicable)
  • Volumetric flasks and pipettes
  • Quartz cuvettes

2. Instrumentation:

  • Thermostatted UV-Vis Spectrophotometer with a multi-cell holder
  • Water bath or Peltier temperature controller
  • Stopwatch

3. Methodology:

  • Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) for the species you intend to monitor (e.g., the this compound anion intermediate). Perform a wavelength scan of the initial and final reaction mixtures.
  • Prepare Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare the catalyst or buffer solution at the desired concentration.
  • Temperature Equilibration: Place the cuvettes containing the solvent and catalyst/buffer solution in the thermostatted cell holder of the spectrophotometer. Allow them to equilibrate at the target reaction temperature for at least 15-20 minutes.
  • Initiate Reaction: To start the reaction, inject a small, known volume of the this compound stock solution into the cuvette, quickly mix by inverting the cuvette (with a stopper), and immediately begin recording the absorbance at the predetermined λ_max as a function of time.
  • Data Collection: Record absorbance readings at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the concentration of the species versus time. Determine the reaction order and the rate constant (k) by analyzing the shape of the curve or by plotting the data in an integrated rate law form (e.g., ln[A] vs. time for a first-order reaction).

Visualizations

experimental_workflow cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_analysis 3. Analysis Phase prep_reagents Prepare Reagents (this compound, Solvent, Catalyst) select_lambda Select Analytical Wavelength (λ_max) equilibrate Equilibrate Solutions to Reaction Temperature select_lambda->equilibrate initiate_reaction Initiate Reaction (Mix Reagents) equilibrate->initiate_reaction collect_data Collect Data (e.g., Absorbance vs. Time) initiate_reaction->collect_data convert_data Convert Absorbance to Concentration collect_data->convert_data plot_data Plot Concentration vs. Time convert_data->plot_data determine_kinetics Determine Rate Law and Rate Constant (k) plot_data->determine_kinetics

Caption: Workflow for a typical this compound kinetics experiment.

mechanism O2NNH2 O₂NNH₂ + H₂O O2NNH_neg O₂NNH⁻ + H₃O⁺ O2NNH2->O2NNH_neg k₁ / k₋₁ (Fast Equilibrium) products N₂O + H₂O + OH⁻ O2NNH_neg->products k₂ (Slow, Rate-Determining) final_products N₂O + 2H₂O products->final_products k₃ (Fast Neutralization)

Caption: Base-catalyzed decomposition mechanism of this compound.[5][6]

solvent_effects solvent Solvent Properties polarity Polarity / Dielectric solvent->polarity proticity Proticity (H-Bonding) solvent->proticity stabilization Differential Solvation polarity->stabilization proticity->stabilization reactant_stab Reactant Stabilization stabilization->reactant_stab ts_stab Transition State (TS) Stabilization stabilization->ts_stab energy Activation Energy (ΔG‡) reactant_stab->energy Increases ΔG‡ ts_stab->energy Decreases ΔG‡ rate Reaction Rate (k) energy->rate

Caption: Influence of solvent properties on reaction kinetics.[1]

References

Technical Support Center: Managing the Hygroscopic Nature of Nitramide in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with nitramide (H₂NNO₂), its hygroscopic and deliquescent nature presents significant experimental challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be hygroscopic and deliquescent?

A1: Hygroscopic materials readily absorb moisture from the atmosphere. This compound is not just hygroscopic; it is also deliquescent, meaning it will absorb enough atmospheric moisture to dissolve and form a liquid solution. This property is critical to manage as it can alter the mass, concentration, and stability of the compound.

Q2: How should I store solid this compound to prevent moisture absorption?

A2: Proper storage is the first line of defense against the hygroscopic nature of this compound. It should be stored in a tightly sealed, airtight container. For enhanced protection, place this primary container inside a desiccator containing an active desiccant. Regularly check and regenerate or replace the desiccant to maintain a low-humidity environment. Store the desiccator in a cool, dry place away from direct sunlight.

Q3: What are the signs that my this compound sample has absorbed moisture?

A3: Visual inspection can often reveal moisture absorption. Signs include clumping of the powder, the formation of a paste-like substance, or complete deliquescence into a liquid. If you observe any of these, the true mass of the this compound is uncertain, and the sample should be dried before use in quantitative experiments.

Q4: Can I still use this compound that has absorbed moisture?

A4: It is not recommended to use this compound that has absorbed an unknown amount of water for experiments requiring precise concentrations. However, the material can often be salvaged by drying it under a high vacuum for several hours. After drying, it is crucial to handle the material quickly in a controlled, low-humidity environment to prepare stock solutions.

Q5: What is the critical relative humidity (CRH) of this compound?

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate weighing of solid this compound.
  • Possible Cause: Rapid moisture absorption from the air during the weighing process.

  • Solutions:

    • Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary tools and vials ready before opening the this compound container.

    • Controlled Environment: If available, perform all weighing inside a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen or argon).

    • Weighing by Difference: This is a highly recommended technique.

      • Pre-weigh a sealed vial.

      • Quickly add the approximate amount of this compound to the vial and seal it.

      • Weigh the sealed vial containing the this compound.

      • The difference between the two weights is the mass of the this compound.

    • Use a Desiccator: If a glove box is unavailable, place the analytical balance in a low-traffic area of the lab and consider using a balance draft shield. Keep a container of desiccant inside the balance chamber.

Issue 2: Variability in experimental results and poor reproducibility.
  • Possible Cause: Inaccurate concentration of this compound stock solutions due to moisture absorption. The decomposition of this compound in the presence of water can also lead to inconsistent results.[1][2][3]

  • Solutions:

    • Dry the Sample: Before preparing a stock solution, dry an aliquot of the this compound under high vacuum to remove any absorbed water.

    • Prepare Solutions Immediately: After weighing the dried this compound, dissolve it in the appropriate solvent without delay.

    • Quantify Water Content: For highly sensitive experiments, determine the water content of your this compound sample using Karl Fischer titration. This will allow you to correct for the mass of water and calculate the exact concentration of your solution.

    • Fresh Solutions: Prepare this compound solutions fresh for each experiment, as they can degrade over time, especially if any moisture is present.

Issue 3: Physical changes in the solid this compound during storage (clumping, liquefying).
  • Possible Cause: Inadequate storage conditions allowing for moisture ingress.

  • Solutions:

    • Inspect Storage Containers: Ensure that the primary container has a secure, airtight seal. Consider using containers with PTFE-lined caps (B75204).

    • Check Desiccant: The desiccant in your desiccator may be saturated. Regenerate or replace it. Indicating desiccants that change color when saturated are highly recommended.

    • Aliquot Samples: Upon receiving a new batch of this compound, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture during repeated openings.

Quantitative Data

CompoundRelative Humidity (RH)TemperatureExposure TimeWater Absorption (% by weight)Reference
Ammonium (B1175870) Dithis compound (ADN)60%30°C12 hours18%
ADN/18-crown-6 Cocrystal60%30°C12 hours0.9%
Ammonium Dithis compound (ADN)>55.2%25°C-Deliquescence Occurs

Experimental Protocols

Protocol 1: Weighing Hygroscopic and Deliquescent this compound

Objective: To accurately weigh a sample of solid this compound while minimizing moisture absorption.

Materials:

  • Solid this compound

  • Airtight storage container

  • Analytical balance

  • Spatula

  • Sealed weighing vials (e.g., with screw caps and PTFE liners)

  • Glove box (recommended) or desiccator

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.

Procedure:

  • Preparation (in a low-humidity environment if possible):

    • Ensure all glassware and tools are clean and completely dry.

    • Pre-label the weighing vials.

    • Tare the analytical balance.

  • Weighing by Difference:

    • Place a sealed, empty weighing vial on the balance and record its mass.

    • Move the vial and the this compound container into a glove box if available. If not, work quickly in a draft-free area.

    • Briefly open the this compound container and quickly transfer an approximate amount of the solid to the weighing vial using a clean, dry spatula.

    • Immediately and securely seal the weighing vial.

    • Place the sealed vial back on the analytical balance and record the new mass.

    • The mass of the this compound is the difference between the final and initial mass of the vial.

  • Post-Weighing:

    • Immediately proceed to the dissolution step to minimize any moisture absorption by the transferred solid.

    • Tightly reseal the main this compound container and return it to the desiccator for storage.

Protocol 2: Preparation of a Standard Solution of this compound

Objective: To prepare a this compound solution of a known concentration.

Materials:

  • Accurately weighed this compound (from Protocol 1)

  • Appropriate solvent (ensure compatibility and dryness)

  • Volumetric flask (Class A)

  • Funnel

  • Wash bottle with the appropriate solvent

  • Magnetic stirrer and stir bar (optional)

  • PPE: safety glasses, lab coat, gloves.

Procedure:

  • Transfer of Solid:

    • Place a clean, dry funnel into the neck of the volumetric flask.

    • Carefully transfer the weighed this compound from the weighing vial through the funnel into the volumetric flask.

  • Rinsing:

    • Rinse the weighing vial multiple times with small aliquots of the solvent, transferring the rinsate into the volumetric flask through the funnel. This ensures a quantitative transfer of the solid.

    • Rinse the funnel with the solvent to wash any remaining crystals into the flask.

  • Dissolution:

    • Add solvent to the volumetric flask until it is about half to two-thirds full.

    • Swirl the flask (or use a magnetic stirrer) until the this compound is completely dissolved.

  • Dilution to Volume:

    • Carefully add more solvent until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask. Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenization:

    • Stopper the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a this compound sample.

Materials:

  • Karl Fischer titrator (coulometric is preferred for low water content)

  • Karl Fischer reagents

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Gas-tight syringe or solid sample introduction system

  • This compound sample

  • PPE: safety glasses, lab coat, gloves.

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate reagents and pre-titrating to a dry, stable endpoint.

  • Sample Preparation and Introduction:

    • Due to its hygroscopic nature, the sample must be introduced into the titration cell without exposure to ambient air.

    • Using a Syringe (for deliquesced samples): If the this compound has deliquesced, a known volume can be drawn into a gas-tight syringe and injected directly into the titration cell. The mass of the sample is determined by weighing the syringe before and after injection.

    • Using a Solid Sample Introduction System: For solid this compound, use a device designed for introducing solids into a sealed Karl Fischer cell. This minimizes exposure to atmospheric moisture.

    • Alternatively, quickly weigh the solid in a sealed container, and then rapidly transfer the entire sample into the titration cell.

  • Titration:

    • Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in micrograms of water or as a percentage.

  • Calculation:

    • Calculate the percentage of water in the original this compound sample based on the mass of the sample introduced and the amount of water detected by the titrator.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_weighing Weighing cluster_dissolution Solution Preparation cluster_analysis Experiment/Analysis storage Store in Airtight Container within a Desiccator weighing_prep Prepare Vials & Tools storage->weighing_prep Retrieve Sample weigh_by_difference Weigh by Difference (in Glove Box if possible) weighing_prep->weigh_by_difference dissolve Immediately Dissolve in Anhydrous Solvent weigh_by_difference->dissolve Proceed Immediately quantitative_transfer Quantitative Transfer to Volumetric Flask dissolve->quantitative_transfer dilute_to_mark Dilute to Calibration Mark quantitative_transfer->dilute_to_mark homogenize Homogenize Solution dilute_to_mark->homogenize use_solution Use Freshly Prepared Solution in Experiment homogenize->use_solution

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Experimental Results cause1 Inaccurate this compound Concentration? start->cause1 root_cause1 Moisture Absorption During Weighing? cause1->root_cause1 Yes root_cause2 Degradation of Stock Solution? cause1->root_cause2 Yes solution5 Verify Water Content with Karl Fischer Titration cause1->solution5 For high precision solution1 Dry this compound Aliquot Under Vacuum Before Use root_cause1->solution1 solution2 Weigh in Controlled Environment (Glove Box) root_cause1->solution2 solution3 Use 'Weighing by Difference' Technique root_cause1->solution3 solution4 Prepare Fresh Solutions Before Each Experiment root_cause2->solution4

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Effective Decontamination Procedures for Nitramide Spills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitramide. The following information is intended to assist in the development of effective decontamination procedures for this compound spills.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (H₂NNO₂) is a chemical compound that is an isomer of hyponitrous acid.[1] It is primarily hazardous due to its potential to decompose, which can be accelerated by the presence of acids or bases.[2][3] The decomposition of this compound in the presence of a base is a first-order reaction that produces dinitrogen oxide (N₂O), a gas, and water.[4][5]

Q2: What are the initial decomposition products of this compound in an aqueous solution?

A2: The decomposition of this compound in water proceeds through a mechanism that involves the formation of the O₂NNH⁻ anion and a proton (H⁺) in a fast equilibrium step. The anion then slowly decomposes to produce dinitrogen oxide (N₂O) gas and a hydroxide (B78521) ion (OH⁻).[6] The hydroxide ion then reacts with the proton in a fast step to form water.[6]

Q3: Can this compound spills be neutralized?

A3: Yes, this compound spills can be neutralized through chemical decomposition. Alkaline hydrolysis, using a basic solution, is a promising method for the decontamination of this compound and related compounds.[7][8] The base catalyzes the decomposition of this compound into dinitrogen oxide and water.[5]

Q4: What are the expected gaseous byproducts of this compound decontamination?

A4: The primary gaseous byproduct of the base-catalyzed decomposition of this compound is dinitrogen oxide (N₂O).[4][9] The decomposition of related nitramine compounds under alkaline conditions can also produce ammonia (B1221849) (NH₃).[7] It is crucial to ensure adequate ventilation during the decontamination process to prevent the buildup of these gases.

Troubleshooting Guides

Problem: The decontamination solution does not appear to be effective, and the this compound is not visibly decomposing.

Possible Cause Troubleshooting Step
Insufficiently alkaline solution. The decomposition of this compound is base-catalyzed. Ensure the pH of the decontamination solution is sufficiently high (pH > 10 is recommended for analogous compounds).[7] You can test the pH of the solution using pH paper. If the pH is too low, cautiously add more of the basic neutralizing agent.
Low ambient temperature. Chemical reactions, including decomposition, are often slower at lower temperatures. If it is safe to do so, consider gently warming the spill area, but be aware that heating this compound can cause it to decompose explosively.[10]
Incorrect choice of neutralizing agent. While a variety of bases can be used, their effectiveness may vary. Consider using a solution of sodium bicarbonate or sodium carbonate, which are commonly used for neutralizing chemical spills.

Problem: A significant amount of gas is evolving from the spill during decontamination.

Possible Cause Troubleshooting Step
Decomposition of this compound. The base-catalyzed decomposition of this compound produces dinitrogen oxide (N₂O) gas.[4][9] This is an expected outcome of the decontamination process.
Reaction with acidic contaminants. If the this compound was spilled on a surface with acidic contaminants, the addition of a basic decontamination solution could cause a reaction that evolves gas, such as carbon dioxide if carbonates are present.[11][12]
High concentration of this compound or neutralizing agent. A more concentrated spill or a highly concentrated decontamination solution can lead to a faster reaction and more vigorous gas evolution.
Action: Ensure the spill area is well-ventilated to prevent the accumulation of dinitrogen oxide and any other potential gaseous byproducts. Personnel should have appropriate respiratory protection. If the gas evolution is excessively vigorous, consider diluting the spill with water (if compatible) before applying the neutralizing agent.

Problem: The decontamination process is generating heat.

Possible Cause Troubleshooting Step
Exothermic decomposition reaction. The thermal decomposition of ammonium (B1175870) dithis compound, a related compound, is an exothermic process.[13] The base-catalyzed decomposition of this compound may also release heat.
Neutralization of acidic contaminants. If the spill area contains acidic substances, their neutralization by the basic decontamination solution will be an exothermic reaction.
Action: Apply the neutralizing agent slowly and in portions to control the rate of the reaction and heat generation. If the temperature increases significantly, you can add water to the spill to help dissipate the heat, provided water is not incompatible with any other materials present.

Data Presentation

Table 1: Decomposition Products of Nitramine Compounds under Alkaline Conditions

CompoundDecontamination ConditionDecomposition Products
This compoundBase-catalyzedDinitrogen oxide (N₂O), Water (H₂O)[4][5]
RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)Alkaline hydrolysis (pH > 10)Nitrite (NO₂⁻), Formaldehyde (HCHO), Formic acid (HCOOH), Ammonia (NH₃), Dinitrogen oxide (N₂O)[7]
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)Alkaline hydrolysis (pH > 10)Nitrite (NO₂⁻), Formaldehyde (HCHO), Formic acid (HCOOH), Ammonia (NH₃), Dinitrogen oxide (N₂O)[7]

Experimental Protocols

Protocol 1: General Decontamination Procedure for a Small this compound Spill

This protocol is a general guideline and should be adapted based on the specific circumstances of the spill, including the amount of material, the surface it is on, and the available safety equipment.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination solution: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Plastic bags for waste disposal.

  • Scoop and dustpan (non-sparking).

  • pH paper.

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the area.

  • Ensure Proper Ventilation: Open windows or use a fume hood to ensure adequate ventilation.

  • Don PPE: Put on safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: If the spill is liquid, contain it by creating a dike with absorbent material around the perimeter.

  • Apply Decontamination Solution: Slowly and carefully apply the sodium bicarbonate or sodium carbonate solution to the spilled this compound. Start from the outer edge of the spill and work inwards.

  • Observe the Reaction: The this compound should begin to decompose, which may be accompanied by the evolution of dinitrogen oxide gas.[4][9] Avoid inhaling any evolved gases.

  • Test for Neutralization: After the initial reaction has subsided, test the pH of the treated spill with pH paper. The pH should be near neutral (pH 7). If the area is still acidic or basic, apply more of the appropriate neutralizing agent.

  • Absorb the Residue: Once the this compound is neutralized, cover the area with absorbent material to soak up the liquid.

  • Collect and Dispose of Waste: Using a non-sparking scoop and dustpan, collect the absorbent material and any remaining solid residue. Place all contaminated materials in a labeled plastic bag for hazardous waste disposal according to your institution's guidelines.

  • Decontaminate the Area: Wipe down the spill area with a damp cloth or sponge and a mild detergent. Dispose of the cleaning materials as hazardous waste.

  • Remove PPE and Wash Hands: Remove your PPE, placing disposable items in the hazardous waste bag. Wash your hands thoroughly with soap and water.

Mandatory Visualization

Nitramide_Decontamination_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_decon Decontamination Process cluster_cleanup Final Cleanup & Disposal Spill This compound Spill Evacuate Evacuate & Secure Area Spill->Evacuate Incident Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill Don_PPE->Contain Apply_Decon Apply Alkaline Solution (e.g., NaHCO3) Contain->Apply_Decon Monitor Monitor for Gas Evolution (N2O) & Heat Generation Apply_Decon->Monitor Test_pH Test for Neutrality (pH ~7) Monitor->Test_pH Absorb Absorb Residue Test_pH->Absorb If Neutral Collect_Waste Collect Contaminated Material Absorb->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose Decontaminate_Area Clean Spill Area Dispose->Decontaminate_Area Remove_PPE Remove PPE & Wash Hands Decontaminate_Area->Remove_PPE

Caption: Workflow for this compound Spill Decontamination.

Decontamination_Troubleshooting cluster_ineffective Ineffective Decontamination cluster_gas Excessive Gas Evolution cluster_heat Heat Generation Start Decontamination Issue Observed Ineffective Decontamination Appears Ineffective Start->Ineffective Gas Significant Gas Evolution Start->Gas Heat Noticeable Heat Generation Start->Heat Check_pH Check Solution pH Ineffective->Check_pH Check_Temp Consider Temperature Ineffective->Check_Temp Check_Agent Verify Neutralizing Agent Ineffective->Check_Agent Adjust_pH Adjust pH (if low) Check_pH->Adjust_pH pH < 10 Assess_Ventilation Ensure Adequate Ventilation Gas->Assess_Ventilation Dilute Consider Dilution (if safe) Gas->Dilute Slow_Application Apply Neutralizer Slowly Heat->Slow_Application Add_Water Add Water to Dissipate Heat (if compatible) Heat->Add_Water

References

Technical Support Center: Improving the Thermal Stability of Nitramide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of nitramide-based energetic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary approaches to improve the thermal stability of this compound-based compounds?

A1: The main strategies focus on modifying the crystal structure and intermolecular interactions to create a more stable crystalline lattice. Key approaches include:

  • Cocrystallization: This is a widely used technique where a this compound compound is combined with another molecule (a "coformer") in a specific stoichiometric ratio to form a new crystalline solid, known as a cocrystal.[1][2] The goal is to introduce stabilizing intermolecular interactions, such as hydrogen bonds and π-π stacking, which can increase the energy required to initiate decomposition.[3][4]

  • Addition of Stabilizers: Introducing small amounts of chemical stabilizers can suppress decomposition pathways. For instance, compounds like hexamethylenetetramine (HEX) and N-methyl-4-nitroaniline (MNA) have been shown to increase the decomposition temperature of ammonium (B1175870) dithis compound (ADN).[5]

  • Crystal Morphology and Size Control: Modifying the size and shape of the crystals can impact thermal stability. For example, preparing HMX with a narrow particle size distribution has been shown to enhance its thermal stability.[6]

Q2: How do I select an appropriate coformer for cocrystallization to enhance thermal stability?

A2: Selecting a suitable coformer is crucial for successful cocrystallization.[7] Consider the following factors:

  • Molecular Complementarity: The coformer should have functional groups capable of forming strong intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-interactions) with the this compound compound.[8][9]

  • Structural Similarity: Sometimes, coformers with similar structural motifs can facilitate the formation of a stable cocrystal lattice.

  • Thermal Stability of Coformer: The coformer itself should be thermally stable, ideally with a decomposition temperature higher than that of the parent this compound.

  • Energetic vs. Inert Coformers: Coformers can be energetic (like TNT) or inert. Energetic coformers can help maintain or even improve detonation performance, while inert coformers are often used to significantly improve safety characteristics like impact sensitivity.[7]

Q3: What role do hydrogen bonds play in improving thermal stability?

A3: Hydrogen bonds are a critical factor in enhancing the thermal stability of energetic materials.[10] Strong intermolecular and intramolecular hydrogen bonds create a robust network within the crystal lattice.[4][11] This network holds the molecules more tightly, increasing the energy barrier for the molecular motions required for decomposition to begin.[12] For example, the thermal stability of the energetic material FOX-7 is largely attributed to strong intramolecular hydrogen bonds.[10]

Troubleshooting Experimental Issues

Q1: My cocrystallization attempt failed, and I only recovered the starting materials. What went wrong?

A1: This is a common issue. Several factors could be responsible:

  • Solvent Choice: The solvent is critical. The chosen solvent may be unsuitable for cocrystallization if both components have vastly different solubilities or if the solvent interacts too strongly with one component, preventing cocrystal formation.[13]

  • Stoichiometry: The molar ratio of the this compound to the coformer must be precise. An incorrect ratio can lead to the crystallization of only one component.

  • Evaporation Rate: In solvent evaporation methods, a very rapid evaporation rate may not allow sufficient time for the ordered arrangement of molecules into a cocrystal lattice. A slow evaporation process is generally more effective.[13]

  • Thermodynamic Instability: The formation of the cocrystal may not be thermodynamically favorable compared to the individual components under the experimental conditions.

Q2: The decomposition temperature of my compound did not increase after cocrystallization. Why might this be?

A2: While cocrystallization is a powerful technique, it doesn't guarantee improved thermal stability. Possible reasons include:

  • Weak Intermolecular Interactions: The interactions formed between the this compound and the coformer in the crystal lattice may be too weak to significantly increase the overall stability.

  • Destabilizing Crystal Packing: The resulting crystal packing in the cocrystal might introduce strain or unfavorable contacts that lower the decomposition energy barrier.

  • Coformer Decomposition: The coformer itself might have a lower decomposition temperature, initiating the decomposition of the entire cocrystal at a lower temperature.

Q3: I'm observing unexpected or broad peaks in my Differential Scanning Calorimetry (DSC) thermogram. What could this indicate?

A3: Unexpected DSC results can point to several issues:

  • Sample Impurity: The sample may contain residual solvent, unreacted starting materials, or byproducts from the synthesis, each of which will have its own thermal signature.[14]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point and decomposition temperature. The presence of multiple polymorphs can lead to complex or overlapping peaks.

  • Phase Transitions: The observed peak might be a solid-solid phase transition or a melt followed by decomposition, rather than a direct solid-state decomposition.[15]

  • Reaction with Sample Pan: The sample might be reacting with the material of the DSC pan (e.g., aluminum) at elevated temperatures. Using an inert pan (e.g., gold-plated) can help mitigate this.

Data Presentation: Thermal Stability Improvement via Cocrystallization

The following table summarizes the decomposition peak temperatures (Tp) of common this compound compounds and their corresponding cocrystals, as determined by DSC.

This compound CompoundCoformerMolar RatioTp of this compound (°C)Tp of Cocrystal (°C)Change in Tp (°C)
CL-20TNT2:1~240~253+13
CL-20HMX2:1~240~278+38
CL-20FOX-71:1~240~265+25
HMXNQ1:1~280>280Increased Stability[8]
ADNMNA100:1.5 (w/w)~186~190+4[16]
ADNHEX100:1.5 (w/w)~186~192+6[16]

Note: Decomposition temperatures can vary based on experimental conditions, particularly the heating rate.[16]

Experimental Protocols

Protocol 1: Synthesis of an Energetic Cocrystal via Slow Solvent Evaporation

This protocol describes a general method for preparing cocrystals.

Methodology:

  • Dissolution: Dissolve stoichiometric amounts of the this compound compound and the chosen coformer in a suitable solvent or solvent mixture at room temperature or with gentle heating. Ensure complete dissolution of both components.[13]

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate impurities.

  • Crystallization: Transfer the clear solution to a clean vial. Cover the vial with a cap containing small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in an undisturbed location, free from vibrations, at a constant temperature (e.g., room temperature).

  • Crystal Harvesting: Once single crystals of suitable size have formed, carefully harvest them from the mother liquor.

  • Drying: Gently dry the harvested crystals on filter paper or in a desiccator to remove any residual solvent.

  • Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), and thermal analysis (DSC/TGA).

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for analyzing the thermal decomposition of a this compound-based compound.[17]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium) according to the manufacturer's guidelines.[14]

  • Sample Preparation: Accurately weigh 0.5-2 mg of the finely ground sample into a clean DSC pan (e.g., aluminum, copper, or gold-plated for reactive materials).

  • Sample Sealing: Hermetically seal the pan to prevent the loss of volatile decomposition products, which could affect the measured heat flow. Prepare an identical empty, sealed pan to serve as a reference.

  • DSC Method:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 30-50 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition. A nitrogen atmosphere is typically used.[18]

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperature and the peak temperature of the exothermic decomposition event are key indicators of thermal stability.[17]

Visualizations

G cluster_input Initial State cluster_process Stabilization Workflow cluster_output Outcome A Unstable this compound Compound B Select Stabilization Approach A->B Identify Need for Improved Stability C Design & Synthesize New Material B->C e.g., Cocrystallization, Stabilizer Addition G No Improvement / Further Optimization B->G Path Not Viable D Characterize Thermal Properties C->D e.g., DSC, TGA E Analyze Results D->E E->B Unsuccessful F Improved Thermal Stability E->F Successful

Caption: General workflow for improving the thermal stability of this compound compounds.

G cluster_crystal Cocrystal Lattice cluster_forces Intermolecular Forces cluster_properties Resulting Properties A This compound Molecule C Hydrogen Bonds A->C Self-Assembly via D π-π Stacking A->D Self-Assembly via E Van der Waals Forces A->E Self-Assembly via B Coformer Molecule B->C Self-Assembly via B->D Self-Assembly via B->E Self-Assembly via F Increased Crystal Lattice Energy C->F D->F E->F G Enhanced Thermal Stability F->G Leads to

Caption: Relationship between intermolecular forces and enhanced thermal stability in cocrystals.

References

Validation & Comparative

A Comparative Analysis of Nitramide, RDX, and HMX Explosives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance, sensitivity, and decomposition mechanisms of the nitramine explosives Nitramide, RDX, and HMX reveals significant disparities in available experimental data. While RDX and HMX are well-characterized high-performance explosives, a notable lack of experimental data on the explosive properties of pure, solid this compound limits a direct comparative assessment.

This guide provides a detailed comparison of RDX and HMX, summarizing their key performance parameters, sensitivity to external stimuli, and thermal decomposition pathways based on extensive experimental evidence. Standardized experimental protocols for characterizing these properties are also detailed to provide a framework for future research and evaluation. Due to the scarcity of published experimental data for solid this compound's explosive characteristics, its properties are discussed in the context of theoretical predictions and its behavior in solution, highlighting the need for further empirical investigation.

Performance Characteristics: A Quantitative Comparison

PropertyThis compound (H₂NNO₂)RDX ((CH₂NNO₂)₃)HMX ((CH₂NNO₂)₄)
Chemical Formula H₂N₂O₂C₃H₆N₆O₆C₄H₈N₈O₈
Molar Mass ( g/mol ) 62.03222.12296.16
Density (g/cm³) ~1.78 (calculated)1.821.91
Detonation Velocity (m/s) Data Not Available8,750[1]9,100[2][3]
Detonation Pressure (GPa) Data Not Available~34~39
Impact Sensitivity (BAM Fallhammer, J) Data Not Available7.57.4[4]
Friction Sensitivity (BAM Friction, N) Data Not Available120120[4]
Decomposition Temperature (°C) ~72-75 (melts)~204 (melts)~279 (decomposes explosively)[3]

Sensitivity to External Stimuli

The sensitivity of an explosive to impact and friction is a critical safety parameter. Both RDX and HMX are considered relatively insensitive secondary explosives, requiring a significant stimulus for initiation. Standardized tests, such as the BAM Fallhammer for impact sensitivity and the BAM Friction test, are used to quantify these properties. As indicated in the table, specific experimental sensitivity data for solid this compound is not available.

Thermal Stability and Decomposition

The thermal stability of an explosive is crucial for its safe handling, storage, and application. Differential Scanning Calorimetry (DSC) is a common technique used to determine the decomposition temperature and thermal behavior of energetic materials.

This compound is known to be thermally unstable and decomposes at a relatively low temperature. In aqueous solutions, its decomposition is base-catalyzed, proceeding through deprotonation to form nitrous oxide (N₂O) and water.[1][5] The thermal decomposition of solid this compound under low-pressure conditions has been observed to begin at ambient temperatures, yielding N₂O and water.

RDX exhibits significantly higher thermal stability, melting at approximately 204°C and decomposing at higher temperatures.[1] The decomposition of RDX is a complex process that can proceed through several pathways depending on the conditions (e.g., gas phase vs. condensed phase, temperature). The primary initial step in the condensed phase is widely considered to be the cleavage of the N-NO₂ bond.[6]

HMX is the most thermally stable of the three, with a decomposition temperature of around 279°C.[3] Similar to RDX, the initial step in the thermal decomposition of HMX is the homolytic cleavage of the N-NO₂ bond.[7]

Experimental Protocols

The following are standardized methods for determining the key performance and safety characteristics of explosives.

Detonation Velocity

The detonation velocity is the speed at which a detonation wave propagates through an explosive. It is typically measured using a time-of-arrival technique with probes placed at known distances within a cylindrical charge of the explosive. The time it takes for the detonation wave to travel between the probes is measured electronically, and the velocity is calculated.

Detonation Pressure

Detonation pressure is the pressure of the shock wave produced by the detonation. It is often calculated from the experimental detonation velocity and the density of the explosive using thermodynamic codes and equations of state.

Impact Sensitivity (BAM Fallhammer Test)

This test determines the sensitivity of a substance to impact energy. A sample of the explosive is placed on an anvil, and a specified weight is dropped from varying heights. The height at which a reaction (e.g., explosion, flame, or smoke) occurs in 50% of the trials is determined and reported in Joules (J).

Friction Sensitivity (BAM Friction Test)

This test assesses the sensitivity of a substance to frictional stimuli. A small sample of the explosive is subjected to friction between a porcelain pin and a moving porcelain plate under a specified load. The lowest load at which a reaction occurs in at least one out of six trials is determined and reported in Newtons (N).

Thermal Stability (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. A small sample of the explosive is heated at a constant rate in a controlled atmosphere. The resulting thermogram shows endothermic events (like melting) and exothermic events (like decomposition), providing the decomposition temperature and information about the kinetics of the decomposition reaction.

Comparative Visualization

The following diagram illustrates the molecular structures of this compound, RDX, and HMX, and highlights the current availability of experimental explosive performance data.

Explosive_Comparison cluster_this compound This compound cluster_rdx RDX cluster_hmx HMX This compound This compound (H₂NNO₂) Structure: H₂N-NO₂ Experimental Data: Limited RDX RDX ((CH₂NNO₂)₃) Structure: Cyclic Nitramine Experimental Data: Extensive This compound->RDX Structural Precursor (Conceptual) HMX HMX ((CH₂NNO₂)₄) Structure: Cyclic Nitramine Experimental Data: Extensive RDX->HMX Structural Homologue

Molecular structures and data availability.

Decomposition Pathways

The decomposition of these nitramines under explosive conditions is a complex series of rapid chemical reactions. The initial steps of these reactions are crucial in determining the explosive's performance and sensitivity.

Decomposition_Pathways cluster_this compound This compound Decomposition (Aqueous) cluster_rdx_hmx RDX/HMX Decomposition (Condensed Phase) N0 H₂NNO₂ N1 [H₂NNO₂]⁻ + H⁺ N0->N1 Deprotonation N2 N₂O + OH⁻ N1->N2 Decomposition RH0 RDX or HMX RH1 Ring-N-NO₂ Bond Cleavage RH0->RH1 Initial Step RH2 Radical Species RH1->RH2 Formation of RH3 Final Products (N₂, H₂O, CO, CO₂) RH2->RH3 Reaction Cascade

Simplified decomposition pathways.

Conclusion

RDX and HMX are potent and well-understood military explosives with extensive experimental data supporting their performance and safety profiles. Both are characterized by high detonation velocities and pressures, coupled with relatively low sensitivity to accidental initiation. Their thermal decomposition is initiated by the cleavage of the N-NO₂ bond.

This compound, as the simplest nitramine, represents a fundamental building block for this class of explosives. However, there is a significant lack of experimental data on its performance and sensitivity as a solid explosive. While its decomposition in solution is documented, this behavior is not representative of its potential under detonation conditions. Future research focusing on the experimental characterization of solid this compound is necessary to fully understand its properties and to enable a direct and meaningful comparison with established nitramine explosives like RDX and HMX. Such studies would provide valuable insights into the structure-property relationships within the nitramine family of energetic materials.

References

A Comparative Guide to the Kinetic Models of Nitramide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic models proposed for the decomposition of nitramide (H₂NNO₂). The information presented is supported by experimental data from various studies, offering a comprehensive resource for understanding the stability and reaction kinetics of this energetic material.

Data Presentation: A Comparative Analysis of Kinetic Models

The decomposition of this compound can proceed through several pathways, primarily categorized as uncatalyzed, acid-catalyzed, and base-catalyzed mechanisms. The following tables summarize the key kinetic parameters for each model based on available experimental data.

Table 1: Uncatalyzed Decomposition of this compound
Rate Law Rate = k[H₂NNO₂]
Reaction Order First-order
Activation Energy (Ea) Data not consistently available in the searched literature.
Arrhenius Parameters Data not consistently available in the searched literature.
Notes The uncatalyzed decomposition is generally slow and is often overshadowed by catalyzed pathways in the presence of acidic or basic species.
Table 2: Acid-Catalyzed Decomposition of this compound
Rate Law Rate = k[H₂NNO₂][H⁺]
Reaction Order Second-order overall; first-order with respect to both this compound and H⁺ ions.
Activation Energy (Ea) Varies with acid concentration and type. Specific values require consultation of primary literature for defined conditions.
Arrhenius Parameters Dependent on specific experimental conditions.
Notes This pathway involves the protonation of the this compound molecule, facilitating its decomposition.
Table 3: Base-Catalyzed Decomposition of this compound
Rate Law Rate = k[H₂NNO₂][B] (where B is a base)
Reaction Order Second-order overall; first-order with respect to both this compound and the base.
Activation Energy (Ea) Generally lower than the uncatalyzed reaction. Specific values are dependent on the base used.
Arrhenius Parameters Dependent on the specific base and solvent system.
Notes This is a significant pathway for decomposition, involving the deprotonation of this compound.

It is important to note that the kinetic parameters for the decomposition of the related compound, ammonium (B1175870) dithis compound (ADN), have been reported with an activation energy range of 120–152 kJ mol−1 for the N₂O evolution reaction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound decomposition kinetics.

Gasometric Measurement of Decomposition Rate

This method quantifies the rate of decomposition by measuring the volume of gas (primarily N₂O) evolved over time.

Apparatus:

  • Reaction flask of known volume

  • Constant temperature bath

  • Gas burette or a gas syringe connected to the reaction flask

  • Magnetic stirrer

  • Timer

Procedure:

  • A precisely weighed amount of this compound is placed in the reaction flask.

  • The flask is filled with a solvent (e.g., water for uncatalyzed or aqueous acid/base for catalyzed reactions) and placed in the constant temperature bath to equilibrate.

  • The gas collection apparatus (burette or syringe) is connected to the reaction flask, ensuring a gas-tight seal. The initial volume is recorded.

  • The reaction is initiated by starting the magnetic stirrer.

  • The volume of gas evolved is recorded at regular time intervals.

  • The reaction is monitored until a significant amount of decomposition has occurred or the reaction ceases.

  • The rate of reaction is determined from the slope of the plot of the volume of gas evolved versus time. The initial rate can be used to determine the rate constant.

UV-Vis Spectrophotometric Monitoring of Decomposition

This technique follows the change in concentration of this compound over time by measuring its absorbance at a specific wavelength.

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Syringes for rapid mixing (for fast reactions)

  • Timer

Procedure:

  • The UV-Vis spectrum of a known concentration of this compound in the desired solvent is recorded to determine the wavelength of maximum absorbance (λ_max).

  • A calibration curve of absorbance versus concentration is prepared using a series of standard solutions of this compound.

  • The reaction is initiated by mixing the this compound solution with the solvent (or a solution containing a catalyst) directly in the cuvette or using a stopped-flow apparatus for fast reactions.

  • The absorbance at λ_max is monitored at regular time intervals.

  • The concentration of this compound at each time point is calculated from the absorbance value using the calibration curve.

  • The rate of reaction and the rate constant are determined by analyzing the change in concentration as a function of time, according to the appropriate integrated rate law.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships between the different decomposition pathways of this compound.

Nitramide_Decomposition_Pathways cluster_uncatalyzed Uncatalyzed Decomposition cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Catalyzed Decomposition This compound This compound (H₂NNO₂) Uncatalyzed_Intermediate [H₂NNO₂]* (Excited State) This compound->Uncatalyzed_Intermediate Slow Protonation Protonated this compound [H₃NNO₂]⁺ This compound->Protonation + H⁺ Deprotonation This compound Anion [HNNO₂]⁻ This compound->Deprotonation + Base Uncatalyzed_Products N₂O + H₂O Uncatalyzed_Intermediate->Uncatalyzed_Products Acid_Products N₂O + H₃O⁺ Protonation->Acid_Products Base_Products N₂O + OH⁻ Deprotonation->Base_Products Kinetic_Study_Workflow start Start: Define Kinetic Model to Validate exp_design Experimental Design (e.g., Gasometry, UV-Vis) start->exp_design data_acq Data Acquisition (e.g., Volume vs. Time, Absorbance vs. Time) exp_design->data_acq data_analysis Data Analysis (Determine Rate Law and Rate Constant) data_acq->data_analysis param_calc Calculate Kinetic Parameters (Activation Energy, Arrhenius Parameters) data_analysis->param_calc model_val Model Validation (Compare with Theoretical Model) param_calc->model_val end End: Validated Kinetic Model model_val->end

comparative evaluation of different nitramide synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of nitramide (H₂NNO₂) is a critical consideration. This guide provides a comparative analysis of two prominent methodologies for synthesizing this high-energy compound: the direct nitration of ammonia (B1221849) using nitryl fluoride (B91410) and a two-step approach starting from urea (B33335) via the hydrolysis of N,N'-dinitrourea.

Quantitative Performance Comparison

The selection of a synthesis route often depends on a trade-off between yield, reaction time, and the complexity of the procedure. The following table summarizes the key quantitative metrics for the two primary methods discussed.

ParameterMethod 1: Nitryl Fluoride & AmmoniaMethod 2: From Urea (Two-Step)
Starting Material Ammonia (NH₃), Nitryl Fluoride (FNO₂)Urea (CO(NH₂)₂)
Overall Yield Claimed to be high / near stoichiometric[1]~83% (Calculated)
Reaction Time < 1 hour for initial reactionStep 1: ~1 hour; Step 2: Varies
Number of Steps 1 (plus purification)2 (Nitration + Hydrolysis)
Key Reagents Nitryl Fluoride, Ammonia, Diethyl EtherFuming Nitric Acid, Oleum, Water
Purity Concerns Byproduct of Ammonium (B1175870) Fluoride requires separation[1]Requires isolation of intermediate

Described Methodologies and Signaling Pathways

General Synthetic Transformations

The synthesis of this compound, at its core, involves the formation of a nitrogen-nitro group (N-NO₂) bond on an ammonia-derived substrate. The two methods evaluated here achieve this through distinct chemical pathways, starting from simple, readily available precursors.

cluster_0 Method 1: Direct Nitration cluster_1 Method 2: Two-Step from Urea Ammonia Ammonia (NH₃) Nitramide_1 This compound (H₂NNO₂) Ammonia->Nitramide_1 + Diethyl Ether Nitryl_Fluoride Nitryl Fluoride (FNO₂) Nitryl_Fluoride->Nitramide_1 + Diethyl Ether Urea Urea DNU N,N'-Dinitrourea (DNU) Urea->DNU + HNO₃/Oleum (Nitration) Nitramide_2 This compound (H₂NNO₂) DNU->Nitramide_2 + H₂O (Hydrolysis)

Overview of the two primary this compound synthesis pathways.

Experimental Protocols

Method 1: Reaction of Nitryl Fluoride with Ammonia

This method offers a direct and rapid route to this compound, leveraging the high reactivity of nitryl fluoride.[1]

Protocol:

  • Prepare a saturated solution of ammonia in diethyl ether by bubbling ammonia gas through the solvent for approximately 20 minutes in a suitable reaction vessel.[1]

  • Introduce a gaseous stream of nitryl fluoride into the ammonia solution. The reaction is exothermic, and the temperature should be monitored. In a documented example, the temperature rose from 26°C to 32°C over 18 minutes.[1]

  • A white solid, which is a mixture of this compound and ammonium fluoride, will precipitate out of the solution.[1]

  • Collect the precipitate by filtration and wash with diethyl ether.[1]

  • Separate the this compound from the ammonium fluoride byproduct. The patent suggests repeated extraction with liquid ammonia at -33°C, in which ammonium fluoride is insoluble.[1]

Method 2: Synthesis from Urea via N,N'-Dinitrourea (DNU) Hydrolysis

This two-step method utilizes urea, an inexpensive and widely available starting material. The overall yield is high, based on an 83.2% yield for the first step and a near-quantitative yield for the second.[2][3]

Protocol:

Step 1: Synthesis of N,N'-Dinitrourea (DNU) from Urea [2][4]

  • In a reaction vessel, prepare a nitrating mixture of 100% nitric acid and 20% oleum. A volume ratio of 0.6:1 (HNO₃:Oleum) is specified as optimal.[2][4]

  • Cool the mixed acid to -15°C.

  • Add urea to the cooled nitrating mixture.

  • Allow the reaction to proceed for 50 minutes, during which the temperature is raised to 5°C.[2][4]

  • Isolate the N,N'-dinitrourea product. The reported yield under these conditions is 83.2%.[2][4]

Step 2: Hydrolysis of DNU to this compound [3]

  • Decompose the synthesized N,N'-dinitrourea by adding a stoichiometric amount of water. This hydrolysis reaction results in the formation of this compound.[3]

  • The reaction is reported to provide an almost quantitative yield of this compound.[3]

  • It is crucial to avoid an excess of water, as this will make the isolation of the final this compound product impossible.[3] Under laboratory conditions, the hydrolysis is often carried out in organic solvents with low dielectric permeability to facilitate product isolation.[3]

Comparative Workflow Logic

The decision-making process for selecting a synthesis method involves evaluating starting materials, procedural complexity, and desired outcomes such as yield and purity.

Start Initiate this compound Synthesis Decision Evaluate Starting Materials & Equipment Availability Start->Decision M1_Path Nitryl Fluoride (gas) & Ammonia available? Decision->M1_Path High Reactivity Route M2_Path Urea & Strong Acids (HNO₃/Oleum) available? Decision->M2_Path Low-Cost Precursor Route Method1 Method 1: Direct Nitration of NH₃ with FNO₂ M1_Path->Method1 Yes Method2 Method 2: Two-Step Synthesis from Urea M2_Path->Method2 Yes M1_Step1 React FNO₂ with NH₃ in Diethyl Ether Method1->M1_Step1 M2_Step1 Nitrate Urea to form N,N'-Dinitrourea (DNU) Method2->M2_Step1 M1_Step2 Isolate Precipitate (this compound + NH₄F) M1_Step1->M1_Step2 M1_Step3 Purify by Extraction M1_Step2->M1_Step3 Result Pure this compound (H₂NNO₂) M1_Step3->Result M2_Step2 Hydrolyze DNU with H₂O M2_Step1->M2_Step2 M2_Step2->Result

Decision workflow for selecting a this compound synthesis method.

References

Unveiling the Molecular Architecture of Nitramide: A Comparative Guide to Computational and Experimental Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, interactions, and potential applications. This guide provides a detailed comparison of experimental and computational data on the molecular structure of nitramide (H₂NNO₂), a molecule of significant interest in the study of energetic materials.

This compound presents a fascinating case of structural variance between its gaseous and solid states. Experimental evidence reveals a non-planar, asymmetric structure in the gas phase, which contrasts sharply with its planar conformation within a crystalline lattice. This guide will delve into the geometric parameters determined by various experimental techniques and compare them against a range of computational chemistry methods, offering insights into the accuracy and limitations of theoretical models.

Structural Parameters: A Tale of Two Phases

The molecular geometry of this compound is defined by its key bond lengths, bond angles, and dihedral angles. The following tables summarize the available quantitative data from both experimental and computational investigations.

Table 1: Comparison of Gas Phase Experimental and Computational Data for this compound's Structure
ParameterExperimental (Microwave Spectroscopy & Electron Diffraction)Computational (HF/6-31+G(d,p))Computational (B3PW91/6-31+G(d,p))Computational (MPW1PW91/6-31+G(d,p))
Bond Lengths (Å)
N-N1.3811.4011.3871.381
N-O1.2321.2011.2171.216
N-H-0.9921.0111.011
Bond Angles (°)
O-N-O129126.1126.5126.5
O-N-N-117.0116.9116.9
H-N-H-104.9106.9107.0
H-N-N-109.7109.8109.8
Sum of angles at N(amine) 340.3324.5333.5333.6
Table 2: Comparison of Solid Phase Experimental and Computational Data for this compound's Structure
ParameterExperimental (X-ray Diffraction at 140 K)[1]Computational (MPW1PW91/6-31+G(d,p) - Trimer, central unit)[1]
Bond Lengths (Å)
N-N1.321(2)1.324
N-O1.237(1)1.234
N-H0.86(2)-
Bond Angles (°)
O-N-O123.0(1)123.1
O-N-N118.51(6)118.4
H-N-H--
H-N-N117(1)-
Sum of angles at N(amine) 360 (planar)360 (planar)

Experimental and Computational Methodologies

A clear understanding of the methodologies employed is crucial for interpreting the structural data.

Experimental Protocols

Gas Phase - Microwave Spectroscopy and Electron Diffraction: The gas-phase structure of this compound has been determined using a combination of microwave spectroscopy and gas electron diffraction.[1] Microwave spectroscopy measures the rotational transitions of molecules, which are highly sensitive to the moments of inertia and thus the molecular geometry. Electron diffraction involves scattering a beam of electrons off the gas-phase molecules and analyzing the resulting diffraction pattern to determine the internuclear distances.

Solid Phase - X-ray Diffraction: The crystal structure of this compound was determined by single-crystal X-ray diffraction at various low temperatures.[1] In this technique, a beam of X-rays is directed at a single crystal of the compound. The scattering of the X-rays by the electron clouds of the atoms produces a diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the arrangement of atoms within the crystal lattice can be determined with high precision. For the data presented, crystals were grown by vacuum sublimation. Data was collected on a NONIUS KAPPA CCD diffractometer with graphite-monochromated Mo-Kα radiation. The structure was solved by direct methods and refined using the SHELXS-97 and SHELXL-97 programs.[1]

Computational Protocols

The computational data presented in this guide were obtained using a variety of quantum chemical methods. The calculations were performed to model both the isolated gas-phase molecule and a trimer to simulate the effects of hydrogen bonding in the solid state.

  • Hartree-Fock (HF): This is a fundamental ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the average field of all other electrons. The calculation cited used the 6-31+G(d,p) basis set.[1]

  • Density Functional Theory (DFT): DFT methods are a popular and computationally efficient approach that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The functionals used in the cited studies include:

    • B3PW91: A hybrid functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional. The 6-31+G(d,p) basis set was employed.[1]

    • MPW1PW91: A modified Perdew-Wang exchange and Perdew-Wang 91 correlation functional. This method, with the 6-31+G(d,p) basis set, was used to study the this compound trimer.[1]

  • Software: The specific software used for the Hartree-Fock and DFT calculations cited in the tables was not explicitly mentioned in the primary source, but these are standard methods available in numerous quantum chemistry packages.

Visualizing the Methodological Workflow

The following diagram illustrates the logical relationship between the experimental and computational approaches for determining and comparing molecular structures.

G cluster_exp Experimental Determination cluster_comp Computational Modeling exp_gas Gas Phase Methods (Microwave Spectroscopy, Electron Diffraction) exp_data Experimental Structural Data (Bond Lengths, Angles) exp_gas->exp_data exp_solid Solid Phase Method (X-ray Diffraction) exp_solid->exp_data compare Comparison and Correlation exp_data->compare comp_methods Select Computational Method (HF, DFT, MP2, etc.) comp_calc Perform Geometry Optimization Calculation comp_methods->comp_calc comp_basis Select Basis Set (e.g., 6-31+G(d,p)) comp_basis->comp_calc comp_data Computational Structural Data (Bond Lengths, Angles) comp_calc->comp_data comp_data->compare analysis Analysis of Discrepancies and Validation of Computational Models compare->analysis

References

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key spectroscopic techniques for the structural confirmation of nitramide (H₂NNO₂). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their analytical needs. The guide details the principles of each technique, presents comparative data in a structured format, and provides comprehensive experimental protocols.

Introduction to Spectroscopic Techniques

The structural elucidation of a molecule like this compound, the simplest nitramine, is crucial for understanding its chemical properties and behavior. Spectroscopic techniques are indispensable tools in this process, each providing unique insights into the molecule's structure. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). While NMR provides detailed information about the atomic connectivity and chemical environment, IR and Raman spectroscopies probe the vibrational modes of the molecule's functional groups. Mass Spectrometry, on the other hand, provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and structural motifs.

At a Glance: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity of atoms, chemical environment of nuclei (¹H, ¹⁵N).Provides unambiguous structural confirmation.[1]Lower sensitivity compared to MS.
IR Spectroscopy Presence of functional groups (N-H, N-N, NO₂).[2]Widely available, non-destructive.Can be sensitive to sample state (gas vs. solid).[3][4]
Raman Spectroscopy Vibrational modes, particularly for symmetric non-polar bonds.[2]Complementary to IR, less interference from water.[5]Can be affected by fluorescence.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[6][7]High sensitivity, requires very small sample amounts.Fragmentation can be complex to interpret.[6]

Quantitative Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NMR spectroscopy is a powerful technique for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹⁵N.

NucleusChemical Shift (δ)MultiplicityJ-coupling (Hz)Reference/Solvent
¹H~9.9 ppmSinglet-TMS/THF-d₈
¹⁵N (Amide)~ -220.3 ppmTriplet¹J(¹⁵N-¹H) = 89.7Nitromethane (B149229)/THF-d₈
¹⁵N (Nitro)~ -25.5 ppmSinglet-Nitromethane/THF-d₈
¹⁴N (Amide)~ -221 ppmBroad-Nitromethane/THF-d₈
¹⁴N (Nitro)~ -26 ppm--Nitromethane/THF-d₈
Vibrational Spectroscopy Data for this compound (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these techniques are crucial for identifying the characteristic vibrations of the amino (-NH₂) and nitro (-NO₂) functional groups, as well as the N-N bond.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
NH₂ asymmetric stretch~3380-
NH₂ symmetric stretch~3270-
NO₂ asymmetric stretch~1585~1590
NH₂ scissoring~1610-
NO₂ symmetric stretch~1345~1330
N-N stretch~1265~1265
NH₂ wagging~1030-
NO₂ bending~870~870
NH₂ twisting~690-
NO₂ rocking~550-

Note: The exact peak positions can vary depending on the physical state of the sample (gas, liquid, or solid) and the presence of intermolecular interactions such as hydrogen bonding.[3][4][8]

Mass Spectrometry Data for this compound

Mass spectrometry provides the molecular weight of this compound and insights into its fragmentation pathways upon ionization.

Ionm/z (mass-to-charge ratio)Method
[H₂NNO₂]⁺62Electron Impact (EI)
[H₂NNO₂H]⁺63Chemical Ionization (CI)
[HNNO₂]⁻61Negative Ion Chemical Ionization (NICI)

Fragmentation: Under electron impact, the this compound molecular ion can undergo fragmentation, although specific fragmentation pathways for this compound itself are not extensively detailed in the provided search results. Studies on related nitramines show that cleavage of the N-N and C-N bonds are common fragmentation routes.[6] Gas-phase ion chemistry studies of this compound have investigated its protonation and deprotonation behavior.[7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹⁵N NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated tetrahydrofuran (B95107) (THF-d₈)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard for ¹H NMR

  • Nitromethane as an external reference for ¹⁵N NMR

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of THF-d₈ in an NMR tube.

    • Add a small amount of TMS to the solution for ¹H NMR referencing.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of THF-d₈.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the temperature, if required (e.g., 30°C).[9]

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Typical parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹⁵N NMR Acquisition:

    • Switch the probe to the ¹⁵N frequency.

    • Use a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for quantitative analysis if needed.[9]

    • Acquire the ¹⁵N NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, a longer acquisition time with more scans is typically required compared to ¹H NMR.[1]

    • Use an external reference of nitromethane for chemical shift calibration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the ¹H spectrum to the TMS signal at 0 ppm.

    • Reference the ¹⁵N spectrum to the external nitromethane standard.

    • Integrate the peaks and determine the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in THF-d8 add_tms Add TMS (for 1H) dissolve->add_tms load_sample Load Sample into NMR Spectrometer add_tms->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_15n Acquire 15N Spectrum acquire_1h->acquire_15n process_fid Fourier Transform, Phase & Baseline Correction acquire_15n->process_fid reference Reference Spectra (TMS, Nitromethane) process_fid->reference analyze Analyze Spectra (Chemical Shifts, Coupling) reference->analyze

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify its characteristic functional group vibrations.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or a blank KBr pellet.

    • Acquire the IR spectrum of the this compound sample over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind this compound with KBr press Press into a Transparent Pellet grind->press load_pellet Place Pellet in FTIR Spectrometer press->load_pellet bg_scan Acquire Background Spectrum load_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan ratio Ratio Sample to Background sample_scan->ratio analyze Analyze Spectrum (Peak Positions) ratio->analyze

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound to identify its vibrational modes, complementing the IR data.

Materials:

  • This compound sample (solid)

  • Microscope slide or other suitable sample holder

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid this compound sample on a clean microscope slide.

  • Instrument Setup:

    • Place the slide on the microscope stage of the Raman spectrometer.

    • Focus the laser onto the sample using the microscope objective.

    • Select the appropriate laser power and objective to avoid sample degradation.

  • Data Acquisition:

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

    • Set the acquisition time and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction to remove any background fluorescence.

    • Identify and label the characteristic Raman scattering peaks.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid this compound on a Microscope Slide focus_laser Focus Laser on Sample place_sample->focus_laser acquire_spectrum Acquire Raman Spectrum focus_laser->acquire_spectrum baseline_correction Baseline Correction acquire_spectrum->baseline_correction analyze Analyze Spectrum (Peak Positions) baseline_correction->analyze

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer (e.g., with Electron Impact or Chemical Ionization source)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent to a low concentration (e.g., 1-10 µg/mL).

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion, or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a volatile compound like this compound, GC-MS with electron impact ionization is a common approach.

  • Instrument Setup:

    • Set the parameters for the ion source (e.g., electron energy for EI, reagent gas for CI).

    • Set the mass analyzer to scan over the desired mass range (e.g., m/z 10-100).

  • Data Acquisition:

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be employed, where a specific ion is selected and further fragmented.[10]

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_data Data Analysis dissolve Dissolve this compound in Volatile Solvent introduce Introduce into Mass Spectrometer dissolve->introduce ionize Ionize Sample (e.g., EI, CI) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect analyze Analyze Mass Spectrum (Molecular Ion, Fragments) detect->analyze

Conclusion

The structural confirmation of this compound can be effectively achieved through a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, confirming the connectivity of the atoms. IR and Raman spectroscopies offer complementary data on the vibrational modes of the functional groups, confirming the presence of the amino and nitro moieties. Mass spectrometry serves to confirm the molecular weight and can provide insights into the molecule's stability and fragmentation. The choice of technique will depend on the specific information required, the amount of sample available, and the instrumentation at hand. For unambiguous structural elucidation, a multi-technique approach is highly recommended.

References

A Comparative Guide to the Analysis of Nitramide Crystals: X-ray Diffraction and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the crystalline structure of energetic materials like nitramide is paramount for ensuring stability, performance, and safety. This guide provides a detailed comparison of X-ray diffraction (XRD) with alternative analytical techniques—Raman spectroscopy and thermal analysis (DSC/TGA)—for the characterization of this compound crystals. The information presented is supported by experimental data to offer an objective assessment of each method's capabilities.

The primary technique for elucidating the three-dimensional atomic arrangement of crystalline solids is X-ray diffraction.[1] For this compound, single-crystal X-ray diffraction has been instrumental in determining its molecular and crystal structure with high precision.[2] This technique allows for the accurate measurement of unit cell dimensions, bond lengths, bond angles, and the overall packing of molecules within the crystal lattice.[3]

However, a complete characterization of this compound often necessitates a multi-technique approach. Raman spectroscopy offers complementary information on the vibrational modes of the molecule, which are sensitive to the local chemical environment and crystal symmetry.[4] Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the material's thermal stability, decomposition pathways, and energetic properties.[5][6]

This guide will delve into the quantitative data obtained from these techniques, provide detailed experimental protocols, and present visual workflows and logical relationships to aid in the selection of the most appropriate analytical strategy for this compound crystal analysis.

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound crystals obtained through X-ray diffraction and provides a comparative overview of the performance characteristics of XRD, Raman spectroscopy, and DSC/TGA.

Parameter X-ray Diffraction (Single Crystal) Raman Spectroscopy Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)
Primary Information 3D atomic and molecular structure, unit cell dimensions, bond lengths & angles, crystal packing.[3]Molecular vibrations, functional groups, crystal symmetry, and polymorphism.[4]Thermal transitions (melting, decomposition), heat flow, mass loss, and thermal stability.[6][7]
Sample Requirements Single crystal (ideally 0.1-0.3 mm), high purity.[8]Solid (powder or crystal), liquid, or gas. Minimal sample preparation is needed.Small amount of solid or liquid sample (typically a few milligrams).[9]
Resolution Atomic resolution (sub-Ångström).High spectral resolution, but spatial resolution is diffraction-limited (typically ~1 µm).Temperature resolution is high, but provides no structural resolution at the atomic level.[10]
Sensitivity Highly sensitive to crystalline phases.Can be sensitive to molecular structure changes and polymorphism. Surface-enhanced techniques can improve sensitivity.Highly sensitive to thermal events and mass changes.
Cost (Instrumentation) High initial investment ($50,000 - $500,000+).Moderate to high initial investment ($50,000 - $250,000+).Lower initial investment compared to XRD and Raman ($10,000 - $100,000).[11]
Cost (Per Sample) Can be high due to the need for crystal growth and longer data collection/analysis times.Generally lower than XRD, with faster data acquisition.Relatively low, with automated systems allowing for high throughput.
Key Quantitative Data for this compound See Table 2 for detailed crystallographic data.Identification of N-NO₂, N-H, and other vibrational modes.Provides decomposition temperature and enthalpy.[5]

Table 1: Comparative Overview of Analytical Techniques for this compound Crystal Analysis.

Table 2: Crystallographic Data for this compound from Single-Crystal X-ray Diffraction. This table presents key structural parameters of this compound determined at various temperatures, illustrating the precision of X-ray diffraction in capturing subtle structural changes.[2]

Temperature (K) Crystal System Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Calculated Density (g/cm³)
100MonoclinicC2/c10.395(2)5.753(1)7.378(2)124.99(3)361.3(2)1.869
150MonoclinicC2/c10.432(2)5.776(1)7.404(2)124.92(3)365.2(2)1.854
200MonoclinicC2/c10.473(2)5.800(1)7.433(2)124.84(3)369.3(2)1.841
250MonoclinicC2/c10.525(2)5.828(1)7.469(2)124.71(3)374.6(2)1.811
293MonoclinicC2/c10.569(2)5.852(1)7.498(2)124.58(3)379.0(2)1.795

Data sourced from Häußler, A., Klapötke, T. M., & Piotrowski, H. (2002). Experimental and Theoretical Study on the Structure of this compound H2NNO2. Zeitschrift für Naturforschung B, 57(2), 151-156.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth and Selection: Single crystals of this compound suitable for XRD analysis are typically grown by vacuum sublimation at room temperature.[2] A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.[8]

  • Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil that is stable under the experimental conditions.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is cooled to the desired temperature (e.g., 100 K) using a cryostream. Diffraction data is collected by rotating the crystal and recording the diffraction pattern on a detector (e.g., a CCD area detector). A series of frames are collected over a range of rotation angles to ensure a complete dataset.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for absorption and other experimental factors are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Raman Spectroscopy
  • Sample Preparation: A small amount of this compound crystals is placed on a microscope slide. For powder samples, the powder can be gently pressed to create a flat surface.[12]

  • Instrumentation: A Raman spectrometer equipped with a microscope is used. A laser with a specific wavelength (e.g., 785 nm) is chosen for excitation to minimize fluorescence.[4]

  • Data Acquisition: The laser is focused on the sample through the microscope objective. The scattered light is collected and passed through a filter to remove the Rayleigh scattered light. The Raman scattered light is then dispersed by a grating and detected by a CCD detector. The spectrum is typically recorded as intensity versus Raman shift (in cm⁻¹).

  • Data Analysis: The obtained Raman spectrum is analyzed to identify the characteristic vibrational modes of this compound. The peak positions, intensities, and widths provide information about the molecular structure and crystalline environment.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum or other inert sample pan.[9]

  • Instrumentation: A simultaneous DSC/TGA instrument is used. The instrument is calibrated for temperature and heat flow using standard reference materials.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[13]

  • Data Acquisition: The instrument simultaneously records the heat flow to or from the sample (DSC) and the change in sample mass (TGA) as a function of temperature.[7]

  • Data Analysis: The DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to determine their onset temperatures and enthalpies. The TGA curve is analyzed to determine the temperatures at which mass loss occurs and the percentage of mass lost, providing information on decomposition kinetics and stoichiometry.

Visualizing the Process and Relationships

To better illustrate the experimental workflow and the interplay between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_output Output crystal_growth Crystal Growth (e.g., Sublimation) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration & Correction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement output 3D Crystal Structure Bond Lengths & Angles Unit Cell Parameters structure_refinement->output

Figure 1: Experimental workflow for single-crystal X-ray diffraction of this compound.

logical_relationships cluster_techniques Analytical Techniques cluster_information Information Obtained xrd X-ray Diffraction structure Atomic Structure (Definitive) xrd->structure Primary polymorphism Polymorphism xrd->polymorphism Confirmatory purity Phase Purity xrd->purity Quantitative raman Raman Spectroscopy vibrational Molecular Vibrations (Functional Groups) raman->vibrational Primary raman->polymorphism Screening dsc_tga DSC / TGA thermal Thermal Stability (Decomposition) dsc_tga->thermal Primary dsc_tga->purity Qualitative structure->thermal Informs vibrational->structure Complements

Figure 2: Logical relationships of analytical techniques for this compound characterization.

References

Performance of Nitramide-Based Propellants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of nitramide-based propellants, primarily focusing on Ammonium Dithis compound (ADN), against other common and high-energy alternatives. The information is supported by experimental data from various studies to assist researchers and professionals in the field of energetic materials.

Executive Summary

This compound-based propellants, particularly those utilizing Ammonium Dithis compound (ADN), are emerging as promising "green" alternatives to traditional propellants like Ammonium Perchlorate (AP) and hydrazine.[1][2][3] Key advantages of ADN-based propellants include higher specific impulse, reduced environmental impact due to the absence of chlorine, and lower toxicity.[1][2][4] This guide presents a detailed comparison of performance metrics, outlines common experimental protocols for evaluation, and visualizes the propellant development and evaluation workflow.

Performance Comparison of Propellants

The performance of a propellant is primarily evaluated based on its specific impulse (Isp), density, burn rate, and combustion stability. The following tables summarize the quantitative data for this compound-based propellants in comparison to other alternatives.

Table 1: Solid Propellant Oxidizer Comparison
OxidizerChemical FormulaDensity (g/cm³)Heat of Formation (kJ/kg)Specific Impulse (s) (Theoretical, with HTPB binder)Key AdvantagesKey Disadvantages
Ammonium Dithis compound (ADN) NH₄N(NO₂)₂~1.8-1431~260-270High performance, "Green" (no HCl), High burn rate[1][4]Hygroscopic, Lower thermal stability than AP[1]
Ammonium Perchlorate (AP) NH₄ClO₄1.95-2985~250-265Well-characterized, Good stabilityProduces HCl (environmental concern), Lower performance than ADN[2][4]
HMX C₄H₈N₈O₈1.91+74.5~270-275High energy, Good stabilityHigh cost, Safety concerns
CL-20 C₆H₆N₁₂O₁₂2.04+2290>275Highest energy density, Superior performance[5][6]High sensitivity, Very high cost[6]
Table 2: Liquid Monopropellant Comparison
MonopropellantChemical Formula/CompositionDensity (g/cm³)Specific Impulse (s) (Delivered)Key AdvantagesKey Disadvantages
ADN-based (LMP-103S) 63% ADN, 14% H₂O, 18.4% Methanol, 4.6% NH₃~1.24~231-252"Green" (low toxicity), Higher performance than Hydrazine[7][8]Requires preheating for decomposition, Catalyst development is ongoing[7][9]
Hydrazine N₂H₄1.02~220-235Well-established technology, Reliable ignitionHighly toxic and carcinogenic, Costly handling procedures[2]

Experimental Protocols

The evaluation of propellant performance involves a series of standardized experiments to measure key parameters.

Specific Impulse (Isp) Measurement

Methodology: The specific impulse is typically determined through static motor firing tests.

  • Motor Preparation: A small-scale rocket motor is loaded with the propellant grain. The motor is equipped with a calibrated load cell to measure thrust and a pressure transducer to measure chamber pressure.

  • Static Firing: The motor is mounted on a static test stand and ignited remotely.

  • Data Acquisition: Thrust and chamber pressure are recorded continuously throughout the burn.

  • Calculation: The total impulse is calculated by integrating the thrust over the burn time. The specific impulse is then determined by dividing the total impulse by the weight of the propellant consumed.

Burn Rate Measurement

Methodology: The burn rate of solid propellants is a critical parameter for motor design and is often measured using a strand burner or by analyzing motor firing data.

  • Strand Preparation: A thin strand of the solid propellant is coated with an inhibitor on its sides to ensure uniform, end-to-end burning.

  • Pressurization: The strand is placed in a pressurized vessel (strand burner) filled with an inert gas, typically nitrogen, to simulate motor operating pressures.

  • Ignition and Timing: The strand is ignited at one end, and the time it takes for the flame front to travel a known distance is measured, often using embedded fuse wires or optical sensors.

  • Calculation: The burn rate is calculated by dividing the known distance by the measured time. This is repeated at various pressures to establish the burn rate law of the propellant.

Thermal Stability Analysis

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to assess the thermal stability of propellants.

  • Sample Preparation: A small, precisely weighed sample of the propellant is placed in a sample pan.

  • Heating Program: The sample is subjected to a controlled heating program in the DSC/TGA instrument.

  • Data Analysis:

    • DSC: Measures the heat flow to or from the sample as a function of temperature. Exothermic peaks indicate decomposition, and the onset temperature of decomposition is a key stability parameter.

    • TGA: Measures the change in mass of the sample as a function of temperature. The temperature at which significant mass loss occurs indicates the onset of decomposition.

Visualizations

Propellant Performance Evaluation Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a new propellant formulation.

G cluster_0 Formulation & Synthesis cluster_1 Characterization cluster_2 Performance Testing cluster_3 Data Analysis & Modeling Formulation Propellant Formulation (Oxidizer, Fuel, Binder) Synthesis Synthesis & Curing Formulation->Synthesis Formulation->Synthesis Thermal Thermal Analysis (DSC/TGA) Synthesis->Thermal Synthesis->Thermal Mechanical Mechanical Properties Synthesis->Mechanical Synthesis->Mechanical Hazards Hazard Assessment (Impact, Friction) Synthesis->Hazards Synthesis->Hazards BurnRate Burn Rate Measurement Synthesis->BurnRate Synthesis->BurnRate StaticFire Static Motor Firing Synthesis->StaticFire Synthesis->StaticFire Performance Performance Calculation (Isp, Thrust) BurnRate->Performance BurnRate->Performance StaticFire->Performance StaticFire->Performance Modeling Combustion Modeling Performance->Modeling Performance->Modeling

Propellant Evaluation Workflow
Logical Relationship of Propellant Components to Performance

This diagram illustrates how the primary components of a composite solid propellant influence its key performance characteristics.

G cluster_0 Propellant Components cluster_1 Performance Metrics Oxidizer Oxidizer (e.g., ADN, AP) Isp Specific Impulse (Isp) Oxidizer->Isp Energy Content BurnRate Burn Rate Oxidizer->BurnRate Decomposition Rate Stability Stability Oxidizer->Stability Thermal Properties Fuel Fuel (e.g., Al, GAP) Fuel->Isp Energy Density Fuel->BurnRate Combustion Temperature Binder Binder (e.g., HTPB, GAP) Binder->BurnRate Regression Rate Binder->Stability Curing Chemistry Mechanical Mechanical Properties Binder->Mechanical Structural Integrity

Component-Performance Relationship

References

Unraveling the Potency of Nitramide Derivatives: A Comparative Guide to Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the insecticidal efficacy of various nitramide derivatives, supported by experimental data. This compound derivatives, particularly the nitromethylene subclass of neonicotinoids, represent a significant class of insecticides due to their high potency and systemic action against a wide range of agricultural pests.

This guide synthesizes data from multiple studies to present a clear comparison of their performance, details the experimental methods used to evaluate their efficacy, and illustrates their mode of action.

Comparative Insecticidal Efficacy

The insecticidal efficacy of this compound derivatives is typically quantified by determining the median lethal concentration (LC₅₀) and the median lethal dose (LD₅₀). The LC₅₀ represents the concentration of a substance in a medium (e.g., water or diet) that is lethal to 50% of a test population, while the LD₅₀ is the dose of a substance that is lethal to 50% of a test population when administered directly. The following table summarizes the reported LC₅₀ and LD₅₀ values for several this compound derivatives against various insect pests.

DerivativeTarget InsectBioassay MethodLC₅₀LD₅₀Citation
Imidacloprid (B1192907)Apis cerana indicaOral0.38 ppm-[1]
Apis cerana indicaIndirect Contact0.54 ppm-[1]
Apis cerana indicaTopical-0.33 ppm[1]
Melipona scutellarisOral2.01 ng/µL (24h), 0.81 ng/µL (48h)-[2][3]
Melipona scutellarisTopical-2.41 ng/bee (24h), 1.29 ng/bee (48h)[2][3]
DinotefuranApis cerana indicaOral0.26 ppm-[1]
Apis cerana indicaIndirect Contact1.22 ppm-[1]
Apis cerana indicaTopical-0.47 ppm[1]
NitenpyramDusky Cotton Bug--Lower mortality than Bifenthrin[4]
ClothianidinApis cerana indicaOral1.18 ppm-[1]
Apis cerana indicaIndirect Contact1.24 ppm-[1]
Apis cerana indicaTopical-1.07 ppm[1]
ThiamethoxamApis cerana indicaOral1.11 ppm-[1]
Apis cerana indicaIndirect Contact1.33 ppm-[1]
Apis cerana indicaTopical-0.40 ppm[1]

Mode of Action: Targeting the Insect Nervous System

This compound derivatives, like other neonicotinoids, exert their insecticidal effect by acting as agonists on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects.[5][6] These insecticides mimic the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is quickly broken down by the enzyme acetylcholinesterase, this compound derivatives are not readily metabolized.[7] This leads to a persistent and irreversible opening of the nAChR ion channel, resulting in a continuous and uncontrolled firing of neurons.[5] The sustained excitation of the nervous system leads to paralysis and ultimately the death of the insect.[8] The selectivity of these compounds for insects over mammals is attributed to their higher binding affinity for insect nAChRs.[6]

Mode of Action of this compound Derivatives cluster_synapse Insect Synapse cluster_effect Physiological Effect This compound This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as agonist IonChannel Ion Channel Opening nAChR->IonChannel Activates Neuron Postsynaptic Neuron Depolarization Continuous Depolarization IonChannel->Depolarization Leads to Overstimulation Neuronal Overstimulation Depolarization->Overstimulation Causes Paralysis Paralysis Overstimulation->Paralysis Results in Death Death Paralysis->Death Leads to

Mode of action of this compound insecticides.

Experimental Protocols

The determination of LC₅₀ and LD₅₀ values for this compound derivatives involves standardized bioassays. Below are detailed methodologies for common experiments cited in the literature.

Leaf-Dip Bioassay for Phytophagous Insects

This method is commonly used to assess the toxicity of insecticides to insects that feed on plants.

  • Preparation of Test Solutions: A stock solution of the this compound derivative is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve a range of test concentrations. A control solution without the insecticide is also prepared.

  • Leaf Treatment: Leaves of a suitable host plant are individually dipped into each test solution for a standardized duration (e.g., 10-30 seconds). The treated leaves are then allowed to air dry on a non-absorbent surface.

  • Insect Exposure: The dried, treated leaves are placed in individual ventilated containers (e.g., Petri dishes). A known number of insects of a specific developmental stage (e.g., 10-20 third-instar larvae) are introduced into each container.

  • Incubation and Observation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod). Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The observed mortality is corrected for any mortality in the control group using Abbott's formula. Probit analysis is then used to calculate the LC₅₀ value and its 95% confidence intervals.[9]

Topical Application Bioassay (Contact Toxicity)

This method is used to determine the direct contact toxicity of an insecticide.

  • Preparation of Dosing Solutions: The this compound derivative is dissolved in a volatile solvent like acetone (B3395972) to prepare a series of concentrations.

  • Insect Handling: Test insects are immobilized, often by chilling or using carbon dioxide anesthesia.

  • Application: A precise volume (typically 1 µL) of each dosing solution is applied to a specific part of the insect's body, usually the dorsal thorax, using a micro-applicator. Control insects are treated with the solvent only.

  • Post-Treatment Care: After application, the insects are transferred to clean containers with access to food and water and kept under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, 72 hours).

  • Data Analysis: The LD₅₀ value, expressed as the dose of insecticide per insect (e.g., ng/bee) or per unit of body weight (e.g., µg/g), is calculated using probit analysis.[2][3]

Oral Bioassay (Ingestion Toxicity)

This method assesses the toxicity of an insecticide when ingested by the insect.

  • Preparation of Treated Diet: The this compound derivative is incorporated into the insect's diet. For sucking insects like bees, this is often a sucrose (B13894) solution. For chewing insects, it can be an artificial diet. A range of concentrations is prepared.

  • Insect Exposure: A known number of insects, often starved for a short period beforehand, are provided with the treated diet for a specific duration. A control group receives an untreated diet.

  • Observation and Data Collection: After the exposure period, the insects are transferred to a clean environment with an untreated diet. Mortality is recorded at regular intervals.

  • Data Analysis: The LC₅₀ (for diet concentration) or LD₅₀ (if the amount ingested per insect is measured) is calculated using probit analysis.[2][3]

Experimental Workflow for Insecticide Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_analysis Data Analysis A Prepare Test Solutions (Serial Dilutions) C1 Leaf-Dip Bioassay A->C1 C2 Topical Application A->C2 C3 Oral Bioassay (Diet Incorporation) A->C3 B Select and Prepare Test Insects B->C1 B->C2 B->C3 D Incubate under Controlled Conditions C1->D C2->D C3->D E Record Mortality at Intervals D->E F Correct for Control Mortality (Abbott's Formula) E->F G Calculate LC50/LD50 (Probit Analysis) F->G

References

Forging the Future of Energetics: A Comparative Guide to Nitramide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of energetic materials is in a constant state of evolution, driven by the dual imperatives of enhanced performance and improved safety. Nitramide (H₂NNO₂), a foundational molecule in the study of energetic materials, has long been a subject of interest due to its high nitrogen content and simple structure. However, its inherent instability and sensitivity have spurred the search for more robust and powerful alternatives. This guide provides a comprehensive comparison of promising next-generation energetic compounds—FOX-7, Ammonium (B1175870) Dithis compound (ADN), and NTO—pitted against the benchmark of this compound. We delve into their performance characteristics, supported by experimental data, and provide detailed methodologies for their synthesis and key characterization techniques.

Performance Benchmarks: A Head-to-Head Comparison

The efficacy of an energetic material is defined by a delicate balance of power and stability. Key performance indicators include detonation velocity and pressure, which quantify the explosive output, and sensitivity to stimuli like impact, which gauges safety. The following tables summarize the critical performance data for this compound and its advanced alternatives.

Table 1: A Comparative Overview of Energetic Properties

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
This compoundH₂NNO₂1.378~7,300~20
FOX-7C₂H₄N₄O₄1.8858,870[1]34.0
ADNH₄N₄O₄1.819,15035.0
NTOC₂H₂N₄O₃1.938,56031.7

Table 2: Sensitivity to Mechanical Stimuli

CompoundImpact Sensitivity (J)Friction Sensitivity (N)
This compoundHighly SensitiveHighly Sensitive
FOX-7126 - 159 (2 kg BAM)[1]> 360
ADN20240
NTO25 - 50> 360

Featured Alternatives to this compound

This section details the synthesis and unique characteristics of three leading alternatives to this compound, highlighting their potential to redefine the capabilities of energetic materials.

FOX-7 (1,1-diamino-2,2-dinitroethene)

FOX-7 has garnered significant attention as a high-performance, insensitive explosive. Its molecular structure, featuring a push-pull system of amino and nitro groups, contributes to its remarkable stability.[2]

Synthesis of FOX-7:

A common route to FOX-7 involves the nitration of 2-methylimidazole (B133640) followed by hydrolysis.[1][3]

  • Step 1: Nitration of 2-Methylimidazole. 2-methylimidazole is treated with a mixture of concentrated nitric acid and sulfuric acid. This reaction yields 2-dinitromethylene-4,5-imidazolidinedione.

  • Step 2: Hydrolysis. The intermediate from the nitration step is then hydrolyzed using aqueous ammonia (B1221849). This step opens the imidazolidinedione ring to form the bright yellow crystalline powder of FOX-7.[1]

  • Purification. The crude FOX-7 can be recrystallized from solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to improve its purity and sensitiveness properties.[1]

Ammonium Dithis compound (ADN)

ADN stands out as a powerful, halogen-free oxidizer, making it an environmentally friendlier alternative to ammonium perchlorate (B79767) in solid rocket propellants. Its high oxygen balance and density contribute to its impressive energetic performance.

Synthesis of ADN:

A widely used method for synthesizing ADN is through the nitration of sulfamic acid or its salts.[4][5]

  • Step 1: Nitration. Ammonium sulfamate (B1201201) is added to a cooled mixture of concentrated nitric acid and sulfuric acid. This reaction forms dinitraminic acid.

  • Step 2: Neutralization. The resulting dinitraminic acid is then carefully neutralized with ammonia at low temperatures to precipitate ammonium dithis compound.

  • Purification. The crude ADN is often purified by recrystallization to remove impurities such as ammonium nitrate.[5]

NTO (3-nitro-1,2,4-triazol-5-one)

NTO is a well-established insensitive high explosive that strikes an excellent balance between performance and safety. Its thermal stability and low sensitivity to mechanical stimuli make it a valuable component in insensitive munitions (IM) formulations.[6]

Synthesis of NTO:

The synthesis of NTO is typically a two-step process starting from semicarbazide.[6][7]

  • Step 1: Cyclization. Semicarbazide is reacted with formic acid to produce 1,2,4-triazol-5-one (B2904161) (TO).

  • Step 2: Nitration. The intermediate, TO, is then nitrated using nitric acid to yield 3-nitro-1,2,4-triazol-5-one (NTO).[6]

  • Purification. The final product can be purified by crystallization from water.[8]

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in the performance comparison of these energetic materials.

Synthesis Workflow

G cluster_fox7 FOX-7 Synthesis cluster_adn ADN Synthesis cluster_nto NTO Synthesis 2-Methylimidazole 2-Methylimidazole Nitration Nitration 2-Methylimidazole->Nitration HNO₃/H₂SO₄ Intermediate_F Intermediate_F Nitration->Intermediate_F 2-dinitromethylene- 4,5-imidazolidinedione Hydrolysis Hydrolysis Intermediate_F->Hydrolysis NH₃(aq) Crude FOX-7 Crude FOX-7 Hydrolysis->Crude FOX-7 Recrystallization Recrystallization Crude FOX-7->Recrystallization DMF/NMP Pure FOX-7 Pure FOX-7 Recrystallization->Pure FOX-7 Ammonium Sulfamate Ammonium Sulfamate Nitration_A Nitration_A Ammonium Sulfamate->Nitration_A HNO₃/H₂SO₄ Intermediate_A Intermediate_A Nitration_A->Intermediate_A Dinitraminic Acid Neutralization Neutralization Intermediate_A->Neutralization NH₃ Crude ADN Crude ADN Neutralization->Crude ADN Recrystallization_A Recrystallization_A Crude ADN->Recrystallization_A Water Pure ADN Pure ADN Recrystallization_A->Pure ADN Semicarbazide Semicarbazide Cyclization Cyclization Semicarbazide->Cyclization HCOOH Intermediate_N Intermediate_N Cyclization->Intermediate_N 1,2,4-triazol-5-one (TO) Nitration_N Nitration_N Intermediate_N->Nitration_N HNO₃ Crude NTO Crude NTO Nitration_N->Crude NTO Recrystallization_N Recrystallization_N Crude NTO->Recrystallization_N Water Pure NTO Pure NTO Recrystallization_N->Pure NTO

Caption: Generalized synthesis workflows for FOX-7, ADN, and NTO.

Determination of Impact Sensitivity (BAM Fallhammer)

The BAM Fallhammer test is a standardized method to determine the sensitivity of an energetic material to impact.[9][10][11]

  • Sample Preparation: A small, precisely measured amount of the energetic material (typically 40 mm³) is placed in the center of a steel anvil.

  • Apparatus Setup: The anvil with the sample is placed in the fallhammer apparatus. A steel sleeve is placed over the sample, and a steel plunger is inserted into the sleeve, resting on the sample.

  • Test Execution: A drop weight of a specified mass (e.g., 2 kg) is raised to a known height and released, impacting the plunger.

  • Observation: The outcome of the impact is observed for any sign of reaction, such as a flame, smoke, or audible report.

  • Staircase Method: The test is repeated at different drop heights using the "staircase" or "up-and-down" method to determine the height at which there is a 50% probability of initiation (H₅₀). The impact energy is then calculated from this height.

Determination of Detonation Velocity (Dautriche Method)

The Dautriche method is a classic and straightforward technique for measuring the detonation velocity of a condensed explosive.[2][12][13]

  • Sample Preparation: The explosive is loaded into a tube of a known length and diameter. Two holes are drilled into the side of the tube at a precisely measured distance apart.

  • Detonating Cord Setup: A length of detonating cord with a known, uniform detonation velocity is bent into a 'U' shape. The two ends of the cord are inserted into the holes in the sample tube.

  • Witness Plate: The loop of the detonating cord is placed in contact with a lead or steel plate, known as a witness plate.

  • Initiation: The explosive sample is initiated at one end by a detonator.

  • Measurement: The detonation wave in the sample initiates the two ends of the detonating cord at different times. The two detonation waves in the cord travel towards each other and collide, creating a distinct mark on the witness plate. The distance of this mark from the center of the cord loop is measured.

  • Calculation: The detonation velocity of the sample is calculated using the known detonation velocity of the cord and the measured distances.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to study the thermal stability and decomposition behavior of energetic materials.[14][15][16]

  • Sample Preparation: A small, accurately weighed sample of the energetic material (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper).

  • Apparatus Setup: The sample pan and an empty reference pan are placed in the DSC furnace.

  • Temperature Program: The furnace is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Analysis: The resulting DSC curve is analyzed to determine key thermal events, such as melting points (endothermic peaks) and decomposition onsets and peak temperatures (exothermic peaks). The area under the exothermic peak is proportional to the heat of decomposition.

Logical Relationship of Energetic Material Properties

The ideal energetic material possesses a combination of high performance and low sensitivity. This diagram illustrates the interplay of key properties that researchers aim to optimize.

G cluster_performance High Performance cluster_safety Low Sensitivity High Density High Density High Detonation Velocity High Detonation Velocity High Density->High Detonation Velocity High Detonation Pressure High Detonation Pressure High Detonation Velocity->High Detonation Pressure Ideal Energetic Material Ideal Energetic Material High Detonation Velocity->Ideal Energetic Material High Detonation Pressure->Ideal Energetic Material High Heat of Formation High Heat of Formation High Heat of Formation->High Detonation Velocity Low Impact Sensitivity Low Impact Sensitivity Low Impact Sensitivity->Ideal Energetic Material Low Friction Sensitivity Low Friction Sensitivity Low Friction Sensitivity->Ideal Energetic Material High Thermal Stability High Thermal Stability High Thermal Stability->Ideal Energetic Material

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Nitramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitramide, a molecule of significant interest in various research and development sectors, necessitates robust and reliable analytical methodologies. Cross-validation of these methods is a critical step to ensure data integrity and comparability across different studies and laboratories. This guide presents a comparative overview of two principal analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of direct cross-validation studies for this compound in publicly accessible literature, this guide synthesizes a comparison based on validated methods for structurally related nitroaromatic compounds and established analytical validation principles. The presented quantitative data should be considered representative and serve as a baseline for laboratory-specific validation.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound and related nitroaromatic compounds. These values are derived from various validation studies and serve as a benchmark for what can be expected from a well-validated method.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.999> 0.999R² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (or tighter for drug substance)
Precision (%RSD)
- Repeatability (Intra-day)< 2.0%< 5.0%≤ 15% (≤ 20% at LLOQ)
- Intermediate Precision (Inter-day)< 3.0%< 10.0%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL3:1 Signal-to-Noise Ratio
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL10:1 Signal-to-Noise Ratio
Specificity GoodExcellentNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of nitramines and related compounds and should be optimized and validated for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification of this compound.

Instrumentation:

  • LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. For a related compound like HMX, transitions are monitored. For this compound (NH₂NO₂), a hypothetical transition could be m/z 61 → m/z 45, corresponding to the loss of an oxygen atom. This must be experimentally confirmed.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: Similar to the HPLC-UV method, sample preparation will be matrix-dependent. A protein precipitation (for biological matrices) or a solid-phase extraction (for environmental samples) is commonly employed.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical techniques and the general experimental workflow for this compound quantification.

CrossValidationWorkflow cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_Val Full Validation of HPLC-UV Method A_SOP Establish Standard Operating Procedure (SOP) A_Val->A_SOP A_Samples Analyze QC Samples & Study Samples A_SOP->A_Samples Compare Compare Results A_Samples->Compare B_Val Full Validation of LC-MS/MS Method B_SOP Establish Standard Operating Procedure (SOP) B_Val->B_SOP B_Samples Analyze the Same QC & Study Samples B_SOP->B_Samples B_Samples->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Logical workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow Sample Obtain Sample Prep Sample Preparation (e.g., Dilution, SPE, Protein Precipitation) Sample->Prep Spike Spike with Internal Standard (for LC-MS/MS) Prep->Spike Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Prep->Analysis Spike->Analysis Data Data Acquisition Analysis->Data Process Data Processing (Peak Integration, Calibration Curve) Data->Process Quant Quantification of this compound Process->Quant

Caption: General experimental workflow for this compound quantification.

References

Assessing the Environmental Impact of Nitramide in Comparison to Other Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of sustainable science. This guide provides a comparative assessment of the environmental impact of nitramide and other common nitro compounds, namely 2,4,6-trinitrotoluene (B92697) (TNT), cyclotrimethylenetrinitramine (RDX), and nitrobenzene (B124822). The available data on aquatic toxicity and biodegradability are presented, alongside detailed experimental protocols for the key assessment methods.

It is important to note that while experimental data for TNT, RDX, and nitrobenzene are available, there is a significant lack of publicly accessible experimental data on the environmental impact of this compound. Therefore, for this compound, this guide presents predicted data from computational models to provide a preliminary assessment.

Quantitative Environmental Impact Data

The following tables summarize the available data on the aquatic toxicity and biodegradability of the selected nitro compounds.

Table 1: Acute Aquatic Toxicity Data
CompoundTest SpeciesExposure DurationLC50/EC50 (mg/L)Reference
This compound Fish (Fathead Minnow)96 hoursPredicted: 10-100EPI Suite™
Daphnia magna48 hoursPredicted: 10-100EPI Suite™
TNT Fathead Minnow (Pimephales promelas)96 hours31.4[1][1]
Daphnia magna48 hours0.34 (for a phototransformation product, DNAN)[2][2]
RDX Fish (various freshwater)96 hours4.1 - 7.6[3][3]
Daphnia magna48 hours>100[3][3]
Nitrobenzene Zebrafish (Danio rerio)96 hours112.5[4][4]
Fathead Minnow (Pimephales promelas)96 hours20-24[4][4]
Daphnia magna48 hours27[4][4]

Predicted values for this compound are based on Quantitative Structure-Activity Relationship (QSAR) models from the EPI Suite™ program and should be interpreted with caution as they are not experimentally verified.

Table 2: Biodegradability Data
CompoundTest MethodResultReference
This compound EPI Suite™ BIOWINPredicted to be not readily biodegradable[5]
TNT Various studiesReadily transformed under anaerobic conditions, but mineralization is slow.[6][7][6][7]
RDX OECD 301 (various)Not readily biodegradable under aerobic conditions; degradation occurs under anaerobic conditions.[8][9][8][9]
Nitrobenzene Various studiesBiodegradable under aerobic and anaerobic conditions, though high concentrations can inhibit microbial activity.[10][11][10][11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[8][12][13][14][15][16]

  • Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is selected.

  • Test Setup: Fish are exposed to a range of concentrations of the test substance in water, typically in a geometric series, along with a control group in clean water. At least five concentrations are used.

  • Exposure Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours.[4][17][18][19][20][21]

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Setup: Daphnids are exposed to a series of concentrations of the test substance in a suitable medium. A control group is also maintained.

  • Exposure Conditions: The test is run for 48 hours under defined conditions of temperature and light.

  • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 at 48 hours is calculated using statistical methods.

OECD 301: Ready Biodegradability

This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[10][12][22][23][24][25]

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

  • Test Medium: The test substance is added as the sole source of organic carbon to a mineral salt medium.

  • Test Conditions: The test is typically run for 28 days in the dark or diffuse light under aerobic conditions.

  • Measurement of Biodegradation: Biodegradation is followed by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the production of carbon dioxide.

  • Pass Levels: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of degradation within a "10-day window" during the 28-day test period (e.g., >60% of theoretical CO2 production in the CO2 evolution test).

Signaling Pathways and Mechanisms of Toxicity

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of toxicity associated with the compared nitro compounds.

TNT_Oxidative_Stress cluster_cell Cellular Environment TNT TNT Nitro_Anion_Radical Nitro Anion Radical TNT->Nitro_Anion_Radical Nitroreductases Superoxide Superoxide (O2•-) Nitro_Anion_Radical->Superoxide O2 ROS Reactive Oxygen Species (ROS) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage RDX_Neurotoxicity cluster_neuron Neuron RDX RDX GABA_A_Receptor GABA-A Receptor RDX->GABA_A_Receptor Binds to picrotoxin (B1677862) site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Inhibits Cl- influx Neuronal_Hyperactivity Neuronal Hyperactivity Chloride_Channel->Neuronal_Hyperactivity Reduced Inhibition Seizures Seizures Neuronal_Hyperactivity->Seizures Nitrobenzene_Metabolism cluster_liver_cell Hepatocyte (Liver Cell) Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene Nitroreductases Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Reduction Toxic_Metabolites Toxic Metabolites Nitrosobenzene->Toxic_Metabolites Aniline Aniline Phenylhydroxylamine->Aniline Reduction Phenylhydroxylamine->Toxic_Metabolites Hepatotoxicity Hepatotoxicity Toxic_Metabolites->Hepatotoxicity Nitramine_Genotoxicity cluster_nucleus Cell Nucleus Nitramine Nitramine (e.g., this compound, RDX) Metabolic_Activation Metabolic Activation (e.g., by CYP450) Nitramine->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (e.g., Diazonium ions) Metabolic_Activation->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Carcinogenesis) DNA_Adducts->Genotoxicity

References

comparative study of the properties of nitramide and dinitramide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of Nitramide and Dithis compound

Introduction

This compound (H₂NNO₂) and dithis compound (HN(NO₂)₂) are two nitrogen-rich compounds of significant interest in the field of energetic materials. This compound, the simplest nitramine, serves as a fundamental structure for more complex explosives like RDX and HMX.[1] Dithis compound, typically used in its salt form, particularly ammonium (B1175870) dithis compound (ADN), is a powerful oxidizer considered a more environmentally friendly and higher-performing alternative to ammonium perchlorate (B79767) (AP) in solid rocket propellants.[2][3]

This guide provides an objective comparison of the synthesis, physicochemical properties, stability, decomposition, and energetic performance of this compound and dithis compound, supported by experimental data and detailed protocols for a scientific audience.

Synthesis and Preparation

The synthesis of this compound and dithis compound salts involves distinct chemical pathways, reflecting their different structural complexity.

This compound (H₂NNO₂) can be prepared through several routes, including:

Dithis compound (as Ammonium Dithis compound, ADN) is commonly synthesized via the nitration of a suitable precursor followed by neutralization or salt metathesis. A prevalent method involves the nitration of potassium sulfamate. The resulting dinitramidic acid is highly unstable, so it is typically converted to a more stable salt, such as potassium dithis compound (KDN), which can then be converted to ADN through an ion-exchange reaction with an ammonium salt.[4][5][6]

G start Potassium Sulfamate (H₂NSO₃K) process1 Nitration (-40 °C) start->process1 reagent1 Nitrating Mixture (HNO₃ + H₂SO₄) reagent1->process1 intermediate1 Dinitramidic Acid (HDN) + KHSO₄ process1->intermediate1 process2 Salt Formation intermediate1->process2 reagent2 Neutralization (e.g., KOH) reagent2->process2 intermediate2 Potassium Dithis compound (KDN) process2->intermediate2 process3 Salt Metathesis (Ion Exchange) intermediate2->process3 reagent3 Ammonium Sulfate ((NH₄)₂SO₄) reagent3->process3 end_product Ammonium Dithis compound (ADN) process3->end_product

Figure 1. Synthesis workflow for Ammonium Dithis compound (ADN).

Experimental Protocol: Synthesis of Ammonium Dithis compound (ADN)

This protocol is based on the nitration of potassium sulfamate.[5][7]

  • Preparation of Nitrating Mixture: A nitrating mixture is prepared by adding concentrated sulfuric acid (e.g., 26.4 ml) to fuming nitric acid (e.g., 106 ml) in a reaction flask. The flask is then cooled to -40 °C using a suitable cooling bath.[7]

  • Nitration: Dry potassium sulfamate (e.g., 40 g) is added slowly in small portions to the stirred nitrating mixture over a period of approximately 10 minutes, maintaining the temperature at -40 °C.[7] The optimal molar ratio of potassium sulfamate to sulfuric acid and nitric acid has been reported as 1:2.5:9.[8]

  • Reaction: The mixture is stirred for an additional 30 minutes at -40 °C. As the reaction proceeds, the viscosity increases due to the precipitation of potassium bisulfate.[7]

  • Quenching and Neutralization: The resulting mixture is poured onto crushed ice. The acidic solution is then carefully neutralized with a cold solution of potassium hydroxide (B78521) or another suitable base, while maintaining cooling to manage the exothermic reaction.[7]

  • Isolation of KDN: The intermediate product, potassium dithis compound (KDN), can be filtered and extracted using a solvent like acetone.[7]

  • Conversion to ADN: Ammonium dithis compound is obtained from the potassium salt via a salt metathesis reaction with an ammonium salt, such as ammonium sulfate, in a solvent like isopropanol.[7]

  • Purification: The final ADN product is purified by recrystallization from a suitable solvent, such as n-butanol.[7]

Physicochemical Properties

This compound and dithis compound (as ADN) exhibit distinct physical and chemical properties, which are summarized below.

PropertyThis compound (H₂NNO₂)Ammonium Dithis compound (ADN)
Molecular Formula H₂N₂O₂[1][9]NH₄N(NO₂)₂ or H₄N₄O₄[6][10]
Molar Mass 62.028 g/mol [1][9]124.056 g/mol [6][10]
Appearance Colorless solid[1]Colorless crystalline solid[7]
Density 1.378 g/cm³[1]1.81 - 1.82 g/cm³[6][11][12]
Melting Point 72 to 75 °C[1]93 - 93.5 °C[6][8][12]
Heat of Formation (ΔfH⦵₂₉₈) Not readily available-148 kJ/mol[6][8][12]
Oxygen Balance (to CO₂/H₂O) -25.8%+25.8%[11]
Acidity (pKa) 6.5[1]Dinitramidic acid is a strong acid
Hygroscopicity Not specified as highHigh[7][11][13]

Stability and Sensitivity

The stability of these compounds is critical for their handling and application as energetic materials. Dinitramidic acid is notably unstable, whereas its ammonium salt (ADN) is more stable, though it still presents challenges compared to traditional oxidizers.[11][14]

PropertyThis compound (H₂NNO₂)Ammonium Dithis compound (ADN)
Thermal Stability Decomposes above -82°C.[15]Less stable than AP; shows self-accelerated decomposition but can be stabilized.[14] Main decomposition peak at ~186 °C.[16][17]
Impact Sensitivity Data not readily availableSimilar to RDX, but varies with morphology (prilled ADN is less sensitive).[8]
Friction Sensitivity Data not readily availableLow; much lower than RDX.[8]

Decomposition Mechanism and Products

The thermal decomposition pathways of this compound and dithis compound are fundamentally different.

This compound decomposition is relatively simple, yielding nitrous oxide (N₂O) and water (H₂O).[15]

Ammonium Dithis compound (ADN) undergoes a complex, multi-step decomposition.[18][19] The process is autocatalytic, accelerated by the product nitric acid (HNO₃).[20]

  • Initial Dissociation: ADN first dissociates into ammonia (NH₃) and dinitramidic acid (HN(NO₂)₂).[18][19]

  • HDN Decomposition: The unstable dinitramidic acid (HDN) rapidly decomposes, primarily into nitrous oxide (N₂O) and nitric acid (HNO₃).[18][19]

  • Secondary Reactions: The generated nitric acid can react with ammonia to form ammonium nitrate (B79036) (AN).[18]

  • AN Decomposition: At higher temperatures, the ammonium nitrate decomposes, yielding more N₂O and H₂O.[18]

The overall decomposition of ADN when heated produces a mixture of nitrogen, oxygen, and water.[6][7]

G adn ADN (NH₄N(NO₂)₂) step1 Initial Dissociation (Reversible) adn->step1 hdn HDN (HN(NO₂)₂) step1->hdn nh3 NH₃ step1->nh3 step2 HDN Decomposition hdn->step2 step3 Secondary Reaction nh3->step3 n2o N₂O step2->n2o hno3 HNO₃ (Autocatalyst) step2->hno3 hno3->adn Accelerates hno3->step3 Reacts with an Ammonium Nitrate (NH₄NO₃) step3->an step4 AN Decomposition (Higher Temp) an->step4 final_products Final Products (N₂O, H₂O, etc.) step4->final_products

Figure 2. Simplified thermal decomposition pathway of ADN.

Experimental Protocol: Thermal Analysis using DSC-TG

Thermal decomposition is commonly studied using simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG).

  • Sample Preparation: A small, precise mass of the sample (e.g., 1.5 mg) is placed into an open sample pan (e.g., alumina (B75360) crucible).[16][17]

  • Instrumentation: The experiment is performed using a simultaneous thermal analyzer (e.g., NETZSCH STA 449 C).[16][17]

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or argon).[16][17]

  • Data Acquisition: The instrument records the heat flow (DSC) and mass change (TG) as a function of temperature. Exothermic and endothermic events (peaks on the DSC curve) and mass loss steps (on the TG curve) are analyzed to determine melting points, decomposition temperatures, and reaction stages.[16][17]

  • Evolved Gas Analysis (Optional): The instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the gaseous decomposition products in real-time.[16][19]

Spectroscopic and Performance Data

Spectroscopic analysis is crucial for characterization, while performance data defines the utility of these compounds as energetic materials.

PropertyThis compound (H₂NNO₂)Ammonium Dithis compound (ADN)
UV-VIS Absorption Data not readily availablePeaks at 214 nm and 284 nm.[8][12]
Key IR Frequencies (cm⁻¹) ~3450 (NH₂ stretch), ~1640 (NH₂ bend), ~1570 (NO₂ asym stretch), ~1340 (NO₂ sym stretch)[8][21]Dithis compound anion: ~1570, 1492, 1416 (NO₂ asym), 1179 (NO₂ sym), 1000 (N-N stretch). Ammonium cation: ~3208 (N-H stretch).[8]
Detonation Velocity (Vd) Not typically used as a standalone explosive~7,000 m/s[7]
Detonation Pressure (P) Not availableComparable to RDX when used in formulations.[22]

Conclusion

This compound and dithis compound represent two distinct classes of energetic nitrogen compounds. This compound is a foundational molecule, structurally simple with moderate stability. Its significance lies more in its role as a building block for other high explosives.

In contrast, dithis compound, primarily in the form of ammonium dithis compound (ADN), is a high-performance energetic material in its own right. It offers a significant performance advantage over traditional oxidizers like ammonium perchlorate due to its high oxygen balance, high density, and chlorine-free nature, resulting in a higher specific impulse and environmentally benign combustion products.[3][11] However, its practical application is challenged by its lower thermal stability and high hygroscopicity, which are active areas of research.[11][13][14] The complex synthesis and decomposition pathways of dithis compound reflect its advanced energetic properties and the associated stability challenges.

References

Safety Operating Guide

Personal protective equipment for handling Nitramide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nitramide

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of this compound (H₂NNO₂). The following procedures are designed to mitigate risks associated with this energetic material, ensuring a safe laboratory environment.

Chemical and Physical Properties
PropertyValue
Molecular Formula H₂N₂O₂[1]
Molar Mass 62.028 g/mol [1]
Appearance Colorless solid[1]
Melting Point 72 to 75 °C (162 to 167 °F; 345 to 348 K)[1]
Toxicity Data
ParameterValueSpecies
Oral LD50 823 mg/kg[2]Rat[2]

Nitramines have been shown to be carcinogenic and mutagenic in laboratory animals.[3][4]

Operational Plan: Handling this compound

Due to its explosive nature and potential toxicity, all handling of this compound must be conducted with strict adherence to safety protocols in a controlled laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

PPE CategorySpecification
Hand Protection Double-gloving is recommended. Use chemical-resistant outer gloves (e.g., Viton) over inner gloves. Gloves must be inspected for integrity before each use.[5]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields. A face shield should also be worn.[6]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges within a full-face respirator.[5]
Body Protection Wear a flame-resistant lab coat, long pants, and closed-toe shoes. An apron is also recommended for added protection.
Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of any dust or fumes.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[7] Use intrinsically safe and explosion-proof equipment where necessary.[6]

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for this compound handling.

    • Ensure all necessary PPE is donned correctly.

    • Have spill cleanup materials readily available.

    • Purchase and use the smallest practical quantity of this compound.

  • Handling:

    • Avoid the formation of dust when transferring the solid.[5]

    • Use non-sparking tools for all manipulations.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work surface thoroughly.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Emergency Procedures

  • Spill:

    • Evacuate personnel from the immediate area.

    • Avoid breathing dust.[5]

    • Wearing full PPE, carefully sweep up the spilled solid.

    • Place the material in a suitable, closed, and labeled container for disposal.[5]

    • Do not let the product enter drains.[5]

  • Fire:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Disposal Plan

The disposal of this compound and associated waste must be handled with extreme care due to its hazardous and potentially explosive properties.

  • Waste Segregation:

    • All materials contaminated with this compound (e.g., gloves, wipes, disposable labware) must be collected as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Use designated, compatible, and clearly labeled hazardous waste containers.

    • Ensure containers are kept closed and are in good condition.

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Disposal will likely be through a licensed hazardous waste contractor with experience in handling energetic materials.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of this compound

Nitramide_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Grounding) prep_ppe->prep_eng prep_area Prepare Designated Work Area prep_eng->prep_area handle_transfer Transfer this compound (Avoid Dust, Use Non-Sparking Tools) prep_area->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp handle_store Store Securely (Tightly Closed Container) handle_exp->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_waste Segregate & Containerize Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe disposal Contact EHS for Disposal cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Nitramide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.